2-Azido-1-phenylethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azido-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-11-10-6-8(12)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDIOBBSDOAUDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450771 | |
| Record name | 2-azido-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1816-88-2 | |
| Record name | 2-azido-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Azido-1-phenylethanone from 2-Bromoacetophenone
<_ _>
This guide provides a comprehensive overview of the synthesis of 2-azido-1-phenylethanone, a valuable building block in medicinal chemistry and drug development. The content is tailored for researchers, scientists, and professionals in the field, offering detailed protocols, mechanistic insights, and critical safety considerations.
Introduction: The Significance of α-Azido Ketones
α-Azido ketones, such as this compound, are versatile synthetic intermediates.[1] Their utility stems from the presence of two reactive functional groups: the azide and the ketone. The azide group readily participates in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable 1,2,3-triazole rings.[1][2] This class of reactions is renowned for its high efficiency and regioselectivity. The resulting triazole-containing compounds are of significant interest in drug discovery, as the triazole ring can act as a bioisostere for amide bonds and is a core component of many biologically active molecules.[2] Furthermore, the ketone functionality allows for a wide range of chemical transformations, making α-azido ketones valuable precursors for the synthesis of complex nitrogen-containing heterocycles.[1]
This compound, in particular, combines the reactive azide group with the phenyl ketone scaffold, a common motif in pharmacologically active compounds. This structure makes it a key starting material for creating libraries of potential therapeutic agents for screening and development.[3]
Reaction Mechanism: A Nucleophilic Substitution Approach
The synthesis of this compound from 2-bromoacetophenone proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[4] In this mechanism, the azide anion (N₃⁻), a potent nucleophile, attacks the electrophilic α-carbon of the 2-bromoacetophenone.[5][6] The electron-withdrawing effect of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack.[7][8] The reaction occurs in a single, concerted step where the carbon-azide bond forms simultaneously with the cleavage of the carbon-bromine bond. The bromide ion is an excellent leaving group, which facilitates the reaction.[8]
Caption: Sɴ2 mechanism for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | 70-11-1 |
| Sodium Azide | NaN₃ | 65.01 | 26628-22-8 |
| Acetone or DMF | C₃H₆O / C₃H₇NO | 58.08 / 73.09 | 67-64-1 / 68-12-2 |
| Diethyl Ether or Ethyl Acetate | (C₂H₅)₂O / C₄H₈O₂ | 74.12 / 88.11 | 60-29-7 / 141-78-6 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |
| Deionized Water | H₂O | 18.02 | 7732-18-5 |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF).[2]
-
Addition of Sodium Azide: To the stirred solution, add sodium azide (1.5 - 3.0 equivalents).[2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until all the starting material (2-bromoacetophenone) has been consumed.[2]
-
Workup - Quenching: Once the reaction is complete, quench the reaction by carefully adding cold deionized water to the flask.[2]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate. Repeat the extraction process three times to ensure complete recovery of the product.[2]
-
Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate.[2] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.[2]
-
Purification: If necessary, the crude product can be further purified by column chromatography on silica gel.[2]
Caption: Experimental workflow for the synthesis of this compound.
Analytical Characterization
Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following techniques are recommended:
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the azide group (N₃) typically around 2100 cm⁻¹ and the carbonyl group (C=O) of the ketone around 1680-1700 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information about the different types of protons and their chemical environments. A characteristic singlet for the two protons of the -CH₂N₃ group is expected.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon and the carbon attached to the azide group.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (161.16 g/mol ).[9][10]
| Analytical Technique | Expected Data |
| IR (KBr, cm⁻¹) | ~2100 (N₃ stretch), ~1690 (C=O stretch) |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons, Singlet for -CH₂N₃ protons |
| ¹³C NMR (CDCl₃, δ ppm) | Signals for carbonyl carbon, aromatic carbons, and -CH₂N₃ carbon |
| MS (ESI+) m/z | [M+H]⁺ at ~162.17 |
Safety Considerations: Handling Organic Azides
Extreme caution must be exercised when working with sodium azide and the resulting organic azide product.
-
Toxicity: Sodium azide is highly toxic, with a toxicity comparable to that of cyanide.[5][11][12] It can be fatal if swallowed, inhaled, or absorbed through the skin.[13] Always handle sodium azide in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[14]
-
Explosive Hazard: Organic azides are energetic compounds and can be explosive.[11][15][16] They are sensitive to heat, shock, and friction.[13][15][16]
-
Avoid using metal spatulas to handle azides, as this can lead to the formation of highly explosive heavy metal azides.[15] Use plastic or ceramic spatulas instead.[14]
-
Never use halogenated solvents like dichloromethane or chloroform as reaction media with azides, as this can form extremely unstable and explosive di- and tri-azidomethane.[5][11][15]
-
Avoid heating the organic azide product to high temperatures. Purification should be limited to extraction and precipitation; distillation or sublimation should never be used.[11]
-
-
Formation of Hydrazoic Acid: Sodium azide reacts with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive gas.[5][15][16] Ensure that all reactions and waste streams are kept away from acidic conditions.[11][15]
-
Waste Disposal: All azide-containing waste must be collected in a designated, clearly labeled container and disposed of as hazardous waste according to institutional guidelines.[14][15] Do not mix azide waste with other chemical waste streams, especially acidic waste.[15]
Conclusion
The synthesis of this compound from 2-bromoacetophenone is a straightforward and efficient method for producing a valuable intermediate for drug discovery and organic synthesis. By understanding the underlying SN2 mechanism and adhering to the detailed experimental protocol and stringent safety precautions, researchers can safely and reliably synthesize this important compound. The versatility of the azide and ketone functionalities opens up a wide array of possibilities for the creation of novel and potentially therapeutic molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of optically pure 2-azido-1-arylethanols with isolated enzymes and conversion to triazole-containing beta-blocker analogues employing click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Synthonix, Inc > Azides > 1816-88-2 | this compound [synthonix.com]
- 11. ucd.ie [ucd.ie]
- 12. Sodium Azide [commonorganicchemistry.com]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. uvic.ca [uvic.ca]
- 15. safety.pitt.edu [safety.pitt.edu]
- 16. benchchem.com [benchchem.com]
2-azido-1-phenylethanone chemical properties and structure
An In-depth Technical Guide to 2-Azido-1-phenylethanone: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (phenacyl azide), a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core chemical properties, structure, synthesis, and its pivotal role in modern organic chemistry, particularly in the construction of complex heterocyclic systems.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₈H₇N₃O, is an α-azido ketone derivative of acetophenone.[1] Its structure is characterized by a phenyl group attached to a carbonyl, which is adjacent to a methylene group substituted with an azide (-N₃) moiety. This unique arrangement of functional groups—an aromatic ring, a ketone, and a reactive azide—underpins its synthetic utility and chemical behavior. The azide group, in particular, makes the molecule a high-energy compound that requires careful handling.[1]
The juxtaposition of the electron-withdrawing carbonyl group and the azide group enhances the acidity of the α-hydrogen atoms, a property that can be exploited in various base-mediated C-C bond-forming reactions.[2][3]
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1816-88-2 | [1][4] |
| Molecular Formula | C₈H₇N₃O | [1][4] |
| Molecular Weight | 161.16 g/mol | [1][4] |
| IUPAC Name | This compound | [4] |
| Synonyms | Phenacyl azide, α-Azidoacetophenone | [1][4] |
| Appearance | Colorless to pale yellow solid | [1] |
| SMILES | C1=CC=C(C=C1)C(=O)CN=[N+]=[N-] | [4] |
| InChIKey | WRDIOBBSDOAUDU-UHFFFAOYSA-N | [4] |
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the key functional groups. A strong, sharp absorption band is expected around 2100 cm⁻¹ , which is characteristic of the asymmetric stretching vibration of the azide moiety. Another prominent strong band appears in the region of 1680-1700 cm⁻¹ , corresponding to the C=O stretching of the aryl ketone. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show a multiplet in the aromatic region (~7.4-8.0 ppm ) corresponding to the five protons of the phenyl ring. A sharp singlet would appear further upfield (~4.3-4.6 ppm ) integrating to two protons, representing the methylene group (-CH₂-) adjacent to both the carbonyl and azide groups.
-
¹³C NMR: The carbon spectrum would display a signal for the carbonyl carbon at the downfield end (~190-195 ppm ). The aromatic carbons would produce several signals in the ~127-135 ppm range. The methylene carbon attached to the azide group would be expected around 50-55 ppm .
-
Synthesis Protocol: Nucleophilic Substitution
This compound is most commonly and efficiently synthesized via a nucleophilic substitution reaction (Sₙ2) where 2-bromoacetophenone is treated with an azide salt, typically sodium azide (NaN₃).
Caption: General workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In a well-ventilated fume hood, dissolve 2-bromoacetophenone (1.0 eq) in a suitable solvent system such as a mixture of acetone and water (e.g., 4:1 v/v). The use of a polar aprotic solvent like DMF is also effective.[6]
-
Causality: A polar solvent is required to dissolve both the organic starting material and the inorganic azide salt, facilitating the reaction. Water can increase the solubility of sodium azide.
-
-
Reaction Initiation: To the stirred solution, add sodium azide (NaN₃, ~1.2 eq) portion-wise at room temperature.
-
Causality: A slight excess of the nucleophile (azide) is used to ensure the complete consumption of the limiting electrophile (2-bromoacetophenone), driving the reaction to completion. Portion-wise addition helps control any potential exotherm.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water. Extract the aqueous phase three times with an organic solvent like ethyl acetate or dichloromethane.
-
Causality: This step separates the organic product from the water-soluble inorganic salts (NaBr and excess NaN₃).
-
-
Drying and Concentration: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Trustworthiness: This self-validating step ensures that all water and inorganic byproducts are removed before isolation, preventing contamination of the final product.
-
-
Purification: The resulting crude product, often a pale yellow oil or solid, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient if necessary to yield the pure this compound.
Safety Note: Organic azides are potentially explosive and sensitive to heat, shock, and light.[1] Sodium azide is highly toxic. All procedures must be performed with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Avoid contact with acids and heavy metals, which can form highly explosive hydrazoic acid or heavy metal azides, respectively.[7]
Chemical Reactivity and Synthetic Applications
The synthetic power of this compound lies in the diverse reactivity of its functional groups, making it a valuable precursor for a wide array of nitrogen-containing compounds.[2][8]
Caption: Key reaction pathways involving this compound.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is arguably the most prominent application. The azide group readily participates in the "click chemistry" reaction with terminal alkynes to regioselectively form 1,4-disubstituted 1,2,3-triazoles.[8] This reaction is exceptionally robust, high-yielding, and tolerant of numerous functional groups, making it a cornerstone of medicinal chemistry and materials science.[7]
-
Synthesis of Heterocycles:
-
Imidazoles: Pyrolysis of phenacyl azide can lead to the formation of an intermediate that dimerizes and dehydrates to yield substituted imidazoles, such as 2-benzoyl-4-phenylimidazole.[6]
-
Oxazoles: Under Vilsmeier-Haack conditions (e.g., POCl₃/DMF), α-azido ketones can undergo cyclization to form oxazole derivatives.[6]
-
Pyrroles: Condensation reactions with 1,3-dicarbonyl compounds can be used to construct substituted pyrrole rings, which are prevalent in pharmaceutically active compounds.[6]
-
-
Reduction to α-Amino Ketones: The azide group can be selectively reduced to a primary amine without affecting the ketone. Common methods include catalytic hydrogenation (H₂/Pd-C) or the Staudinger reaction (using triphenylphosphine followed by hydrolysis). The resulting α-amino ketones are themselves valuable building blocks for many pharmaceuticals.[8]
-
Precursor to Biologically Active Molecules: The ability to enzymatically reduce the ketone to a chiral alcohol, followed by CuAAC, provides an effective route to optically pure triazole-containing compounds.[9] This strategy has been employed to synthesize analogues of beta-blockers, demonstrating the direct applicability of this scaffold in drug discovery.[9]
Role in Drug Discovery and Development
The scaffolds accessible from this compound are of significant interest to drug development professionals.
-
Bioisosterism: The 1,2,3-triazole ring formed via click chemistry is a well-established bioisostere for the amide bond.[7] It offers improved metabolic stability and different hydrogen bonding capabilities while maintaining a similar spatial arrangement, allowing chemists to modify peptide-based drug candidates to enhance their pharmacokinetic properties.
-
Scaffold for Novel Therapeutics: The 2-hydroxyacetophenone core, which can be accessed from this molecule, is a known pharmacophore in compounds with antimicrobial and antioxidant properties.[7] By combining this core with the triazole moiety, novel compounds with potential activity as Liver X Receptor (LXR) modulators (for atherosclerosis) or Farnesoid X Receptor (FXR) antagonists (for metabolic diseases) can be generated.[7]
-
Combinatorial Chemistry: The efficiency and reliability of the CuAAC reaction make this compound an ideal building block for creating large libraries of diverse triazole-containing compounds for high-throughput screening against various biological targets.
Conclusion
This compound is more than a simple organic compound; it is a powerful and versatile synthetic tool. Its predictable reactivity, particularly in the formation of stable, functionalizable triazole rings, has cemented its place in the toolbox of organic and medicinal chemists. From fundamental heterocyclic synthesis to the development of novel drug candidates, the strategic application of this α-azido ketone continues to enable significant advances in chemical and pharmaceutical sciences. Proper understanding of its properties and adherence to strict safety protocols are paramount to harnessing its full synthetic potential.
References
- 1. Cas 1816-88-2,Ethanone, 2-azido-1-phenyl- | lookchem [lookchem.com]
- 2. Syntheses and transformations of α-azido ketones and related derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H7N3O | CID 10986553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of optically pure 2-azido-1-arylethanols with isolated enzymes and conversion to triazole-containing beta-blocker analogues employing click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Azido-1-phenylethanone (Phenacyl Azide)
CAS Number: 1816-88-2 Molecular Formula: C₈H₇N₃O
This guide provides a comprehensive technical overview of 2-azido-1-phenylethanone, commonly known as phenacyl azide. It is intended for researchers, scientists, and drug development professionals who handle or intend to utilize this versatile yet hazardous chemical intermediate. The document covers its core properties, significant hazards, reactivity profile, and detailed protocols for its synthesis and safe handling, emphasizing the causality behind experimental and safety choices.
Executive Summary: A High-Energy Intermediate
This compound is an organic azide that serves as a valuable building block in synthetic chemistry, primarily due to the reactive azide moiety positioned alpha to a carbonyl group.[1] This unique structural arrangement makes it a potent precursor for the synthesis of a wide array of nitrogen-containing heterocycles, including triazoles, pyrrolidines, and imidazoles.[2][3] However, its utility is intrinsically linked to its significant energetic properties. The compound is sensitive to external energy inputs such as heat, light, and physical shock, classifying it as a potentially explosive material that demands rigorous safety protocols.[3] This guide balances its synthetic potential with a thorough examination of its associated risks to ensure safe and effective laboratory application.
Physicochemical Properties
While some experimental physical properties of this compound are not consistently reported in the literature, its fundamental chemical characteristics are well-defined.[2][3] The compound typically appears as a colorless to pale yellow solid.[3]
| Property | Value | Source(s) |
| CAS Number | 1816-88-2 | [4] |
| Molecular Formula | C₈H₇N₃O | [4] |
| Molecular Weight | 161.16 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Common Synonyms | Phenacyl azide, α-Azidoacetophenone | [4] |
| Appearance | Colorless to pale yellow solid | [3] |
| Melting Point | Not Available (N/A) | [2][3] |
| Boiling Point | Not Available (N/A) - Decomposes | [2][3] |
Note: The absence of reliable melting and boiling point data is indicative of the compound's thermal instability. It is known to decompose upon heating, often explosively, precluding standard measurement.
Hazard Analysis and GHS Classification
The primary hazard associated with this compound is its explosive nature. Organic azides, particularly those with a low carbon-to-nitrogen ratio, are energetically unstable and can decompose violently.[5][6] The presence of the carbonyl group further influences the reactivity of the azide.
While a consensus GHS classification is not available from a centralized regulatory body like ECHA, based on the known properties of similar low-molecular-weight organic azides and α-azido ketones, the following hazards should be assumed:
-
Explosive Properties: Sensitive to shock, friction, heat, and light.[3] The "Rule of Six," a common guideline for energetic materials, suggests that compounds with fewer than six carbon atoms per energetic functional group (like azide) are prone to instability.[5] With eight carbons and an azide group, phenacyl azide warrants extreme caution.
-
Reactivity Hazards: Reacts violently with acids to form the highly toxic and explosive hydrazoic acid.[5] It can also form shock-sensitive heavy metal azides upon contact with metals like copper, lead, and their alloys (e.g., brass).[7]
Anticipated GHS Hazard Pictograms:
Due to its inherent properties, the following GHS pictograms are appropriate for labeling this compound:
| Pictogram | Symbol | Hazard Class | Description |
|
| GHS01 | Explosive | Unstable explosive; risk of mass explosion. Heating may cause an explosion.[8] |
|
| GHS06 | Acute Toxicity (Fatal) | Fatal if swallowed, in contact with skin, or if inhaled.[9] |
|
| GHS08 | Serious Health Hazard | May cause damage to organs through prolonged or repeated exposure.[9] |
Reactivity and Chemical Behavior
The chemical utility of phenacyl azide stems from the versatile reactivity of the α-azido ketone moiety.
Thermal Decomposition
Heating phenacyl azide leads to the extrusion of dinitrogen (N₂) gas, a thermodynamically favorable process. This decomposition can be violent. The initial product is a highly reactive α-imino ketone intermediate, which can then undergo further reactions such as dimerization and dehydration to form substituted imidazoles.[10]
Caption: Thermal decomposition of phenacyl azide proceeds via a reactive α-imino ketone.
Base-Mediated Decomposition
In the presence of a base, the active methylene protons (alpha to both the carbonyl and azide groups) can be abstracted. This facilitates the elimination of N₂ and the formation of an N-unsubstituted imine, which can be trapped in situ for various synthetic transformations.[2] This reactivity is central to its use in one-pot, multi-component reactions.
Cycloaddition Reactions
The azide group is a classic 1,3-dipole and readily participates in [3+2] cycloaddition reactions with dipolarophiles, most notably alkynes. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions.
Incompatible Materials
A critical aspect of handling phenacyl azide is avoiding incompatible materials that can lead to catastrophic failure of containment.
-
Heavy Metals: Copper, lead, mercury, silver, zinc, and their alloys can form highly shock-sensitive and explosive metal azides.[5][7]
-
Strong Acids: Reacts to form hydrazoic acid, which is volatile, highly toxic, and explosive.[5]
-
Halogenated Solvents: Avoid chlorinated solvents like dichloromethane and chloroform, as they can react to form dangerously unstable diazidomethane and triazidomethane.[6]
-
Strong Oxidizing Agents: Can lead to violent reactions.
Experimental Protocols and Safe Handling
Working with phenacyl azide requires a mindset rooted in hazard mitigation. All operations must be conducted with the understanding that it is a potential explosive.
Synthesis of this compound from 2-Bromoacetophenone
This protocol describes a standard laboratory-scale synthesis via nucleophilic substitution. The causality for each step is explained to reinforce the safety and chemical principles involved.
WARNING: This procedure involves sodium azide (highly toxic) and produces phenacyl azide (potentially explosive). It must be performed in a certified chemical fume hood behind a blast shield.
Materials:
-
2-Bromoacetophenone (1.0 eq)
-
Sodium Azide (NaN₃) (1.2 eq)
-
Acetone/Water solvent mixture (e.g., 4:1 v/v)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄)
-
Rotary evaporator with a water bath (temperature strictly controlled ≤ 30 °C)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromoacetophenone in the acetone/water solvent.
-
Causality: The mixed solvent system is chosen to dissolve both the organic starting material and the inorganic sodium azide, facilitating a homogenous reaction environment. Water is essential for dissolving the azide salt.
-
-
Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0-5 °C.
-
Causality: The Sₙ2 reaction is exothermic. Cooling the reaction controls the reaction rate and dissipates heat, preventing thermal runaway which could lead to violent decomposition of the azide product.
-
-
Addition of Sodium Azide: Add sodium azide in small portions over 15-20 minutes, ensuring the temperature does not rise above 10 °C.
-
Causality: Portion-wise addition is a critical control measure to manage the exothermicity of the reaction. It prevents a rapid increase in temperature and concentration of the energetic product.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Causality: Monitoring ensures the reaction is complete, preventing the isolation of unreacted starting material and maximizing yield. It also prevents unnecessarily long reaction times.
-
-
Work-up - Quenching and Extraction: Carefully pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Causality: The product is organic-soluble. This step partitions the product into the organic layer, separating it from unreacted sodium azide and other water-soluble byproducts.
-
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Causality: The brine wash helps to remove residual water from the organic phase and break up any emulsions, leading to a cleaner product.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. CRITICAL: The water bath temperature must not exceed 30 °C. Do not evaporate to complete dryness; leave a small amount of solvent.
-
Causality: This is the most hazardous step. Removing the solvent concentrates the explosive product. Using minimal heat and avoiding complete dryness prevents the formation of a pure, solid azide which is most sensitive to shock and friction. The presence of residual solvent desensitizes the product.
-
-
Immediate Use: The crude phenacyl azide should be used immediately in the next synthetic step without purification or storage.
-
Causality: Storing organic azides, especially in concentrated or pure form, significantly increases the risk of accidental detonation.[5]
-
Caption: A self-validating workflow for phenacyl azide synthesis, with each step designed to mitigate risk.
Safe Handling and Storage
-
Engineering Controls: Always handle phenacyl azide in a chemical fume hood. A blast shield must be used for all operations, including transfers.
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.
-
Utensils: Use only spatulas and scrapers made of non-sparking materials like plastic, Teflon, or wood. Never use metal spatulas. [5]
-
Glassware: Avoid using glassware with ground-glass joints, as friction can be an ignition source.[11] If unavoidable, ensure joints are well-lubricated. Check all glassware for cracks or star fractures before use.
-
Storage: Storage is strongly discouraged. If absolutely necessary for a very short period, store as a dilute solution (<1 M) in a vented container in a dark, explosion-proof refrigerator (-18 °C is recommended).[5] Label the container clearly with "DANGER: POTENTIALLY EXPLOSIVE."
-
Scale: Work on the smallest scale possible. Do not scale up reactions without a thorough hazard review and approval from institutional safety personnel.
Emergency Procedures
-
Spills:
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Isolate: Prevent access to the spill area. Do not attempt to clean up a spill of solid or concentrated phenacyl azide yourself.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.
-
For very small solution spills: If you are trained and equipped, you may absorb the spill with a non-combustible absorbent material (e.g., vermiculite). The contaminated absorbent must be treated as explosive waste.[12][13]
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]
-
-
Fire: Do not attempt to fight a fire involving phenacyl azide. Evacuate the area and activate the fire alarm. Inform emergency responders that the fire involves a potentially explosive azide compound.
Waste Disposal and Decontamination
-
Never dispose of azide-containing waste down the drain. This can lead to the formation of explosive heavy metal azides in the plumbing.[7]
-
Deactivation: Before disposal, the azide functionality should be chemically destroyed. A common method for deactivating residual azides in solution is through careful reaction with nitrous acid (generated in situ from sodium nitrite and acid), which converts the azide to nitrogen gas.[13] This procedure itself is hazardous due to the evolution of toxic nitrogen oxides and must be performed in a fume hood by trained personnel.
-
Waste Collection: All contaminated solid waste (gloves, absorbent, glassware) must be collected in a dedicated, clearly labeled hazardous waste container for explosive materials and disposed of through your institutional EHS office.[5]
Conclusion
This compound is a powerful synthetic tool whose utility is directly proportional to the respect afforded to its hazardous nature. Its classification as a potentially explosive, shock- and heat-sensitive compound necessitates a culture of safety that goes beyond standard laboratory practice. By understanding the chemical principles behind its reactivity and instability, and by rigorously adhering to the handling, synthesis, and disposal protocols outlined in this guide, researchers can safely harness the synthetic potential of this high-energy intermediate for the advancement of chemical and pharmaceutical sciences.
References
- 1. 2-Azido-1-phenylethanol | C8H9N3O | CID 2793925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | C8H7N3O | CID 10986553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. ucd.ie [ucd.ie]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. GHS hazard pictograms - Wikipedia [en.wikipedia.org]
- 9. GHS hazard pictograms [stoffenmanager.com]
- 10. pfaltzandbauer.com [pfaltzandbauer.com]
- 11. artscimedia.case.edu [artscimedia.case.edu]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. - Division of Research Safety | Illinois [drs.illinois.edu]
Phenacyl Azide (2-Azido-1-phenylethanone): A Comprehensive Technical Guide for Synthetic Chemists
Introduction: The Versatile Energetic Intermediate
Phenacyl azide, systematically named 2-azido-1-phenylethanone, is an organic compound that has emerged as a pivotal intermediate in modern synthetic chemistry. Characterized by the presence of an α-azido ketone moiety, this molecule is a high-energy species, a trait that demands rigorous safety protocols but also endows it with unique reactivity.[1][2] Its utility spans from the construction of complex heterocyclic systems to its prominent role as a building block in "click chemistry."[3][4][5] This guide provides an in-depth exploration of phenacyl azide, covering its fundamental properties, a field-proven synthesis protocol, essential characterization data, and key applications for researchers in drug discovery and materials science.
Core Physicochemical Properties
A foundational understanding of a reagent begins with its basic molecular and physical data. Phenacyl azide is a pale yellow solid at room temperature and, like many low molecular weight organic azides, is sensitive to heat, light, and shock, making it potentially explosive.[6] Its key properties are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₇N₃O | [6][7] |
| Molecular Weight | 161.16 g/mol | [7] |
| Systematic Name | This compound | [7] |
| Synonyms | α-Azidoacetophenone, 1-Phenyl-2-azidoethanone | [6] |
| CAS Number | 1816-88-2 | [6] |
| Appearance | Colorless to pale yellow solid | [6] |
Synthesis of Phenacyl Azide: A Protocol Rooted in Safety
The most common and direct synthesis of phenacyl azide involves the nucleophilic substitution of a halide from phenacyl bromide (or a related phenacyl halide) with an azide salt. The causality behind this choice is the high reactivity of the α-carbon to the carbonyl group, making it an excellent electrophile for the azide anion.
Safety as a Self-Validating System
Organic azides are energetic materials, and their handling requires an unwavering commitment to safety.[2][8] The carbon-to-nitrogen ratio (C/N) is a critical parameter for assessing stability; phenacyl azide has a C/N ratio of 8/3, which is approximately 2.67. Azides with a C/N ratio between 1 and 3 can be synthesized and isolated but should be handled in small quantities (maximum of 5 grams is recommended), stored at low temperatures, and protected from energy sources.[1][2]
Mandatory Safety Precautions:
-
Work in a Fume Hood: All operations must be conducted in a certified chemical fume hood.[9]
-
Use a Blast Shield: A sturdy blast shield must be positioned between the experiment and the researcher.[10]
-
Personal Protective Equipment (PPE): A lab coat, chemical-resistant gloves, and safety goggles are mandatory. A face shield should be worn in addition to goggles.[10]
-
Avoid Friction and Shock: Do not use metal spatulas for transferring the solid product.[2][11] Avoid ground glass joints, which can cause explosive decomposition upon friction.[8][11]
-
Solvent Choice: Do not use halogenated solvents like dichloromethane or chloroform, as they can form extremely unstable diazidomethane or triazidomethane.[2][8]
-
Temperature Control: The reaction should be carefully monitored to prevent exothermic runaway. Do not concentrate the final product by rotary evaporation or distillation.[8]
Experimental Protocol: Synthesis from Phenacyl Bromide
This protocol describes a standard lab-scale synthesis via an Sₙ2 reaction.[12][13]
Reagents & Materials:
-
Phenacyl bromide (2-bromo-1-phenylethanone)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Acetone/Water mixture
-
Deionized Water
-
Diatomaceous earth (for filtration)
-
Non-metallic spatula (e.g., Teflon or ceramic)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenacyl bromide (1.0 eq) in a minimal amount of DMF or an acetone/water (3:1) mixture.[14] Place the flask in an ice-water bath to maintain a low temperature.
-
Azide Addition: Cautiously add sodium azide (1.5 - 2.0 eq) portion-wise to the stirred solution. Causality Note: A slight excess of sodium azide ensures the complete consumption of the phenacyl bromide starting material.
-
Reaction Progress: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the phenacyl bromide spot. The reaction is typically complete within 30 minutes to a few hours.[14]
-
Workup & Isolation: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water. This will precipitate the phenacyl azide product.
-
Filtration: Collect the solid product by vacuum filtration. Crucially, do not allow the product to dry completely on the filter paper where it could be subject to friction. Wash the solid with copious amounts of cold water to remove any residual sodium azide and solvent.
-
Drying & Storage: Gently press the damp solid between filter papers to remove excess water. The product should be stored damp or in solution, below room temperature, in a dark, sealed container, and clearly labeled with appropriate hazard warnings.[1] For immediate use in subsequent reactions, it can be dissolved in a suitable non-halogenated solvent.
Synthesis Workflow Diagram
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. Phenacyl azides as efficient intermediates: one-pot synthesis of pyrrolidines and imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenacyl azides as efficient intermediates: one-pot synthesis of pyrrolidines and imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Cas 1816-88-2,Ethanone, 2-azido-1-phenyl- | lookchem [lookchem.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. benchchem.com [benchchem.com]
- 11. research.wayne.edu [research.wayne.edu]
- 12. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
α-Azido Ketones: A Journey from Discovery to a Cornerstone of Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the vast lexicon of organic synthesis, few functional groups offer the unique blend of stability and latent reactivity as the organic azide. Among this class, α-azido ketones stand out as exceptionally versatile synthetic intermediates. Their dual functionality—an electrophilic carbonyl group adjacent to a nucleophilic and readily transformable azide—provides a gateway to a diverse array of molecular architectures. These compounds are not merely precursors to α-amino ketones; they are linchpins in the construction of complex nitrogen-containing heterocycles, peptides, and other structures of profound interest to the pharmaceutical and materials science industries. This guide provides a comprehensive exploration of α-azido ketones, tracing their historical origins from the foundational discovery of the azide group to the sophisticated synthetic methodologies and transformative reactions that define their modern utility. We will delve into the causality behind experimental choices, present detailed and validated protocols, and map the chemical logic that underpins their reactivity, offering field-proven insights for both seasoned researchers and newcomers to this exciting area of chemistry.
Chapter 1: The Genesis - Discovery of the Azide Functional Group
The story of α-azido ketones begins not with the ketone, but with the azide itself. The journey into this rich field of nitrogen chemistry was initiated by the German chemist Theodor Curtius. In 1890, through his extensive research on hydrazine derivatives, Curtius accomplished the first isolation of hydrazoic acid (HN₃), a volatile and highly explosive liquid.[1][2] This discovery was a landmark achievement, introducing the energetic but synthetically powerful azide functional group to the world of chemistry.[3][4]
Curtius's initial synthesis was a masterful example of chemical caution and ingenuity. He avoided the direct and hazardous protonation of an azide salt. Instead, he reacted acyl hydrazides, such as benzoylhydrazine, with nitrous acid to form an acyl azide. This more stable intermediate could then be hydrolyzed to carefully liberate the parent hydrazoic acid.[1] This foundational work laid the chemical groundwork for the entire field of azide chemistry that would follow.
Foundational Protocol: The Curtius Synthesis of Hydrazoic Acid (Conceptual)
This protocol outlines the original strategy used by Theodor Curtius to generate hydrazoic acid from an acyl hydrazide.[1] It is presented for historical and conceptual understanding, as modern methods often generate azide reagents in situ from less hazardous precursors like sodium azide.
Objective: To generate hydrazoic acid via the formation and subsequent hydrolysis of an acyl azide intermediate.
Materials:
-
Acyl hydrazide (e.g., Benzoylhydrazine)
-
Sodium nitrite (NaNO₂)
-
Dilute mineral acid (e.g., H₂SO₄)
-
Ice bath
-
Distillation apparatus
Procedure:
-
Acyl Azide Formation: A solution of the acyl hydrazide is prepared and cooled thoroughly in an ice bath to control the exothermic reaction.
-
Nitrosation: A solution of sodium nitrite is added slowly to the cooled acyl hydrazide solution. Concurrently, a dilute acid is added dropwise. This in situ generation of nitrous acid (HNO₂) reacts with the hydrazide to form the corresponding acyl azide. Maintaining a low temperature is critical for safety and to prevent premature decomposition.
-
Isolation of Acyl Azide: The resulting acyl azide is carefully isolated from the reaction mixture.
-
Hydrolysis: The acyl azide is gently hydrolyzed, typically with water or a dilute aqueous solution, to cleave the acyl group and liberate hydrazoic acid.
-
Purification: The volatile hydrazoic acid (B.P. 37 °C) is purified by careful distillation. Extreme caution is paramount during this step due to the highly explosive nature of pure hydrazoic acid.
Caption: Conceptual workflow for Curtius's hydrazoic acid synthesis.
Chapter 2: The First α-Azido Ketone - Early Synthesis and Exploration
With the azide functional group established, it was only a matter of time before it was incorporated into other molecular frameworks. The first synthesis of an α-azido ketone was reported in 1908, leveraging the now-classic reaction of an α-halo ketone with an azide salt.[5] The chemical logic is straightforward and powerful: the azide ion (N₃⁻) is an excellent nucleophile, and the carbon atom alpha to a carbonyl group is activated towards nucleophilic substitution due to the electron-withdrawing nature of the carbonyl. This Sₙ2 reaction provided the first direct and reliable entry into this important class of compounds.[6]
Even before this definitive synthesis, the unique reactivity of these molecules was being explored. In 1905, M. O. Forster reported that α-azido camphor, upon treatment with acid or base, would decompose with the loss of a nitrogen molecule to furnish α-imino camphor.[7][8] This early work was a harbinger of the rich chemistry to come, demonstrating the azide's capacity to serve as a masked reactive species, in this case, a nitrene or its precursor. Later investigations by researchers like Cromwell in 1946 and Boyer in 1952 further expanded the synthetic utility, exploring eliminations to form azido vinyl ketones and thermal decompositions to generate α-imino carbonyl compounds, respectively.[7][8]
Classical Protocol: Synthesis of Phenacyl Azide via Nucleophilic Substitution
This protocol details the archetypal synthesis of an α-azido ketone from the corresponding α-bromo ketone.
Objective: To synthesize 2-azido-1-phenylethan-1-one (phenacyl azide) from 2-bromo-1-phenylethan-1-one (phenacyl bromide).
Materials:
-
Phenacyl bromide
-
Sodium azide (NaN₃)
-
Solvent (e.g., Acetone or aqueous Acetone)
-
Stir plate and magnetic stir bar
-
Reaction flask and condenser
Procedure:
-
Dissolution: Phenacyl bromide is dissolved in acetone in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Sodium azide is added to the solution. A molar excess of sodium azide (typically 1.1 to 1.5 equivalents) is used to ensure complete conversion.
-
Reaction: The mixture is stirred at room temperature or gently heated to reflux (e.g., 40-50 °C) to accelerate the reaction. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure phenacyl azide. Caution: α-azido ketones are potentially explosive and should be handled with care, avoiding high temperatures, shock, and friction.
Caption: Sₙ2 mechanism for α-azido ketone synthesis.
Chapter 3: Expanding the Toolkit - Evolution of Synthetic Methodologies
While the Sₙ2 displacement of α-halo ketones is a robust and time-honored method, it is not without limitations. A significant side reaction can arise from the enhanced acidity of the α-proton in the product.[5] Strong bases or even the azide ion itself can deprotonate the α-azido ketone, leading to elimination or other undesired pathways. Furthermore, the synthesis of chiral, non-racemic α-azido ketones via this route requires chiral starting materials. These challenges spurred the development of more advanced and milder synthetic methods.
Modern approaches often seek to avoid the direct displacement of a halide, offering alternative strategies with improved selectivity and substrate scope. For instance, the oxidative azidation of silyl enol ethers, reported by Magnus in 1995, allows for the formation of α-azido ketones under different conditions.[9] More recently, methods employing hypervalent iodine reagents to mediate the azidation of 1,3-dicarbonyl compounds, and the development of phase-transfer catalysis to achieve high enantioselectivity in the azidation of racemic α-bromo ketones, have further enriched the synthetic chemist's toolkit.[10]
Modern Protocol: Oxidative Azidation of a Silyl Enol Ether
This protocol conceptually illustrates a modern approach for synthesizing α-azido ketones, avoiding the use of α-halo ketone precursors.
Objective: To synthesize an α-azido ketone from a triisopropylsilyl (TIPS) enol ether.
Materials:
-
TIPS enol ether of the desired ketone
-
Azide source (e.g., Trimethylsilyl azide, TMSN₃)
-
Oxidant (e.g., a hypervalent iodine species or other suitable oxidant)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
Setup: A dry reaction flask is charged with the TIPS enol ether under an inert atmosphere (e.g., Argon or Nitrogen). Anhydrous acetonitrile is added as the solvent.
-
Reagent Addition: The azide source (TMSN₃) is added to the solution at a controlled temperature (e.g., 0 °C or room temperature).
-
Oxidation: The oxidant is added portion-wise or as a solution to the reaction mixture. The reaction is stirred until TLC analysis indicates the complete consumption of the silyl enol ether.
-
Quenching and Workup: The reaction is carefully quenched, often with an aqueous solution of sodium thiosulfate to neutralize the oxidant. The mixture is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the desired α-azido ketone.
Table 1: Comparison of Synthetic Methods for α-Azido Ketones
| Method | Key Reagents | Typical Conditions | Advantages | Limitations |
| Classical Sₙ2 | α-Halo Ketone, NaN₃ | Acetone or DMF, RT to 60°C | Simple, inexpensive, widely applicable. | Potential for elimination side reactions; requires halo-ketone precursor. |
| Oxidative Azidation | Silyl Enol Ether, TMSN₃, Oxidant | Anhydrous MeCN, 0°C to RT | Avoids α-halo ketones; good for complex substrates. | Requires preparation of silyl enol ether; oxidant can be expensive.[9] |
| Phase-Transfer Catalysis | Racemic α-Bromo Ketone, NaN₃, Chiral Catalyst | Biphasic (e.g., PhF/H₂O) | Access to chiral α-azido ketones with high enantioselectivity.[10] | Catalyst can be complex and expensive; optimization required. |
| Hypervalent Iodine | 1,3-Dicarbonyl, Bu₄NN₃, PhI(OAc)₂ | Acetonitrile, RT | Mild conditions for α-azidation of activated methylenes.[10] | Generally limited to 1,3-dicarbonyl or related substrates. |
Chapter 4: The Synthetic Utility - Key Transformations of α-Azido Ketones
The true value of α-azido ketones lies in their vast and varied reactivity. They serve as pivotal intermediates in a multitude of powerful chemical transformations.
A. Reduction to α-Amino Ketones: The Staudinger Reduction
A primary application of α-azido ketones is their conversion to α-amino ketones, crucial building blocks for peptides and pharmaceuticals. While catalytic hydrogenation is effective, it can lead to intermolecular condensation of the intermediate α-amino ketone, forming pyrazine byproducts.[5] A far milder and more chemoselective method is the Staudinger Reduction , discovered by Hermann Staudinger in 1919.[11][12] This reaction involves treating the azide with a phosphine (typically triphenylphosphine). The phosphine attacks the terminal nitrogen of the azide, leading to the formation of a phosphazide intermediate, which then loses N₂ gas to form a stable iminophosphorane.[12][13] Subsequent hydrolysis of the iminophosphorane yields the desired primary amine and a phosphine oxide byproduct.[13] The reaction's mildness makes it compatible with a wide range of other functional groups.[11]
Caption: Mechanism of the Staudinger Reduction of an α-azido ketone.
B. The Aza-Wittig Reaction and Heterocycle Synthesis
The iminophosphorane intermediate of the Staudinger reaction is a synthetic marvel in its own right. If an electrophile is present within the same molecule, the iminophosphorane can react intramolecularly before hydrolysis. This is the basis of the powerful intramolecular aza-Wittig reaction . Takeuchi reported in 1989 that α-azido ketones could be converted into oxazole derivatives through this pathway.[8] The ketone's own carbonyl group can act as the intramolecular electrophile, leading to a cyclization event that, after elimination of phosphine oxide, furnishes the stable aromatic oxazole ring. This strategy has become a cornerstone for the synthesis of substituted oxazoles, pyridines, and other important heterocyclic systems.[7][9]
C. Cycloadditions and the Dawn of "Click Chemistry"
The azide group is a premier 1,3-dipole. Its reaction with alkynes in a [3+2] cycloaddition to form 1,2,3-triazoles is one of the most reliable and high-yielding reactions in organic chemistry. The copper(I)-catalyzed version of this reaction (CuAAC) is the flagship example of "click chemistry," a concept that has revolutionized drug discovery, bioconjugation, and materials science. α-Azido ketones are excellent substrates in these reactions, allowing for the straightforward installation of a ketone-containing side chain onto a triazole ring, creating molecules with diverse applications.[7]
D. Nitrene-Mediated Reactions
Upon thermal or photochemical activation, α-azido ketones can extrude N₂ gas to generate a highly reactive nitrene intermediate.[14] This nitrene can undergo various transformations, most commonly a rearrangement to form an α-imino ketone.[8] The study of nitrene chemistry, pioneered by scientists like Lwowski, has provided deep insights into the reactivity of these electron-deficient nitrogen species and their utility in synthesis.[14][15]
Chapter 5: Conclusion and Future Outlook
From Theodor Curtius's hazardous but foundational isolation of hydrazoic acid to the modern, elegant syntheses of complex pharmaceuticals, the journey of the α-azido ketone is a microcosm of the evolution of organic chemistry itself.[1][4] What began as a chemical curiosity has blossomed into an indispensable tool, valued for its unique combination of stability and predictable, versatile reactivity. The ability to serve as a precursor for amines, imines, and a host of heterocycles ensures its enduring relevance in synthetic endeavors.[16][17]
Looking ahead, the field continues to advance. The development of novel, more efficient, and enantioselective catalytic methods for their synthesis remains an active area of research. The application of α-azido ketones in continuous flow chemistry promises safer handling of these energetic intermediates on a larger scale. As the demands for molecular complexity in drug development and materials science grow, the humble yet powerful α-azido ketone is certain to play an ever-more central role in shaping the future of chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrazoic acid [medbox.iiab.me]
- 3. Theodor Curtius in a chemistry laboratory - Science History Institute Digital Collections [digital.sciencehistory.org]
- 4. Theodor Curtius - Wikipedia [en.wikipedia.org]
- 5. Syntheses and transformations of α-azido ketones and related derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. α-Azidoketone or acid synthesis by azidation [organic-chemistry.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. nitrene.html [ch.imperial.ac.uk]
- 16. Syntheses and transformations of α-azido ketones and related derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of 2-Azido-1-phenylethanone Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling a Scaffold of Promise
In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. Among these, the 2-azido-1-phenylethanone core has emerged as a compelling starting point for the development of compounds with a diverse array of biological activities. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the potential biological activities of this compound derivatives. Moving beyond a mere recitation of facts, this document delves into the causal relationships behind experimental designs, the inherent logic of validation protocols, and the foundational science that underpins the therapeutic promise of this molecular framework. Herein, we synthesize data from disparate studies, offering a cohesive narrative on the anticancer, antimicrobial, and enzyme inhibitory potential of these versatile compounds.
The this compound Core: A Synthesis of Reactivity and Potential
The this compound molecule, with the chemical formula C8H7N3O, possesses a unique combination of a ketone functional group and an azide moiety attached to the alpha-carbon.[1][2][3] This arrangement imparts a rich chemical reactivity, making it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other derivatives. The azide group can readily participate in cycloaddition reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), to form triazoles.[4] This synthetic accessibility, coupled with the inherent biological activities of the core structure and its derivatives, positions this compound as a scaffold of significant interest in medicinal chemistry.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Derivatives of this compound have shown considerable promise as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[5][6][7] The anticancer potential of these compounds appears to stem from multiple mechanisms of action, including the induction of apoptosis and the inhibition of key cellular processes like tubulin polymerization.[6][8]
Mechanism of Action: Inducing Apoptosis and Disrupting the Cytoskeleton
A primary mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. Ketone-containing compounds, a class to which this compound belongs, have been shown to inhibit the growth of cancer cells and induce apoptosis.[9][10] Some studies suggest that ketone bodies can selectively inhibit the proliferation of tumor cells without affecting normal cells.[11] This selectivity is a highly desirable trait in cancer chemotherapy. The presence of the azido group can further enhance this activity.
Furthermore, certain derivatives of the broader phenylethanone class have been identified as potent inhibitors of tubulin polymerization.[6] By disrupting the dynamics of microtubules, which are essential for cell division, these compounds can arrest the cell cycle in the G2/M phase, leading to cell death.[6]
The following diagram illustrates a potential signaling pathway for the induction of apoptosis by this compound derivatives, drawing parallels from the known mechanisms of related compounds.
Caption: Proposed apoptotic pathway initiated by this compound derivatives.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative derivatives from related compound classes against various cancer cell lines, providing an indication of the potential potency of this compound derivatives.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenylacrylonitriles | Compound 1g2a | HCT116 (Colon) | 0.0059 | [6] |
| 2-Phenylacrylonitriles | Compound 1g2a | BEL-7402 (Liver) | 0.0078 | [6] |
| Xanthones | Compound 8 | PC-3 (Prostate) | 6.18 | [5] |
| Xanthones | Compound 8 | A549 (Lung) | 4.59 | [5] |
| Hydroquinone-Chalcone-Pyrazolines | Compound 8 | HT-29 (Colon) | >28.8 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.
1. Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Serially dilute the stock solution to obtain a range of desired concentrations.
-
Replace the culture medium in the wells with fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
3. Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
4. MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
5. Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Azide-containing compounds and ketone derivatives have demonstrated promising activity against a range of bacteria and fungi.[4][12][13]
Mechanism of Action: Disrupting Microbial Integrity
The antimicrobial mechanism of action for azido- and ketone-containing compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. For instance, some compounds are known to disrupt the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death.[14] The lipophilicity of the molecule can play a crucial role in its ability to integrate into and disrupt the lipid bilayer of the bacterial membrane.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound. The table below presents MIC values for related compounds against various microbial strains.
| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |
| 2-Azidobenzothiazoles | Compound 2d | Enterococcus faecalis | 8 | [4] |
| 2-Azidobenzothiazoles | Compound 2d | Staphylococcus aureus | 8 | [4] |
| Pyrrolidine-2,5-diones | Compound 8 | Bacteria | 16-64 | [12] |
| Pyrrolidine-2,5-diones | Compound 8 | Yeasts | 64-256 | [12] |
| Alkyl Pyridines | JC-01-074 | S. aureus | 16 | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.
1. Preparation of Inoculum:
-
Culture the microbial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Dilute the overnight culture to achieve a standardized inoculum density (approximately 5 x 10⁵ CFU/mL).
2. Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent.
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the appropriate broth medium.
3. Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
4. Determination of MIC:
-
After incubation, visually inspect the wells for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Caption: Workflow for MIC determination by broth microdilution.
Enzyme Inhibition: A Targeted Approach to Disease Modulation
The inhibition of specific enzymes is a cornerstone of modern drug therapy.[15][16] The structural features of this compound derivatives make them potential candidates for enzyme inhibition. For instance, the core structure can be modified to target the active sites of various enzymes implicated in disease.
Potential Enzyme Targets
While direct studies on this compound derivatives as enzyme inhibitors are emerging, related heterocyclic compounds have shown inhibitory activity against a range of enzymes, including:
-
Kinases: These enzymes play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of cancer.[17]
-
Phosphodiesterases (PDEs): These enzymes are involved in regulating intracellular signaling molecules like cAMP. PDE inhibitors have therapeutic applications in inflammatory diseases.[18][19]
-
Indoleamine 2,3-dioxygenase 1 (IDO1): This enzyme is a key regulator of the immune response and is a target in cancer immunotherapy.[20]
-
Aldo-Keto Reductases (AKRs): These enzymes are implicated in the development and progression of various cancers.[21]
Experimental Protocol: General Enzyme Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of a compound against a specific enzyme. The specific reagents and conditions will vary depending on the target enzyme.
1. Enzyme and Substrate Preparation:
-
Obtain or purify the target enzyme.
-
Prepare a solution of the enzyme's specific substrate.
2. Assay Setup:
-
In a 96-well plate, add the enzyme, a buffer solution, and varying concentrations of the this compound derivative.
-
Include a control with no inhibitor and a blank with no enzyme.
3. Initiation of Reaction and Incubation:
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Incubate the plate at the optimal temperature for the enzyme for a specific period.
4. Measurement of Enzyme Activity:
-
Stop the reaction (if necessary) and measure the amount of product formed or substrate consumed. This can be done using various detection methods, such as spectrophotometry, fluorometry, or luminometry.
5. Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel therapeutic agents with diverse biological activities. The synthetic tractability of this core, particularly its amenability to "click chemistry," allows for the rapid generation of compound libraries for screening. While research into the specific biological activities of this compound derivatives is still in its early stages, the compelling evidence from related compound classes provides a strong rationale for their further investigation.
Future research should focus on:
-
Synthesis of diverse libraries: Exploring a wide range of substitutions on the phenyl ring and modifications of the azido and ketone functionalities will be crucial for establishing clear structure-activity relationships.
-
Broad-spectrum biological screening: Systematic screening of these derivatives against a wide panel of cancer cell lines, microbial strains, and a diverse set of enzymes will help to identify lead compounds with high potency and selectivity.
-
Mechanistic studies: In-depth investigations into the molecular mechanisms of action of the most promising compounds will be essential for their rational optimization and preclinical development.
By adopting a multidisciplinary approach that combines synthetic chemistry, biological screening, and mechanistic studies, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of next-generation therapies for a range of human diseases.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound | C8H7N3O | CID 10986553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C8H7N3O | CID 10986553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Ketone supplementation decreases tumor cell viability and prolongs survival of mice with metastatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Photoresponsive prodrug for regulated inhibition of indoleamine 2,3-dioxygenase 1 enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Aldo-keto reductases: Role in cancer development and theranostics - PMC [pmc.ncbi.nlm.nih.gov]
The Azide Awakening: A Technical Guide to Safe and Strategic Handling of Organic Azides in Research and Development
Organic azides, a class of compounds characterized by the energetic –N₃ functional group, represent a cornerstone of modern chemical synthesis, finding pivotal roles in "click chemistry," bioconjugation, and the development of novel therapeutics.[1][2] However, their inherent energetic nature demands a profound respect and a meticulous approach to their handling.[3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth, experience-driven framework for the safe and strategic manipulation of organic azides, moving beyond mere procedural lists to instill a culture of intrinsic safety and experimental success.
The Energetic Heart of the Azide: Understanding the "Why" of Instability
The azide functional group is deceptively simple in its linear N=N⁺=N⁻ structure, yet it harbors a significant amount of potential energy.[4] The propensity of organic azides to violently decompose is rooted in the thermodynamically favorable release of dinitrogen gas (N₂), a remarkably stable molecule.[4] This decomposition can be triggered by various external stimuli, including heat, light, shock, and pressure.[3][5] Understanding the factors that influence the stability of an organic azide is the first and most critical step in risk assessment.
The Carbon-to-Nitrogen Ratio (C/N): A Primary Stability Metric
A fundamental guideline for assessing the stability of an organic azide is the ratio of carbon atoms to nitrogen atoms within the molecule.[3][6]
-
C/N Ratio < 1: Organic azides with a carbon-to-nitrogen ratio of less than one should never be isolated.[6][7] These compounds are extremely sensitive and prone to explosive decomposition. If their synthesis is unavoidable, they should be generated in situ as transient intermediates and used as the limiting reagent in the reaction mixture, with quantities strictly limited to a maximum of 1 gram.[6]
-
1 ≤ C/N Ratio < 3: Azides falling within this range can be synthesized and isolated but require careful handling and storage.[7][8] They should be stored as solutions at concentrations no greater than 1 M, preferably at or below room temperature, and in quantities not exceeding 5 grams.[7][8]
-
C/N Ratio ≥ 3: Generally, organic azides with a C/N ratio of 3 or greater are considered to be significantly more stable and can be isolated and stored in their pure form, though always with caution.[6][9] For instance, n-nonyl azide (C/N = 3) is cited as the smallest organic azide that can be safely isolated and stored in quantities up to 20 grams.[6][8]
The "Rule of Six": A Complementary Heuristic
Another valuable tool for gauging the stability of an energetic compound is the "Rule of Six." This rule posits that a molecule should have at least six carbon atoms (or other atoms of similar size) for every energetic functional group (e.g., azide, nitro, diazo) to provide sufficient "dilution" and render the compound relatively safe to handle.[3] Compounds with fewer than six carbons per energetic group are more likely to be explosive.[3]
It is crucial to consider the cumulative effect of all energetic functionalities within a molecule when assessing its stability.[3][10] The presence of multiple "explosophores" will significantly increase the compound's hazardous potential.[3]
The Researcher's Shield: Engineering Controls and Personal Protective Equipment
A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment (PPE), is non-negotiable when working with organic azides.
Engineering Controls: The First Line of Defense
-
Fume Hoods: All manipulations of organic azides, from weighing and transfer to reaction setup and workup, must be conducted within a certified chemical fume hood.[9][11] This not only contains toxic vapors but also provides a physical barrier in the event of an unexpected release of energy.
-
Blast Shields: For reactions involving azides of known or suspected instability, particularly those with low C/N ratios or when scaling up, the use of a blast shield is mandatory.[11] The shield should be positioned between the experiment and the researcher.
-
Avoidance of Metal: A critical and often overlooked precaution is the strict avoidance of contact between azides and metals.[3][12] Heavy metal azides, which can be formed upon contact, are notoriously shock-sensitive and can detonate with minimal provocation.[7][8] This prohibition extends to:
-
Spatulas: Use only plastic or ceramic spatulas for weighing and transferring azides.[9][13]
-
Stir Bars: While magnetic stirring is common, consider alternative agitation methods for particularly sensitive azides or use Teflon-coated stir bars with caution, ensuring the coating is intact.
-
Needles and Cannulas: Use plastic or all-polypropylene needles and cannulas for transfers.
-
Glassware: Avoid using glassware with ground glass joints, as the friction can be sufficient to initiate decomposition.[9] Opt for rubber septa or specialized glassware.[13]
-
Personal Protective Equipment (PPE): The Last Line of Defense
The following PPE is mandatory when handling organic azides:
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a full-face shield. | Protects against splashes and potential projectiles in case of an explosion. |
| Hand Protection | Double-gloving with a nitrile inner glove and a thicker, chemical-resistant outer glove (e.g., Silver Shield®/4H®).[14] | Provides a robust barrier against skin absorption, as many azides are toxic.[11][14] |
| Body Protection | A flame-retardant lab coat worn over long-sleeved clothing and long pants.[15][14] | Protects the skin from splashes and spills. |
| Foot Protection | Closed-toe shoes made of a chemical-resistant material.[14] | Protects feet from spills. |
In the Crucible: Safe Synthesis, Purification, and Handling Protocols
The following protocols represent a synthesis of best practices for the safe manipulation of organic azides. They are intended as a starting point and must be adapted based on a thorough, experiment-specific risk assessment.
Protocol: Small-Scale Synthesis of an Organic Azide
-
Risk Assessment: Before beginning, conduct a thorough risk assessment, paying close attention to the C/N ratio and the "Rule of Six" for the target azide. Review the Safety Data Sheet (SDS) for all reagents.
-
Preparation:
-
Reaction Setup:
-
Work on the smallest possible scale for initial syntheses.[9]
-
Crucially, avoid halogenated solvents such as dichloromethane or chloroform. [3][8] These can react with azides to form extremely unstable di- and tri-azidomethane.[3][8]
-
Do not mix azides with acids, as this can generate highly toxic and explosive hydrazoic acid.[3][7]
-
If heating is required, use a well-controlled heating mantle with a temperature probe and a secondary containment vessel. Avoid open flames.
-
-
Workup and Purification:
-
Never use distillation or sublimation for the purification of organic azides. [8][13] These methods can lead to the concentration of the azide and explosive decomposition.
-
Purification should be limited to extraction, precipitation, or low-temperature column chromatography for relatively stable azides.[8][16]
-
-
Storage:
-
Store synthesized organic azides in solution (≤ 1 M) whenever possible.[7][13]
-
Store in amber bottles, below room temperature, and away from light, heat, and shock.[7][13]
-
Clearly label all containers with the name of the azide, its concentration, the date of synthesis, and appropriate hazard warnings.[13]
-
The Aftermath: Decontamination and Waste Disposal
Proper decontamination and waste disposal are critical to prevent the formation of hazardous compounds in the laboratory environment.
Decontamination
-
Decontaminate all glassware and work surfaces that have come into contact with azides.[13]
-
A common method is to rinse surfaces with a basic solution (pH > 9) to prevent the formation of hydrazoic acid, followed by a final rinse with 70% ethanol.[13]
-
Collect all washings in a designated "azide contaminated waste" container.[13]
Waste Disposal
-
Never dispose of azide-containing solutions down the drain. [11][13] Reaction with lead or copper pipes can lead to the formation of highly explosive heavy metal azides.[11]
-
All azide-containing waste, including solutions, contaminated solids, and PPE, must be collected in a dedicated, clearly labeled hazardous waste container.[9][13]
-
Azide waste streams must be kept separate from acidic waste to prevent the generation of hydrazoic acid.[3]
-
Whenever feasible, organic azides should be converted to a more stable derivative, such as an amine, before disposal.[3]
-
For dilute solutions of sodium azide (≤ 5%), a chemical deactivation procedure using nitrous acid can be employed, but this must be done with extreme caution in a fume hood due to the release of toxic nitric oxide gas.[11][17]
When the Unexpected Happens: Emergency Procedures
Preparedness is key to mitigating the consequences of an incident involving organic azides.
Spills
-
Small Spills (within a fume hood):
-
For solid spills, gently cover with paper towels or absorbent pads and wet with a basic solution (pH > 9) to prevent dust formation.[13] Carefully collect the material into a designated waste container.[13]
-
For liquid spills, confine the spill with absorbent pads, then clean the area with a basic solution.[13]
-
-
Large Spills or Spills Outside a Fume Hood:
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of soap and water for at least 15 minutes.[11][17] Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15-20 minutes, holding the eyelids open.[11][13] Seek immediate medical attention.[11]
-
Inhalation: Move to fresh air immediately.[11][12] If breathing is difficult, administer oxygen.[12] Seek immediate medical attention.[12]
-
Ingestion: Rinse the mouth with water.[11] Do not induce vomiting. Seek immediate medical attention.[11]
Visualizing Safety: Workflows and Mechanisms
To further embed these safety principles, the following diagrams illustrate key decision-making processes and chemical transformations.
Caption: A decision-making workflow for assessing the stability and handling requirements of a new organic azide.
Caption: A simplified diagram illustrating the decomposition of an organic azide to a reactive nitrene intermediate and stable dinitrogen gas.
Conclusion: A Culture of Vigilance
The remarkable utility of organic azides in modern chemistry is undeniable.[1][4] However, their safe and effective use hinges on a deep-seated understanding of their energetic properties and a steadfast commitment to rigorous safety protocols. By internalizing the principles outlined in this guide—from the fundamental assessment of stability to the meticulous execution of handling, storage, and disposal procedures—researchers can confidently and safely harness the power of the azide functional group to drive innovation in science and medicine.
References
- 1. Organic azide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uakron.edu [uakron.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. Azide - Wikipedia [en.wikipedia.org]
- 11. chemistry.unm.edu [chemistry.unm.edu]
- 12. ehs.mines.edu [ehs.mines.edu]
- 13. uvic.ca [uvic.ca]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ehs.ucsb.edu [ehs.ucsb.edu]
- 17. - Division of Research Safety | Illinois [drs.illinois.edu]
electrophilic and nucleophilic sites of 2-azido-1-phenylethanone
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-Azido-1-phenylethanone
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, an α-azido ketone, is a highly versatile and valuable synthetic intermediate in modern organic and medicinal chemistry.[1][2] Its structure incorporates both a ketone and an azide functional group, bestowing upon it a rich and dichotomous reactivity profile. This guide provides an in-depth analysis of the molecule's electronic architecture, delineating its key electrophilic and nucleophilic sites. We will explore the causality behind its reactivity in cornerstone reactions such as 1,3-dipolar cycloadditions, enolate chemistry, and carbonyl reductions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this powerful building block.
Introduction: The Synthetic Utility of α-Azido Ketones
α-Azido ketones are a class of organic compounds characterized by the presence of an azide moiety on the carbon atom alpha to a carbonyl group. This unique structural arrangement creates a molecule with multiple, distinct reactive centers, making them powerful precursors for a wide array of complex molecules and heterocyclic systems.[1][3] this compound (also known as phenacyl azide) is a canonical example, frequently employed in the synthesis of nitrogen-containing heterocycles like triazoles, oxazoles, pyrazines, and imidazoles.[1][2] These motifs are prevalent in pharmacologically active compounds, underpinning the importance of α-azido ketones in drug discovery and development.[1][4] The ability of this compound to act as both an electrophile and a nucleophile is the foundation of its synthetic versatility.
Molecular Structure and Electronic Profile
To understand the reactivity of this compound, a thorough examination of its electronic structure is essential. The molecule's reactivity is governed by the interplay of inductive and resonance effects from the carbonyl, azide, and phenyl functional groups.
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃O | [5][6][7] |
| Molecular Weight | 161.16 g/mol | [5][7] |
| Appearance | Colorless to pale yellow solid | [6] |
Identification of Reactive Sites
The key to harnessing the synthetic potential of this compound lies in recognizing its distinct reactive sites, which are a direct consequence of its electronic distribution.
-
Electrophilic Sites:
-
Carbonyl Carbon (C=O): The carbon atom of the carbonyl group is highly electron-deficient (δ+) due to the strong electronegativity of the adjacent oxygen atom. This makes it a prime target for attack by nucleophiles.
-
α-Carbon (in specific contexts): While the α-carbon itself is not inherently electrophilic, the protons attached to it are acidic, a topic explored below.
-
-
Nucleophilic Sites:
-
Terminal Azide Nitrogen (Nγ): The azide group (N=N⁺=N⁻) is a classic 1,3-dipole. The terminal nitrogen atom bears a partial negative charge and has a lone pair of electrons, making it the primary nucleophilic center of the azide moiety, especially in cycloaddition reactions.[1][4]
-
α-Carbon (via Enolate): The α-carbon is positioned between two powerful electron-withdrawing groups: the carbonyl and the azide. This placement significantly increases the acidity of the α-protons.[3] In the presence of a base, deprotonation occurs readily to form a resonance-stabilized enolate anion, which is a potent carbon-based nucleophile.[4]
-
Figure 1: Key .
Characteristic Reactions and Mechanistic Insights
The dual electronic nature of this compound allows it to participate in a diverse range of chemical transformations. Here, we dissect the principal reaction classes, grounded in the sites identified above.
Reactions of the Nucleophilic Azide Group: 1,3-Dipolar Cycloadditions
The most prominent reaction of the azide functionality is its participation in [3+2] cycloadditions, a cornerstone of "click chemistry".[8][9][10] The azide acts as a 1,3-dipole, reacting with dipolarophiles like alkynes or alkenes to form five-membered heterocyclic rings.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction between the azide group of this compound and a terminal alkyne is the most efficient and widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[1][4] The copper(I) catalyst is crucial; it coordinates with the alkyne, lowering the activation energy and ensuring high regioselectivity for the 1,4-isomer. These triazole products are highly valued in medicinal chemistry as they are stable bioisosteres for amide bonds.[8]
Figure 2: Workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Reactions of the α-Carbon: Nucleophilicity via Enolate Formation
The acidity of the α-protons enables this compound to act as a pro-nucleophile. Treatment with a suitable base generates an enolate that can attack a variety of electrophiles.
Base-Promoted Aldol-Type Condensation: In the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), the α-carbon is deprotonated.[1] The resulting enolate can then react with aldehydes in an aldol-type condensation to form α-azido-β-hydroxy ketones.[1][4] These products are valuable synthetic intermediates, as the azide and hydroxyl groups can be further transformed, for instance, into amino alcohols.[1]
Figure 3: Logical flow of base-catalyzed enolate formation and subsequent aldol-type reaction.
Reactions of the Electrophilic Carbonyl Group: Reduction
The carbonyl carbon is a classic electrophilic site and readily undergoes attack by reducing agents. This transformation is particularly useful for accessing chiral molecules.
Asymmetric Reduction to Chiral Azido Alcohols: The ketone functionality can be stereoselectively reduced to a secondary alcohol using enzymatic or chiral chemical catalysts.[11] For example, alcohol dehydrogenases can reduce the ketone to optically pure (R)- or (S)-2-azido-1-phenylethanol.[12] These chiral azido alcohols are valuable building blocks for synthesizing enantiomerically pure pharmaceuticals, such as β-blocker analogues.[11]
Experimental Protocols
The following protocols are provided as validated, representative examples of the synthesis and reactivity of this compound.
Synthesis of this compound
This protocol is based on the standard nucleophilic substitution of 2-bromo-1-phenylethanone with sodium azide.[13]
-
Materials:
-
2-Bromo-1-phenylethanone
-
Sodium azide (NaN₃)
-
Acetonitrile (or Acetone/Water mixture)
-
Deionized water
-
Diethyl ether (or Ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottomed flask, magnetic stirrer, TLC plates
-
-
Procedure:
-
Dissolve 2-bromo-1-phenylethanone (1.0 eq.) in acetonitrile in a round-bottomed flask equipped with a magnetic stirrer.
-
Add sodium azide (1.1 - 1.5 eq.) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Once complete, quench the reaction by carefully adding cold deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
-
Protocol for a CuAAC "Click" Reaction
This protocol describes a typical copper-catalyzed cycloaddition to form a 1,2,3-triazole.
-
Materials:
-
This compound (1.0 eq.)
-
A terminal alkyne (e.g., phenylacetylene) (1.0 eq.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 eq.)
-
Sodium ascorbate (0.1 - 0.2 eq.)
-
Solvent system (e.g., t-BuOH/H₂O 1:1 mixture)
-
Round-bottomed flask, magnetic stirrer
-
-
Procedure:
-
In a round-bottomed flask, dissolve this compound and the terminal alkyne in the t-BuOH/H₂O solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the aqueous solution of copper(II) sulfate to the reaction flask, followed immediately by the sodium ascorbate solution. The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst in situ.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often rapid and may be complete within 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting triazole product by column chromatography or recrystallization.
-
Conclusion
This compound is a paradigm of functional group synergy in organic synthesis. Its value stems from a well-defined and predictable set of reactive sites. The electrophilic carbonyl carbon allows for additions and reductions, while the nucleophilic character of the terminal azide nitrogen and the α-carbon (via its enolate) opens pathways to cycloadditions and C-C bond formations, respectively. A comprehensive understanding of this molecule's electronic landscape, as detailed in this guide, empowers chemists to strategically design synthetic routes for the efficient construction of complex, high-value molecules for pharmaceutical and materials science applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses and transformations of α-azido ketones and related derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Cas 1816-88-2,Ethanone, 2-azido-1-phenyl- | lookchem [lookchem.com]
- 7. This compound | C8H7N3O | CID 10986553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Cycloaddition - Wikipedia [en.wikipedia.org]
- 11. Synthesis of optically pure 2-azido-1-arylethanols with isolated enzymes and conversion to triazole-containing beta-blocker analogues employing click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
review of synthetic routes for α-azido acetophenones
An In-depth Technical Guide to the Synthetic Routes for α-Azido Acetophenones
Introduction
α-Azido acetophenones are highly versatile and valuable synthetic intermediates in organic chemistry.[1] Their unique structure, combining a carbonyl group with an α-azido moiety, allows for a diverse range of chemical transformations. These compounds serve as crucial precursors for the synthesis of numerous biologically significant nitrogen-containing heterocycles, including oxazoles, pyrazines, pyrroles, and 1,2,3-triazoles.[1][2][3] The azide group can act as a masked amine, a precursor for nitrene generation, or as a 1,3-dipole in cycloaddition reactions, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][2] This guide provides a comprehensive overview of the principal synthetic routes to α-azido acetophenones, offering field-proven insights into experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the optimal method for their specific applications.
Safety First: A Mandatory Protocol for Handling Organic Azides
Before commencing any synthesis, it is imperative to understand the significant hazards associated with organic azides. Trustworthiness in any protocol begins with an uncompromisable commitment to safety.
Primary Hazards:
-
Explosive Potential: Organic azides are energetic molecules that can be sensitive to heat, light, shock, friction, and pressure, posing a risk of violent decomposition.[4][5][6] Low molecular weight azides are particularly hazardous.[7]
-
Toxicity: The azide ion is highly toxic, with a toxicity profile comparable to that of cyanide.[7] Exposure can occur through inhalation, ingestion, or skin absorption.[5][8]
-
Formation of Hydrazoic Acid: Mixing azides with acids can generate hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[4][6]
Essential Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant nitrile gloves, and safety goggles.[8] When working with potentially explosive azides, conduct the experiment in a chemical fume hood behind a blast shield.[6]
-
Handling: Use plastic or ceramic spatulas; avoid metal spatulas to prevent the formation of highly shock-sensitive heavy metal azides.[4][8] Do not scratch solid azides.[8]
-
Solvent Choice: Never use halogenated solvents like dichloromethane or chloroform, as they can react with azides to form extremely unstable di- and tri-azidomethane.[4][6][7]
-
Stability Assessment: The stability of an organic azide can be estimated using two general rules:
-
Storage: Store synthesized organic azides in amber containers below room temperature and away from light, heat, and shock.[5][7][8]
-
Waste Disposal: Quench or convert organic azides to a more stable derivative (like an amine) before disposal.[4] Collect all azide-containing waste in a dedicated, clearly labeled container and never mix it with acidic waste.[7][8]
Core Synthetic Strategies
The synthesis of α-azido acetophenones can be broadly categorized into two primary strategies: the classical nucleophilic substitution of pre-functionalized acetophenones and the more modern direct azidation of ketones or their derivatives.
Route A: Nucleophilic Substitution of α-Functionalized Acetophenones
This is the most traditional and widely employed method for preparing α-azido ketones.[1][3] The strategy relies on a standard bimolecular nucleophilic substitution (SN2) reaction, where the azide ion, a potent nucleophile, displaces a suitable leaving group at the α-position of the acetophenone.[9][10]
Causality of Experimental Choices:
-
Leaving Group: The choice of the leaving group is critical for reaction efficiency. While α-bromo and α-chloroacetophenones are common starting materials, their reactivity can be moderate. Superior leaving groups, such as tosylates (-OTs) and nosylates (-ONs), derived from the corresponding α-hydroxy acetophenones, often provide excellent yields under milder conditions.[1][3]
-
Solvent: Polar aprotic solvents like DMF or acetone are typically used. They effectively solvate the cation of the azide salt (e.g., Na⁺ in NaN₃) while poorly solvating the azide anion, thereby enhancing its nucleophilicity.[11]
-
Azide Source: Sodium azide (NaN₃) is the most common and cost-effective source of the azide nucleophile.[11]
Experimental Protocol: Synthesis of 2-Azido-1-phenylethanone from 2-Bromoacetophenone [1][3]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromoacetophenone (1.0 eq) in acetone.
-
Reagent Addition: Add sodium azide (NaN₃, 1.5-2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Work-up: Once the reaction is complete, filter the mixture to remove the sodium bromide precipitate and any excess sodium azide.
-
Isolation: Evaporate the acetone from the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the α-azido acetophenone product. Further purification can be achieved by column chromatography if necessary.
Route B: Direct Azidation of Ketones and Derivatives
Direct methods avoid the need to pre-install a leaving group, thus offering a more streamlined and atom-economical approach. These modern techniques often utilize hypervalent iodine reagents or oxidative conditions.
1. Using Hypervalent Iodine Reagents
A facile, one-step conversion of ketones directly to their α-azido counterparts can be achieved using [hydroxy(tosyloxy)iodo]benzene (HTIB) with sodium azide.[12] This method is often performed under solvent-free conditions at room temperature and may be enhanced by a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[12]
Causality of Experimental Choices:
-
HTIB: This hypervalent iodine(III) reagent acts as an α-tosyloxylation agent in situ, generating a highly reactive α-tosyloxy ketone intermediate which is immediately subjected to nucleophilic attack by the azide ion.
-
Phase-Transfer Catalyst (PTC): In a solid-state or biphasic reaction, a PTC like TBAB is crucial. It transports the azide anion from the solid/aqueous phase to the organic phase where the ketone is present, thereby accelerating the reaction.[12]
Experimental Protocol: Direct Synthesis of α-Azidoacetophenone using HTIB [12]
-
Mixing: In a mortar, thoroughly mix acetophenone (1.0 eq), [hydroxy(tosyloxy)iodo]benzene (1.2 eq), sodium azide (2.0 eq), and tetrabutylammonium bromide (TBAB, 0.35 eq) with a pestle at room temperature for 3-5 minutes.
-
Reaction: Allow the mixture to stand at room temperature. The reaction is typically rapid, often completing within 15-30 minutes. Monitor by TLC.
-
Work-up: After completion, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the pure α-azidoacetophenone.
2. Oxidative Azidation of Silyl Enol Ethers
Another direct approach involves the oxidative azidation of triisopropylsilyl (TIPS) enol ethers.[1][3] This method provides a pathway to α-azido ketones by reacting the enol ether with an azide source in the presence of an oxidant.
Causality of Experimental Choices:
-
Silyl Enol Ether: The enol ether serves as a stable, isolable enolate equivalent. Its reaction with an electrophilic azide source is more controlled than direct reactions with ketone enolates, which can be prone to side reactions.[13]
-
Azide Source & Oxidant: Various combinations can be used, such as azidotrimethylsilane with chromium trioxide or sodium azide with ceric ammonium nitrate (CAN).[12] The oxidant facilitates the addition of the azide radical or an equivalent electrophilic azide species to the enol double bond.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Nucleophilic Substitution | Route B: Direct Azidation (HTIB) |
| Starting Material | α-Halo or α-Sulfonyloxy Acetophenone | Acetophenone |
| Number of Steps | Two (functionalization then substitution) | One |
| Reaction Conditions | Room temp. to moderate heating | Room temperature, often solvent-free |
| Reaction Time | Hours | Minutes to hours |
| Typical Yields | Good to Excellent | High to Excellent |
| Advantages | Well-established, reliable, uses common reagents. | Atom-economical, rapid, mild conditions, avoids preparing halogenated intermediates. |
| Disadvantages | Requires pre-functionalization of the ketone; may generate lachrymatory α-halo ketones. | Requires specialized hypervalent iodine reagent; may not be suitable for all substrates. |
General Experimental Workflow
The overall process for any synthesis of α-azido acetophenones follows a logical sequence, from planning to characterization.
Conclusion
The synthesis of α-azido acetophenones is a well-developed field with multiple reliable routes available to researchers. The classical nucleophilic substitution of α-halo or α-sulfonyloxy ketones remains a robust and frequently used method. However, for increased efficiency and atom economy, direct azidation strategies using hypervalent iodine reagents offer a powerful, rapid, and high-yielding alternative. The choice of synthetic route will ultimately depend on the specific substrate, available starting materials and reagents, and the desired scale of the reaction. Regardless of the method chosen, a stringent adherence to safety protocols is non-negotiable due to the inherent energetic nature and toxicity of the azide functional group. The continued development of these synthetic methods will undoubtedly expand the utility of α-azido acetophenones as indispensable building blocks in medicinal chemistry and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Syntheses and transformations of α-azido ketones and related derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. ucd.ie [ucd.ie]
- 8. uvic.ca [uvic.ca]
- 9. gacariyalur.ac.in [gacariyalur.ac.in]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Sodium Azide [commonorganicchemistry.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
In-Depth Technical Guide to 2-Azido-1-phenylethanone: Physical Properties and Safe Storage
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical characteristics and requisite storage conditions for 2-azido-1-phenylethanone (also known as phenacyl azide), a critical intermediate in synthetic organic chemistry. Adherence to these guidelines is paramount for ensuring laboratory safety and maintaining the compound's integrity.
Executive Summary
This compound is an energetic organic azide that demands careful handling and stringent storage protocols. Its utility as a precursor in the synthesis of nitrogen-containing heterocycles is significant, yet its inherent instability necessitates a thorough understanding of its properties. This guide synthesizes critical data on its physical appearance and outlines a self-validating system for its safe storage, grounded in established principles of chemical stability.
Physical Appearance and Characteristics
This compound is consistently described as a colorless to pale yellow solid .[1] While some databases do not provide a description of its appearance, this characterization is the most frequently reported. Due to its potential for explosive decomposition, detailed physical constants such as a precise melting point are not consistently reported in the literature.
A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C₈H₇N₃O | [2][3] |
| Molecular Weight | 161.16 g/mol | [3] |
| Appearance | Colorless to pale yellow solid | [1] |
| Carbon/Nitrogen Ratio | ~2.67 | Calculated |
| Known Sensitivities | Light, heat, shock | [1] |
Table 1: Physical and Chemical Properties of this compound
The Critical Role of the Carbon-to-Nitrogen Ratio
The stability of organic azides is inversely related to their nitrogen content. A widely accepted guideline for assessing the stability of these compounds is the carbon-to-nitrogen (C/N) ratio. For this compound (C₈H₇N₃O), the C/N ratio is approximately 2.67.
Organic azides with a C/N ratio between 1 and 3 can typically be synthesized and isolated but require careful handling and storage due to their potential instability.[4] Compounds with a C/N ratio of less than 1 should generally not be isolated. The C/N ratio of ~2.67 for this compound firmly places it in the category of energetic compounds that necessitate the stringent storage conditions outlined below.
Recommended Storage Conditions: A Self-Validating Protocol
The primary goal of the storage protocol for this compound is to mitigate the risks associated with its sensitivity to external energy sources. The following conditions are recommended to ensure its stability and the safety of laboratory personnel.
Temperature
To minimize the risk of thermal decomposition, this compound should be stored at or below standard refrigeration temperatures. For organic azides with a C/N ratio between 1 and 3, a storage temperature of -18°C is recommended .[5] Storing the compound in a freezer is a common and advisable practice. It should be kept away from any sources of heat.[6]
Light and Atmosphere
This compound is sensitive to light, which can provide the energy required to initiate decomposition.[1] Therefore, it must be stored in the dark.
-
Primary Container: The compound should be stored in an amber-colored vial or a container that is opaque to light.[5]
-
Secondary Container: For an added layer of protection, the primary container can be placed inside a light-proof secondary container.
While storage under an inert atmosphere (e.g., argon or nitrogen) is a good practice for many sensitive reagents, the primary concern for this compound is the exclusion of energy inputs (heat, light, shock) rather than reaction with atmospheric components.
Storage as a Solution
To further enhance safety, it is strongly recommended to store this compound as a solution rather than as a pure solid. This practice effectively dilutes the energetic material, reducing the risk of explosive decomposition.
Safe Handling and Personal Protective Equipment (PPE)
The handling of this compound requires strict adherence to safety protocols to prevent accidental decomposition.
-
Work Area: All manipulations should be conducted in a certified chemical fume hood.[8]
-
Blast Shield: A blast shield should be used as a physical barrier between the researcher and the compound, especially when working with neat material or at larger scales.[8]
-
Utensils: Use only non-metallic spatulas (e.g., plastic or ceramic) to handle the solid compound. Metal spatulas can cause friction and potentially initiate decomposition.[7]
-
Ground-Glass Joints: Avoid the use of ground-glass joints with this compound, as the friction can be a source of ignition.[7]
-
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:
Incompatible Materials
To prevent violent reactions, this compound must be stored away from the following incompatible materials:
-
Acids: Contact with acids can lead to the formation of hydrazoic acid, which is highly toxic and explosive.[2]
-
Heavy Metals: Avoid contact with heavy metals such as copper, lead, silver, and mercury, as this can form highly shock-sensitive heavy metal azides.[2]
-
Strong Oxidizing and Reducing Agents: These can initiate vigorous and potentially explosive reactions.
-
Halogenated Solvents: As previously mentioned, these can form explosive compounds.[7]
Logical Framework for Storage and Handling
The following diagram illustrates the logical connections between the properties of this compound and the necessary safety and storage protocols.
Caption: Relationship between properties and safety protocols.
Experimental Protocol: Preparation of a 1M Stock Solution for Storage
This protocol outlines the steps for safely preparing a 1M stock solution of this compound in anhydrous acetonitrile.
-
Preparation:
-
Ensure the chemical fume hood is clean and free of incompatible materials.
-
Place a blast shield in front of the work area.
-
Don the appropriate PPE (lab coat, safety glasses, and chemical-resistant gloves).
-
-
Weighing:
-
Using a non-metallic spatula, carefully weigh 1.61 g of this compound into a clean, dry, tared amber vial.
-
-
Dissolution:
-
Inside the fume hood, add 10 mL of anhydrous acetonitrile to the vial.
-
Gently swirl the vial to dissolve the solid. Do not use a magnetic stirrer, as the friction of the stir bar could be a potential hazard.
-
-
Labeling and Storage:
-
Clearly label the vial with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Seal the vial securely.
-
Place the vial in a designated freezer at -18°C for long-term storage.
-
Conclusion
This compound is a valuable synthetic intermediate, but its safe handling and storage are non-negotiable. By understanding its physical properties, particularly its energetic nature as indicated by its C/N ratio, and by implementing the multi-faceted storage protocol detailed in this guide—encompassing temperature control, light exclusion, and storage in dilute solution—researchers can effectively mitigate the risks associated with this compound. A culture of safety, grounded in a thorough understanding of the chemical's properties, is the bedrock of successful and secure research.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. Synthesis of optically pure 2-azido-1-arylethanols with isolated enzymes and conversion to triazole-containing beta-blocker analogues employing click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Foreword: Bridging Theory and Application in Drug Discovery
An In-Depth Technical Guide to Quantum Chemical Calculations on 2-Azido-1-phenylethanone
In the landscape of modern drug development and materials science, this compound (also known as phenacyl azide) stands out as a versatile and highly reactive synthetic intermediate.[1] Its utility primarily stems from its role as a precursor to α-amino ketones, various nitrogen-containing heterocycles, and, most notably, 1,2,3-triazoles via the renowned azide-alkyne "click" chemistry.[1][2][3] These triazole scaffolds are ubiquitous in biologically active compounds and pharmaceuticals.[4][5][6]
However, the very reactivity that makes phenacyl azide so valuable—the energetic azide moiety—also introduces challenges related to thermal stability and potential hazards.[7] Understanding its structural preferences, electronic properties, and reaction mechanisms is paramount for its safe and efficient application. This is where computational chemistry, specifically quantum chemical calculations based on Density Functional Theory (DFT), provides an indispensable toolkit. By modeling the molecule at the electronic level, we can predict its behavior with remarkable accuracy, guiding experimental design and mitigating risks long before a reaction is ever run in the lab.[8][9]
This guide is structured not as a rigid protocol, but as a narrative journey through the computational investigation of this compound. We will move from foundational structural analysis to the simulation of its key chemical transformations, explaining the causality behind each computational choice. Our goal is to empower researchers, scientists, and drug development professionals to leverage these theoretical methods for practical, real-world applications.
Part 1: Foundational Analysis - Understanding the Molecule at Rest
Before we can predict how this compound reacts, we must first understand its most stable form. The molecule possesses two key rotatable single bonds that define its overall shape: the C-C bond between the carbonyl and the azide-bearing methylene group, and the C-N bond of the azide group itself. The interplay of steric and electronic effects governs the preferred orientation, or conformation, of the molecule.
The Rationale for Conformational Analysis
Assuming a single, arbitrary structure for calculations is a common pitfall that can lead to significant errors. Different conformers can have varying energies, dipole moments, and accessibility of reactive sites. A thorough conformational analysis is therefore a non-negotiable first step to locate the global minimum energy structure, which is the most populated and thermodynamically relevant conformation at equilibrium.
Experimental Protocol: Locating the Global Minimum
This protocol outlines the steps to perform a robust conformational analysis using DFT.
-
Software Selection: A widely used quantum chemistry package such as Gaussian, ORCA, or Spartan is recommended.
-
Initial Structure: Build this compound (SMILES: C1=CC=C(C=C1)C(=O)CN=[N+]=[N-]) in the software's molecular editor.[10][11]
-
Methodology Selection:
-
Functional: The B3LYP hybrid functional is a proven and cost-effective choice for organic molecules, providing a good balance of accuracy and computational expense.[2][12]
-
Basis Set: The 6-311++G(d,p) basis set is highly recommended.[2][13] The ++ indicates the inclusion of diffuse functions on all atoms, which are crucial for accurately describing the electron distribution in the lone pairs and the delocalized azide group. The (d,p) polarization functions allow for more flexibility in describing bond shapes.
-
-
Potential Energy Surface (PES) Scan:
-
Define the two key dihedral angles for scanning:
-
τ1: O=C-CH₂-N₃
-
τ2: C-CH₂-N₃-N₂
-
-
Perform a "relaxed" PES scan. This means that at each incremental step of rotation around the defined dihedrals (e.g., every 15 degrees), all other geometric parameters (bond lengths, angles) are allowed to optimize.
-
This scan generates a 2D energy map, revealing the low-energy valleys and high-energy peaks corresponding to stable and unstable conformations.
-
-
Optimization and Verification:
-
Select the lowest energy structure from the PES scan.
-
Perform a full geometry optimization on this structure using the same B3LYP/6-311++G(d,p) level of theory.
-
Following optimization, conduct a vibrational frequency calculation. The absence of any imaginary frequencies confirms that the structure is a true energy minimum.[12] A single imaginary frequency would indicate a transition state.
-
Data Presentation: Optimized Molecular Geometry
The optimized geometry provides fundamental data that can be compared with crystallographic information if available.
| Parameter | Bond | Calculated Value (Å) |
| Bond Length | C=O | ~1.22 |
| C-C | ~1.51 | |
| C-N | ~1.48 | |
| N-N (central) | ~1.25 | |
| N-N (terminal) | ~1.14 | |
| Parameter | Angle | Calculated Value (°) |
| Dihedral Angle | O=C-CH₂-N₃ | ~ -106° to -175° (Varies by conformer)[14] |
Note: These are representative values. Actual calculated values will depend on the specific minimum energy conformer found.
Part 2: Electronic Structure and Spectral Characterization
With the optimized geometry in hand, we can now probe the electronic landscape of the molecule. This allows us to understand its intrinsic properties and validate our computational model against experimental spectroscopic data.
Vibrational Analysis: The Theoretical IR Spectrum
The frequency calculation performed in the previous step not only confirms the minimum energy structure but also yields the theoretical vibrational modes. These correspond to the stretching and bending motions of the atoms and can be directly correlated with peaks in an experimental Infrared (IR) spectrum.
-
Key Insight: A strong absorption peak around 2100 cm⁻¹ is the characteristic asymmetric stretch of the azide (-N₃) group. A strong peak around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch. The calculated frequencies are typically scaled by a factor (~0.96-0.98 for B3LYP) to account for systematic errors from harmonic approximation and basis set limitations.[15] Close agreement between the scaled theoretical spectrum and an experimental one provides strong validation for the chosen computational method.[15]
Frontier Molecular Orbitals (FMOs): The Key to Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
-
HOMO: Represents the outermost electrons and acts as the nucleophilic or electron-donating component in a reaction.
-
LUMO: Represents the lowest energy empty orbital and acts as the electrophilic or electron-accepting component.
-
HOMO-LUMO Gap: The energy difference between these orbitals is a crucial indicator of chemical stability. A large gap suggests high stability, while a small gap suggests high reactivity.
For this compound, FMO analysis helps predict its behavior in its most important reaction: the 1,3-dipolar cycloaddition. The azide moiety typically dominates the HOMO, making it the nucleophilic partner in reactions with electron-deficient alkynes (which would contribute their LUMO).
Natural Bond Orbital (NBO) Analysis: Unveiling Charge Distribution
NBO analysis provides a chemically intuitive picture of charge distribution and bonding interactions.[2] It calculates the partial atomic charges, revealing that the terminal nitrogen of the azide group is significantly negative, while the central nitrogen is positive. The carbonyl carbon is, as expected, electropositive, making it susceptible to nucleophilic attack. This analysis also quantifies hyperconjugative interactions, which contribute to the molecule's overall stability.[2]
Part 3: Simulating Chemical Transformations
This section explores the simulation of two critical reaction pathways for this compound: thermal decomposition and 1,3-dipolar cycloaddition. These calculations involve locating the high-energy transition state (TS) that separates reactants from products.
Workflow for Reaction Mechanism Simulation
The following diagram illustrates a typical workflow for modeling a chemical reaction.
Caption: A generalized workflow for computational reaction mechanism analysis.
Case Study 1: Thermal Decomposition
Organic azides can decompose upon heating to extrude nitrogen gas (N₂) and form a highly reactive nitrene intermediate.[16][17] This reaction is critical to understand for safety and for synthetic applications where nitrene chemistry is desired.
-
Computational Goal: To calculate the activation energy (Ea) for the reaction: Ph-C(=O)-CH₂-N₃ → Ph-C(=O)-CH₂-N + N₂
-
Methodology:
-
Locate Transition State (TS): Using the optimized reactant structure, a TS search is performed. The key reaction coordinate is the breaking of the N-N₂ bond. The result is a structure where this bond is partially broken.
-
Verify TS: A frequency calculation on the TS geometry must yield exactly one imaginary frequency, corresponding to the atomic motion along the reaction coordinate (the N-N₂ bond breaking).
-
Calculate Activation Energy: The electronic energy difference between the TS and the reactant, corrected for zero-point vibrational energy (ZPVE), gives the activation barrier.
-
Ea ≈ E(TS) - E(Reactant)
-
-
Field-Proven Insight: A high activation barrier (>35-40 kcal/mol) suggests the compound is relatively stable at room temperature, while a lower barrier indicates a higher risk of decomposition upon heating.[16] This information is vital for determining safe operating temperatures for synthesis and storage.
Case Study 2: [3+2] Azide-Alkyne Cycloaddition (Click Chemistry)
This is arguably the most important reaction of this compound, forming a stable 1,2,3-triazole ring. We will model the reaction with a simple alkyne, such as propyne.
-
Computational Goal: To determine the activation energy and regioselectivity of the cycloaddition. The reaction can yield two different regioisomers (1,4- or 1,5-disubstituted triazole). DFT can predict which isomer is favored.
-
Methodology:
-
Model Both Pathways: Two separate TS searches are required: one for the formation of the 1,4-isomer and one for the 1,5-isomer.
-
Locate and Verify TSs: For each pathway, the TS is located and verified (one imaginary frequency). The TS structure will show the partial formation of the two new C-N and N-N bonds.
-
Compare Activation Energies: The pathway with the lower activation energy will be the kinetically favored one, and its corresponding product will be the major isomer formed. DFT studies on similar uncatalyzed 1,3-dipolar cycloadditions have successfully predicted regioselectivity.[12]
-
-
Application in Drug Development: By computationally screening different alkynes, researchers can predict which will react most efficiently and with the desired regioselectivity with this compound. This allows for the rational design of synthetic routes to novel triazole-containing drug candidates, saving significant time and resources in the lab.
Data Presentation: Reaction Energetics
Summarizing the calculated energies in a table is essential for clear communication of results.
| Reaction Pathway | Reactant Energy (Hartree) | TS Energy (Hartree) | ΔE (kcal/mol) | ΔG (kcal/mol) |
| Thermal Decomposition | ||||
| N₂ Extrusion | -568.xxxxxx | -568.yyyyyy | 39.0 | 37.6 |
| [3+2] Cycloaddition | ||||
| Path to 1,4-isomer | -720.xxxxxx | -720.yyyyyy | 25.5 | 24.8 |
| Path to 1,5-isomer | -720.xxxxxx | -720.zzzzzz | 28.1 | 27.5 |
Note: Values are illustrative, based on typical ranges for such reactions.[16] ΔE is the electronic energy difference; ΔG is the Gibbs free energy of activation, which is more predictive as it includes thermal and entropic contributions.
Conclusion: From In Silico to In the Lab
This guide has outlined a comprehensive, multi-step computational protocol for the investigation of this compound. By systematically determining the molecule's most stable structure, characterizing its electronic properties, and simulating its key reactive pathways, quantum chemical calculations provide deep, actionable insights. These theoretical results are not merely academic; they serve as a predictive foundation for making informed decisions in a laboratory setting. They enhance safety by predicting thermal stability, guide synthetic strategy by predicting reaction outcomes, and ultimately accelerate the discovery and development of new chemical entities in the pharmaceutical and materials science industries.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of optically pure 2-azido-1-arylethanols with isolated enzymes and conversion to triazole-containing beta-blocker analogues employing click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lookchem.com [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. This compound | C8H7N3O | CID 10986553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms and kinetics for the thermal decomposition of 2-azido-N,N-dimethylethanamine (DMAZ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Leveraging 2-Azido-1-phenylethanone in Copper-Catalyzed Click Chemistry for Advanced Bioconjugation and Drug Discovery
Abstract
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has transformed the landscape of molecular sciences by offering a robust, efficient, and bioorthogonal method for covalently linking molecules.[1][2][3] This guide provides an in-depth exploration of the use of 2-azido-1-phenylethanone, a versatile α-azido ketone, in CuAAC reactions. We will delve into the mechanistic underpinnings of this powerful transformation, provide detailed, field-proven protocols for its implementation, and discuss its broad applications in drug discovery and the development of complex bioconjugates. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of click chemistry for their specific applications.
Introduction: The Strategic Advantage of this compound in Click Chemistry
This compound belongs to the class of α-azido ketones, which are valuable synthetic intermediates in organic chemistry.[4][5] The presence of the azide functionality adjacent to a carbonyl group imparts unique reactivity and makes it an excellent substrate for the CuAAC reaction. This bifunctional nature allows for the straightforward introduction of a triazole linkage while retaining a ketone moiety that can be further functionalized, or which may itself be part of a pharmacophore.[6]
The CuAAC reaction itself is prized for its remarkable features: it proceeds with high yields, is tolerant of a wide range of functional groups and solvents (including aqueous media), and exclusively produces the 1,4-disubstituted 1,2,3-triazole regioisomer.[1][7][8] This level of control and reliability makes the use of reagents like this compound highly attractive for applications where precision and efficiency are paramount, such as in the synthesis of novel therapeutic agents and complex biological probes.[9]
The Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and often results in a mixture of regioisomers.[1][7] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁸ and ensures the specific formation of the 1,4-disubstituted triazole.[1][8]
The catalytic cycle is generally understood to proceed through the following key steps:
-
Formation of the Copper(I)-Acetylide Complex: The catalytically active Cu(I) species, often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate, coordinates with the terminal alkyne to form a copper-acetylide intermediate.[8][10]
-
Coordination of the Azide: The azide, in this case, this compound, then coordinates to the copper-acetylide complex.
-
Cycloaddition and Formation of a Six-Membered Metallacycle: A subsequent cycloaddition leads to the formation of a six-membered copper-containing intermediate.[11]
-
Ring Contraction and Protonolysis: This intermediate undergoes rearrangement and ring contraction. Subsequent protonolysis releases the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the Cu(I) catalyst, allowing the cycle to continue.[8][11]
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocols
The following section provides a detailed, step-by-step protocol for a typical CuAAC reaction using this compound. This protocol is a robust starting point and can be optimized for specific substrates and applications.
Materials and Reagents
-
This compound
-
Terminal alkyne of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or DMSO)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional, but recommended for bioconjugation)[12][13]
-
Deionized water
-
Organic solvents for workup and purification (e.g., ethyl acetate, hexanes, dichloromethane)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert gas (Nitrogen or Argon)
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the CuAAC reaction. These values should be optimized for specific experimental setups.
| Parameter | Typical Range/Value | Notes |
| Reactants | This compound, Terminal Alkyne | Molar ratio of azide to alkyne is typically 1:1 to 1.2:1. |
| Copper Source | CuSO₄·5H₂O (1-5 mol%) | Used to generate the active Cu(I) catalyst in situ. |
| Reducing Agent | Sodium Ascorbate (5-10 mol%) | Used in slight excess relative to the copper salt to maintain the Cu(I) state.[1] |
| Copper Ligand | THPTA, TBTA (Optional) | A 1:5 molar ratio of copper to ligand is often used to protect biomolecules and accelerate the reaction.[13][14] |
| Solvent | t-BuOH/H₂O (1:1), DMSO, DMF | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 2-24 hours | Monitor progress by TLC or LC-MS. |
Step-by-Step Protocol
-
Reactant Preparation: In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent system (e.g., a 1:1 mixture of tert-butanol and water).
-
Catalyst and Reductant Addition: To the stirred solution, add sodium L-ascorbate (0.1 equivalents) as a freshly prepared solution in water, followed by the addition of CuSO₄·5H₂O (0.01-0.05 equivalents) as a solution in water.[8] If using a ligand, pre-mix the CuSO₄ and ligand before adding to the reaction mixture.[12]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[14]
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Caption: A typical experimental workflow for a CuAAC reaction.
Applications in Drug Discovery and Bioconjugation
The click reaction with α-azido ketones like this compound has found widespread use in various scientific domains.
-
Drug Discovery: The 1,2,3-triazole core is a well-established bioisostere for amide bonds and is present in numerous biologically active compounds.[6] The CuAAC reaction allows for the rapid synthesis of libraries of triazole-containing compounds for high-throughput screening. For instance, derivatives of this compound can be used to synthesize potential antimicrobial agents or modulators of nuclear receptors.[6]
-
Bioconjugation: The bioorthogonal nature of the CuAAC reaction makes it ideal for labeling and modifying biological macromolecules such as proteins, peptides, and nucleic acids.[2][15] By incorporating an alkyne- or azide-bearing non-canonical amino acid into a protein, researchers can site-specifically attach probes, drugs, or other molecules.[16][17] The use of copper-chelating ligands is crucial in these applications to prevent damage to the biomolecules.[2]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive catalyst- Poor solubility of reactants- Presence of copper-chelating impurities | - Use freshly prepared solutions of sodium ascorbate and CuSO₄.- Try a different solvent system or co-solvents (e.g., DMSO, DMF).- Purify starting materials. |
| Formation of side products | - Oxidative homocoupling of the alkyne | - Ensure a sufficient excess of sodium ascorbate.- Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). |
| Difficulty in purification | - Co-elution of product and starting materials | - Optimize the TLC solvent system before attempting column chromatography.- Consider recrystallization if the product is a solid. |
| Inconsistent results | - Variable quality of reagents- Oxygen contamination | - Use high-purity reagents.- Ensure the reaction is properly sealed and under an inert atmosphere. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex molecules via the Copper-Catalyzed Azide-Alkyne Cycloaddition. The reliability, efficiency, and selectivity of this reaction have established it as an indispensable tool in modern chemistry. The protocols and insights provided in this guide are intended to empower researchers to confidently apply this chemistry to their own research endeavors in drug discovery, chemical biology, and materials science.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. glenresearch.com [glenresearch.com]
- 3. bioclone.net [bioclone.net]
- 4. mdpi.com [mdpi.com]
- 5. Syntheses and transformations of α-azido ketones and related derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 11. youtube.com [youtube.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for Staudinger Ligation with 2-Azido-1-Phenylethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Staudinger ligation is a cornerstone of bioorthogonal chemistry, enabling the formation of a stable amide bond between an azide and a phosphine in a highly selective manner. This application note provides a detailed technical guide for performing the Staudinger ligation with a specific focus on the use of 2-azido-1-phenylethanone. We will delve into the underlying mechanism, provide step-by-step protocols for both the synthesis of the azide precursor and the subsequent ligation reaction, and discuss key considerations for reaction optimization and product characterization. This guide is intended for researchers in chemical biology, drug discovery, and related fields who seek to leverage the power of the Staudinger ligation for the precise chemical modification of biomolecules and the construction of complex molecular architectures.
Introduction: The Power and Precision of the Staudinger Ligation
Discovered by Hermann Staudinger in 1919, the reaction between an azide and a phosphine has evolved from a classic transformation to a pivotal tool in modern chemical biology. The contemporary Staudinger ligation, a modification of the original reaction, is celebrated for its bioorthogonality. This means the participating functional groups, the azide and the phosphine, are essentially "invisible" to the complex milieu of biological systems, reacting only with each other and not with endogenous functional groups.[] This exquisite selectivity allows for the precise chemical modification of biomolecules in their native environment.[]
At its core, the Staudinger ligation facilitates the formation of a stable amide bond. The reaction is initiated by the nucleophilic attack of a phosphine on the terminal nitrogen of an azide, leading to the formation of an aza-ylide intermediate after the extrusion of dinitrogen gas. In the ligation variant, an electrophilic trap, strategically placed on the phosphine, intercepts this intermediate, culminating in the formation of an amide bond. This application note will focus on the use of this compound, an α-azido ketone, as a versatile building block in Staudinger ligations.
The Mechanism of the Staudinger Ligation
The Staudinger ligation proceeds through a series of well-defined steps, as illustrated below. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
Caption: The mechanism of the Staudinger ligation.
The reaction commences with the attack of the phosphine on the terminal nitrogen of this compound, forming a phosphazide intermediate which rapidly loses nitrogen gas to yield a highly reactive aza-ylide. In the presence of an intramolecular electrophilic trap on the phosphine (commonly an ortho-ester), the aza-ylide undergoes a cyclization reaction. Subsequent hydrolysis of this cyclic intermediate yields the stable amide product and a phosphine oxide byproduct.
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound and its subsequent use in a Staudinger ligation.
Synthesis of this compound
The synthesis of α-azido ketones, such as this compound, can be readily achieved from the corresponding α-bromo ketone.[2]
Materials:
-
2-Bromo-1-phenylethanone (α-bromoacetophenone)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-phenylethanone (1 equivalent) in DMF.
-
Addition of Sodium Azide: Carefully add sodium azide (1.5 equivalents) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a characteristic strong azide stretch around 2100 cm⁻¹.
Staudinger Ligation of this compound
This protocol describes a general procedure for the Staudinger ligation of this compound with a phosphine containing an ortho-ester trap. For a traceless ligation, a phosphinothioester would be used.[3]
Materials:
-
This compound
-
Phosphine reagent (e.g., triphenylphosphine with an ortho-methyl ester) (1.1 equivalents)
-
Solvent: A mixture of THF and water (e.g., 3:1 v/v) is commonly used. The choice of solvent can influence the reaction rate and yield.
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent system.
-
Addition of Phosphine: Add the phosphine reagent (1.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 12-24 hours. Monitor the progress by TLC or LC-MS. The reaction of azides with triphenylphosphine is generally fast and high-yielding.[4]
-
Concentration: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel. The polarity of the eluent will depend on the specific amide product.
Characterization: The final amide product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Key Considerations and Optimization
Several factors can influence the outcome of the Staudinger ligation:
| Parameter | Consideration | Recommended Starting Point |
| Solvent | The polarity of the solvent can affect the reaction rate. More polar, protic solvents can accelerate the reaction.[5] However, for some substrates, less polar solvents may be preferred to minimize side reactions. | THF/water (3:1 v/v) |
| Phosphine Reagent | The structure of the phosphine is critical. For a standard Staudinger ligation, a phosphine with an ortho-ester trap is used. For a traceless ligation, a phosphinothioester is employed.[6] | Triphenylphosphine-based reagents |
| Stoichiometry | A slight excess of the phosphine reagent is often used to ensure complete consumption of the azide. | 1.1 equivalents of phosphine |
| Temperature | Most Staudinger ligations proceed efficiently at room temperature. | Room temperature |
| Side Reactions | In some cases, particularly with sterically hindered substrates, a competing aza-Wittig reaction can occur, leading to the formation of byproducts.[7] Optimization of the solvent and phosphine structure may be necessary to minimize this. | Monitor reaction progress carefully |
Applications in Research and Drug Development
The Staudinger ligation with α-azido ketones like this compound opens up a wide array of possibilities in various scientific disciplines:
-
Bioconjugation: Attaching probes, such as fluorescent dyes or biotin tags, to biomolecules for imaging and purification.
-
Peptide and Protein Synthesis: Ligation of peptide fragments to create larger proteins. The traceless Staudinger ligation is particularly valuable in this context as it forms a native amide bond.[8]
-
Drug Delivery: Conjugating drugs to targeting moieties to enhance their specificity and efficacy.
-
Materials Science: Modifying the surface of materials to impart new functionalities.
Conclusion
The Staudinger ligation is a robust and highly selective method for the formation of amide bonds. The use of this compound as a readily accessible building block further expands the utility of this powerful reaction. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively employ the Staudinger ligation to advance their work in a multitude of scientific areas.
References
- 2. mdpi.com [mdpi.com]
- 3. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]
- 4. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]
- 5. lib.ysu.am [lib.ysu.am]
- 6. benchchem.com [benchchem.com]
- 7. Staudinger Ligation of Peptides at Non-Glycyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Azido-1-phenylethanone as a Versatile Precursor for the Synthesis of Nitrogen-Containing Heterocycles
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 2-azido-1-phenylethanone (also known as phenacyl azide) as a pivotal precursor in the synthesis of high-value nitrogen-containing heterocyclic compounds. The unique bifunctional nature of this α-azido ketone, possessing both a highly reactive azide group and a versatile ketone moiety, makes it an exceptionally powerful building block. This document elucidates the underlying chemical principles and provides field-tested, step-by-step protocols for the synthesis of 1,2,3-triazoles, imidazoles, and oxazoles, complete with mechanistic insights and expert commentary on experimental choices.
Introduction: The Strategic Value of this compound
Nitrogen-containing heterocycles are fundamental scaffolds in a vast array of natural products, pharmaceuticals, and functional materials.[1] The development of efficient and modular synthetic routes to these structures is a cornerstone of modern organic chemistry and drug discovery. This compound has emerged as a valuable and versatile synthetic intermediate for this purpose.[2] Its structure incorporates two key reactive centers:
-
The Azide Moiety (-N₃): This high-energy functional group is a cornerstone of "click chemistry," particularly the Nobel prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] It also serves as a precursor to nitrenes and can participate in various cycloadditions and reductive cyclizations.[2][4]
-
The α-Keto Position: The carbonyl group and the adjacent methylene group can engage in a wide range of classical carbonyl chemistry, including condensations, cyclizations, and rearrangements, providing a secondary avenue for ring formation.
This dual reactivity allows for the construction of diverse heterocyclic systems from a single, readily accessible precursor, making it a highly strategic tool for building molecular complexity.
Synthesis of the Precursor: this compound
The reliable synthesis of the starting material is paramount. This compound is typically prepared via a straightforward nucleophilic substitution (Sₙ2) reaction from its corresponding α-halo ketone.
Protocol 2.1: Synthesis of this compound
This protocol describes the synthesis from 2-bromo-1-phenylethanone and sodium azide.
Materials:
-
2-bromo-1-phenylethanone (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Acetone/Water (e.g., 4:1 v/v mixture)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-phenylethanone in the acetone/water solvent mixture.
-
Azide Addition: Carefully add sodium azide in one portion. [CAUTION] Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids (releases toxic HN₃ gas) and heavy metals. Handle with appropriate personal protective equipment (PPE).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing diethyl ether and water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by recrystallization from a suitable solvent system like ethanol/water. The final product is typically a pale yellow solid.[5]
Expert Insight: The use of a polar aprotic solvent like acetone or DMF facilitates the Sₙ2 reaction. The addition of water helps to dissolve the sodium azide. The aqueous work-up is crucial for removing unreacted sodium azide and other inorganic salts.
Workflow Diagram: Synthesis of this compound
Caption: Workflow for the Sₙ2 synthesis of this compound.
Application I: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
The most prominent application of this compound is in the CuAAC reaction to form 1,4-disubstituted 1,2,3-triazoles. The 1,2,3-triazole moiety is a highly stable aromatic ring system that acts as a bioisostere for amide bonds, making it a privileged scaffold in medicinal chemistry.[2][6]
Mechanistic Rationale
The CuAAC reaction is a [3+2] cycloaddition between an azide and a terminal alkyne.[3] The reaction is catalyzed by a copper(I) species, which coordinates with the alkyne to form a copper acetylide. This intermediate then reacts with the azide in a stepwise manner to form a six-membered metallacycle, which subsequently collapses to the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst. This mechanism ensures complete regioselectivity, which is a major advantage over the uncatalyzed thermal Huisgen cycloaddition that yields a mixture of 1,4 and 1,5 isomers.
Protocol 3.1: CuAAC Synthesis of 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 eq)
-
Sodium ascorbate (0.1 - 0.2 eq)
-
tert-Butanol/Water (1:1 v/v)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a vial, dissolve this compound and phenylacetylene in the t-BuOH/H₂O solvent mixture.
-
Catalyst Preparation: In a separate small vial, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.
-
Catalyst Addition: Add the sodium ascorbate solution to the main reaction mixture first, followed by the CuSO₄ solution. A color change (often to yellow/orange) indicates the formation of the active Cu(I) species.
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours, and the product may precipitate from the solution. Monitor by TLC.
-
Work-up: Upon completion, add water to the reaction mixture and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel.
Expert Insight: Sodium ascorbate is a crucial reagent. It reduces the Cu(II) salt (which is more stable and easier to handle) in situ to the active Cu(I) catalyst. Using a Cu(I) source directly (e.g., CuI) is also possible but often requires an inert atmosphere. The t-BuOH/H₂O solvent system is effective for dissolving a wide range of organic substrates while also being compatible with the inorganic catalyst system.
Data Summary: Scope of Triazole Synthesis
| Entry | Alkyne Substrate | Catalyst System | Solvent | Yield (%) |
| 1 | Phenylacetylene | CuSO₄/NaAsc | tBuOH/H₂O | >90 |
| 2 | Propargyl alcohol | CuSO₄/NaAsc | tBuOH/H₂O | >95 |
| 3 | 1-Heptyne | CuSO₄/NaAsc | tBuOH/H₂O | ~90 |
| 4 | 4-Ethynylanisole | CuI/DIPEA | THF | >85 |
Yields are representative and may vary based on specific reaction conditions and purification methods.
Workflow Diagram: CuAAC "Click" Reaction
Caption: General workflow for the Cu(I)-catalyzed synthesis of 1,2,3-triazoles.
Application II: Synthesis of Imidazoles
Imidazoles are another class of heterocycles with immense biological significance, found in essential amino acids like histidine and numerous pharmaceuticals. This compound can be used to synthesize substituted imidazoles through reactions that leverage both the azide and ketone functionalities.
Mechanistic Rationale
One established method involves the thermal decomposition of the azide to form a highly reactive nitrene intermediate. This nitrene can then undergo a series of reactions, including dimerization and cyclization, to form the imidazole ring. For example, in the Boyer and Straw synthesis, the enolate of acetophenone reacts with phenacyl azide, leading to the evolution of N₂ and the formation of an imine intermediate which subsequently dimerizes and dehydrates to yield a 2-benzoyl-4-phenylimidazole.[2]
Protocol 4.1: Synthesis of 2-Benzoyl-4-phenylimidazole
Materials:
-
This compound (1.0 eq)
-
Acetophenone (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in oil) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Dilute aqueous HCl
Procedure:
-
Enolate Formation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF and cool to 0 °C. Carefully add sodium hydride.
-
Substrate Addition: Slowly add a solution of acetophenone in DMF to the NaH suspension. Stir for 30 minutes at 0 °C to allow for complete enolate formation.
-
Azide Reaction: Add a solution of this compound in DMF dropwise. A vigorous evolution of nitrogen gas will be observed. [CAUTION] The reaction can be exothermic and releases N₂ gas; ensure adequate venting and controlled addition.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the disappearance of the starting azide.
-
Work-up: Carefully quench the reaction by pouring it into ice-water. Acidify with dilute HCl to precipitate the product.
-
Purification: Filter the crude solid, wash with water, and dry. Recrystallize from a suitable solvent like toluene to afford the pure 2-benzoyl-4-phenylimidazole.
Mechanism Diagram: Imidazole Synthesis
Caption: Simplified mechanism for the synthesis of a substituted imidazole.
Application III: Synthesis of Oxazoles
The oxazole ring is another important heterocycle present in various natural products and biologically active molecules. This compound can be converted into oxazoles via a Vilsmeier cyclization reaction.[2]
Mechanistic Rationale
The Vilsmeier-Haack reaction typically involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent (e.g., formed from POCl₃ and DMF). In this context, the Vilsmeier reagent activates the α-azido ketone. An intramolecular cyclization occurs where the azide nitrogen attacks the iminium species, followed by the elimination of nitrogen gas and subsequent aromatization to yield the substituted oxazole.[2]
Protocol 5.1: Vilsmeier Cyclization to 2-Chloro-5-phenyloxazole
Materials:
-
This compound (1.0 eq)
-
Vilsmeier Reagent (prepared from POCl₃ and DMF, >3.0 eq)
-
Dichloromethane (DCM)
-
Ice-water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Vilsmeier Reagent Preparation: In a flask under an inert atmosphere, cool anhydrous DMF to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. Allow the mixture to stir for 30 minutes at 0 °C.
-
Reaction: Add a solution of this compound in DCM to the pre-formed Vilsmeier reagent at 0 °C.
-
Heating: After addition, allow the mixture to warm to room temperature, then heat to reflux (or as specified in the literature, e.g., 80-90 °C) for 2-4 hours, monitoring by TLC.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Neutralization & Extraction: Neutralize the aqueous mixture by the slow addition of solid or saturated aqueous NaHCO₃ until gas evolution ceases. Extract the product with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired oxazole.
Conclusion
This compound is a remarkably versatile and powerful precursor for the synthesis of a diverse range of medicinally relevant nitrogen-containing heterocycles. Its participation in the highly efficient CuAAC "click" reaction provides unparalleled access to 1,2,3-triazoles, while alternative cyclization strategies unlock pathways to substituted imidazoles, oxazoles, and other ring systems. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to leverage this key building block in their synthetic endeavors.
References
- 1. Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cas 1816-88-2,Ethanone, 2-azido-1-phenyl- | lookchem [lookchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Site-Specific Protein Labeling Using 2-Azido-1-Phenylethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Protein Interactions with Light-Activated Chemistry
Site-specific protein labeling is a cornerstone technique in modern chemical biology and drug discovery, enabling the precise interrogation of protein function, interactions, and localization. Among the diverse methods available, photoaffinity labeling (PAL) stands out for its ability to forge covalent bonds between a probe and its target protein upon activation with light.[1] This approach is particularly valuable for capturing transient or low-affinity interactions that are often missed by other techniques.[2] This guide focuses on the application of 2-azido-1-phenylethanone derivatives as versatile photoaffinity probes. The compact size of the aryl azide group, combined with its chemical stability in the dark and efficient conversion to a highly reactive nitrene upon UV irradiation, makes it a powerful tool for mapping the molecular interactions that govern biological processes.[1][3]
This document provides a comprehensive overview of the principles, protocols, and practical considerations for utilizing this compound derivatives in site-specific protein labeling experiments. As a senior application scientist, the aim is to not only provide step-by-step instructions but also to instill a deep understanding of the underlying chemistry and rationale behind each experimental choice, empowering researchers to design and execute robust and insightful experiments.
Mechanism of Action: Covalent Capture Triggered by Light
The utility of this compound derivatives in photoaffinity labeling hinges on the light-induced conversion of the aryl azide moiety into a highly reactive nitrene intermediate. This process allows for the transformation of a non-covalent, reversible interaction into a stable, covalent bond.
Upon irradiation with UV light, typically in the range of 260-365 nm, the aryl azide group of the this compound probe undergoes photolysis, releasing nitrogen gas (N₂) and generating a short-lived, highly reactive singlet nitrene.[4] This nitrene can then undergo one of several reactions:
-
C-H Insertion: The nitrene can directly insert into carbon-hydrogen bonds of nearby amino acid side chains, forming a new covalent C-N bond.
-
N-H Insertion: Similarly, it can insert into nitrogen-hydrogen bonds, for instance, in the side chains of lysine or arginine.
-
Addition to Double Bonds: The nitrene can add to aromatic side chains, such as those of tryptophan or tyrosine.
-
Intersystem Crossing: The singlet nitrene can convert to a more stable triplet nitrene, which can also participate in covalent bond formation.
Ideally, this reaction occurs when the probe is bound to its target protein, resulting in site-specific labeling. The efficiency of labeling is influenced by the lifetime of the reactive intermediate and its proximity to reactive amino acid residues within the binding pocket.[1]
Below is a diagram illustrating the general workflow of photoaffinity labeling using a this compound derivative.
Caption: Workflow of photoaffinity labeling with a this compound probe.
Designing and Synthesizing this compound Probes
A key advantage of using this compound derivatives is their synthetic tractability. The core structure can be readily modified to incorporate various functionalities, such as a reporter tag (e.g., biotin, fluorophore) or a "clickable" handle (e.g., an alkyne or azide) for downstream applications.[2]
A general synthetic strategy involves the azidation of a corresponding α-halo-acetophenone precursor. For instance, this compound can be synthesized from 2-bromo-1-phenylethanone by reaction with sodium azide. This straightforward reaction allows for the preparation of a diverse library of probes with different substituents on the phenyl ring to modulate their photophysical properties and binding affinities.
For targeted applications, the this compound photophore can be appended to a known ligand or pharmacophore to create a probe that specifically seeks out a particular protein target.[5]
Experimental Protocols
The following protocols provide a general framework for site-specific protein labeling using this compound derivatives. Optimization of specific parameters, such as probe concentration, irradiation time, and buffer composition, is crucial for success and should be determined empirically for each new protein-probe system.
Protocol 1: General Protein Photoaffinity Labeling
Materials:
-
Purified target protein in a suitable buffer (e.g., PBS, HEPES). Note: Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) as they can quench the reactive nitrene.[5]
-
This compound photoaffinity probe stock solution (e.g., 10 mM in DMSO).
-
UV lamp with an appropriate wavelength output (e.g., 254 nm, 302 nm, or 365 nm).
-
Quartz cuvettes or microcentrifuge tubes.
-
Ice bath.
-
Reagents and equipment for downstream analysis (e.g., SDS-PAGE, Western blot, mass spectrometry).
Procedure:
-
Sample Preparation: In a quartz microcentrifuge tube on ice, prepare the reaction mixture containing the target protein at a suitable concentration (e.g., 1-10 µM) and the this compound probe at a 10- to 100-fold molar excess. The final volume should be kept small (e.g., 20-100 µL) to ensure efficient and uniform irradiation.
-
Incubation: Incubate the reaction mixture in the dark for a predetermined time (e.g., 30-60 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow for the formation of the non-covalent probe-protein complex.
-
UV Irradiation: Place the open microcentrifuge tube on ice and position it directly under the UV lamp. Irradiate the sample for a specified duration (e.g., 5-30 minutes). The optimal irradiation time and wavelength should be determined empirically.[5] It is crucial to keep the sample cool during irradiation to prevent protein denaturation.[5]
-
Quenching (Optional): After irradiation, the reaction can be quenched by adding a scavenger molecule, such as a primary amine (e.g., Tris buffer to a final concentration of 50 mM), to react with any remaining unreacted probe.
-
Analysis: The labeled protein can now be analyzed by various methods:
-
SDS-PAGE: To visualize the covalently labeled protein, which may exhibit a slight shift in molecular weight.
-
Western Blot: If the probe contains a reporter tag like biotin, the labeled protein can be detected using a streptavidin-HRP conjugate.
-
Mass Spectrometry: To identify the labeled protein and map the specific site(s) of covalent modification.
-
Protocol 2: Click Chemistry-Enabled Labeling
This protocol is applicable when using a this compound probe that also contains a clickable handle, such as a terminal alkyne. This allows for a two-step labeling procedure where the photo-crosslinking is followed by the attachment of a reporter molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Materials:
-
Azido-labeled protein from a photoaffinity labeling experiment (as in Protocol 1, but with an alkyne-containing probe).
-
Azide-functionalized reporter molecule (e.g., azide-fluorophore, azide-biotin).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water, freshly prepared).
-
Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Click Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Photo-cross-linked protein (from Protocol 1) to a final concentration of 1-10 µM.
-
Azide-reporter to a final concentration of 100 µM.
-
TBTA to a final concentration of 100 µM.
-
CuSO₄ to a final concentration of 1 mM.
-
TCEP to a final concentration of 1 mM.
-
-
Incubation: Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.
-
Purification: Remove excess reagents by methods such as desalting columns or dialysis.
-
Analysis: The now fluorescently or biotin-tagged protein is ready for downstream applications and analysis.
Data Presentation: Photophysical Properties
The choice of a specific this compound derivative can be guided by its photophysical properties. While extensive data for a wide range of derivatives is not always readily available, the following table provides a comparative overview of key parameters for related acetophenone derivatives to infer structure-property relationships.
| Compound | Solvent | Triplet Lifetime (τT) in ns | α-Cleavage Rate Constant (kα) in s⁻¹ |
| 2-Phenoxy-1-phenylethanone | Benzene | 0.06 | 1.3 x 10⁷ |
| 4-Methyl-α-phenoxyacetophenone | Benzene | 0.08 | 1.1 x 10⁷ |
| 4-Methoxy-α-phenoxyacetophenone | Benzene | 0.26 | 2.0 x 10⁷ |
Data adapted from studies on α-(aryloxy)acetophenones, which share the acetophenone chromophore.[6]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no labeling | - Inefficient photoactivation. | - Optimize UV wavelength, intensity, and irradiation time. Ensure the reaction vessel is UV-transparent (e.g., quartz). |
| - Probe is not binding to the target protein. | - Confirm probe-protein interaction using an independent method (e.g., fluorescence polarization, SPR). | |
| - Presence of quenching molecules in the buffer. | - Ensure the buffer is free of primary amines and thiols. | |
| - Probe degradation. | - Handle and store the probe protected from light. Prepare stock solutions fresh. | |
| High non-specific labeling | - Probe concentration is too high. | - Titrate the probe concentration to find the optimal balance between specific and non-specific labeling. |
| - Irradiation time is too long. | - Reduce the UV exposure time. | |
| - The reactive intermediate has a long lifetime. | - Consider using a different photo-crosslinker with a shorter-lived reactive species if available. | |
| - Hydrophobic aggregation of the probe. | - Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in the buffer. | |
| Protein degradation | - Excessive UV exposure. | - Minimize irradiation time. Use a longer wavelength UV source if possible. Keep the sample on ice during irradiation. |
Conclusion and Future Perspectives
This compound derivatives represent a powerful and versatile class of photoaffinity probes for the site-specific labeling of proteins. Their synthetic accessibility, coupled with the well-defined photochemistry of the aryl azide group, provides a robust platform for investigating a wide array of biological questions. From identifying the targets of small molecule drugs to mapping the interfaces of protein-protein interactions, these light-activated tools are invaluable for dissecting the complexities of the proteome. Future developments in this area may focus on the design of this compound derivatives with red-shifted activation wavelengths to minimize photodamage to biological samples, as well as the development of novel derivatives with enhanced photo-crosslinking efficiencies. As our ability to synthesize and apply these sophisticated chemical probes continues to advance, so too will our understanding of the intricate molecular choreography that underpins life itself.
References
- 1. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity labelling with small molecules [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis of β-Keto-1,2,3-Triazoles
Foreword: The Rising Prominence of β-Keto-1,2,3-Triazoles in Medicinal Chemistry
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its stability and its role as a bioisostere for amide bonds.[1][2] The introduction of a β-keto functionality to this heterocyclic core gives rise to β-keto-1,2,3-triazoles, a class of compounds that has demonstrated significant potential in the realm of drug discovery and development. These molecules have shown promising biological activities, including cytotoxic effects against various cancer cell lines, making them attractive targets for novel therapeutic agents.[3][4][[“]]
This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development, providing detailed experimental setups and protocols for the synthesis of β-keto-1,2,3-triazoles. The methodologies described herein are grounded in established, peer-reviewed literature, with a focus on reproducibility and a deep understanding of the underlying chemical principles.
Core Synthetic Strategy: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most prevalent and efficient method for the synthesis of 1,4-disubstituted β-keto-1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3][6] This reaction is lauded for its high regioselectivity, mild reaction conditions, and high yields.[3][7] The fundamental principle involves the [3+2] cycloaddition of a terminal alkyne with an azide in the presence of a copper(I) catalyst to exclusively yield the 1,4-disubstituted triazole isomer.
Causality of Experimental Choices in CuAAC
The success of the CuAAC for synthesizing β-keto-1,2,3-triazoles hinges on several key factors:
-
The Catalyst System: While various copper(I) sources can be used, a common and effective approach is the in situ reduction of copper(II) sulfate (CuSO₄) using a reducing agent like sodium ascorbate.[3][8] This ensures a continuous supply of the active Cu(I) catalyst. Other copper sources like copper(I) iodide (CuI) have also been successfully employed.[9]
-
Solvent System: The choice of solvent is critical for reactant solubility and reaction kinetics. A mixture of an organic solvent (like acetone or ethanol) and water is often optimal.[3][8] Water not only facilitates the dissolution of the copper catalyst and sodium ascorbate but can also accelerate the reaction.
-
Temperature and Reaction Time: The CuAAC reaction for β-keto-1,2,3-triazole synthesis is typically conducted at room temperature, highlighting its mild nature.[3] Reaction times can vary, and monitoring by Thin Layer Chromatography (TLC) is crucial to determine completion.[3]
Visualizing the CuAAC Workflow
Figure 1: A generalized workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) synthesis of β-keto-1,2,3-triazoles.
Detailed Experimental Protocol: CuAAC Synthesis of a β-Keto-1,2,3-Triazole Derivative
This protocol is adapted from a reported synthesis of β-keto-1,2,3-triazole derivatives.[3]
Materials and Reagents
-
2-Azido-1-phenylethanone (or other suitable β-keto-azide)
-
Terminal alkyne (e.g., ethinylestradiol)[3]
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Acetone
-
Distilled water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
TLC plates and developing chamber
-
Rotary evaporator
Step-by-Step Procedure
-
Reactant Preparation: In a 10 mL round-bottomed flask, dissolve the β-keto-azide (1.0 equivalent) and the terminal alkyne (1.1 equivalents) in a minimal amount of acetone (e.g., 1 mL).
-
Catalyst Solution Preparation: In a separate vial, prepare a solution of sodium ascorbate (0.2 equivalents) and copper(II) sulfate pentahydrate (0.1 equivalents) in distilled water (e.g., 1 mL).
-
Reaction Initiation: Add the freshly prepared catalyst solution to the flask containing the reactants.
-
Reaction Monitoring: Keep the reaction mixture under vigorous magnetic stirring at room temperature. Monitor the progress of the reaction by TLC. The disappearance of the limiting starting material indicates the completion of the reaction. Reaction times can range from several hours to 24 hours.[3]
-
Work-up:
-
Once the reaction is complete, add distilled water to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-keto-1,2,3-triazole.
-
Characterization: Characterize the final product using standard analytical techniques such as FT-IR, NMR (¹H and ¹³C), and High-Resolution Mass Spectrometry (HRMS).[4]
Alternative Synthetic Routes
While CuAAC is the most common method, other strategies for synthesizing substituted 1,2,3-triazoles exist, which can be adapted for β-keto derivatives.
Synthesis from β-Carbonyl Phosphonates and Azides
A regioselective synthesis of multisubstituted 1,2,3-triazoles can be achieved through the reaction of β-carbonyl phosphonates and azides.[10] This method, facilitated by a base like cesium carbonate in DMSO, offers an alternative pathway that can provide access to different substitution patterns.[10][11]
Key Features of this Method:
-
Base-Mediated: The reaction is promoted by a base, with cesium carbonate being particularly effective.[10]
-
Regioselectivity: This method can provide access to both 1,4- and 1,5-disubstituted, as well as 1,4,5-trisubstituted triazoles, depending on the substrates and reaction conditions.[10]
-
Mild Conditions: The reaction typically proceeds at room temperature.[10]
Visualizing the β-Carbonyl Phosphonate Route
Figure 2: A simplified representation of the synthesis of 1,2,3-triazoles from β-carbonyl phosphonates and azides.
Synthesis from β-Ketoesters and Azides
Another approach involves the cycloaddition of β-ketoesters with azides.[1] This reaction can be promoted by an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and can lead to the formation of 5-hydroxy-1,2,3-triazoles or 5-methyl-1,2,3-triazoles depending on the substitution pattern of the β-ketoester.[1]
Data Summary: Representative Reaction Conditions and Yields
The following table summarizes typical reaction parameters for the CuAAC synthesis of β-keto-1,2,3-triazoles, based on reported literature.
| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| CuSO₄·5H₂O / Sodium Ascorbate | Acetone / Water | Room Temperature | 24 | 63-92 | [3] |
| CuI | Water or Water/Organic Mixture | Room Temperature | Varies | Good to Excellent | [9] |
Conclusion and Future Outlook
The synthesis of β-keto-1,2,3-triazoles is a rapidly evolving field with significant implications for drug discovery. The CuAAC reaction remains the gold standard for accessing 1,4-disubstituted derivatives due to its efficiency and mild conditions. However, the exploration of alternative methodologies, such as those involving β-carbonyl phosphonates and β-ketoesters, is crucial for expanding the chemical space and accessing novel analogues with potentially enhanced biological activities. As our understanding of the biological targets of these compounds grows, so too will the demand for robust and versatile synthetic strategies.
References
- 1. Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Semi-synthesis of β-keto-1,2,3-triazole derivatives from ethinylestradiol and evaluation of the cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Asymmetric Synthesis of Chiral 2-Azido-1-phenylethanol via Enzymatic Ketone Reduction
Audience: Researchers, scientists, and drug development professionals.
Abstract: Chiral 2-azido-1-phenylethanols are valuable building blocks in pharmaceutical synthesis, serving as precursors to essential chiral amino alcohols.[1][2] Traditional chemical synthesis routes often require harsh reagents and complex chiral auxiliaries. Biocatalysis, utilizing enzymes like ketoreductases (KREDs), offers a highly efficient, stereoselective, and environmentally benign alternative operating under mild aqueous conditions.[3][4][5] This guide provides a comprehensive overview and detailed protocols for the asymmetric reduction of 2-azido-1-phenylethanone using ketoreductases, including enzyme screening, preparative-scale synthesis, and chiral analysis of the final product.
The Biocatalytic System: Principles and Components
The enzymatic reduction of a prochiral ketone to a chiral alcohol is a cornerstone of modern green chemistry. The success of this transformation hinges on three key components: the enzyme, the cofactor, and an efficient system for cofactor regeneration.
The Core Transformation: Ketoreductase Action
Ketoreductases (KREDs), also known as carbonyl reductases or alcohol dehydrogenases (ADHs), are NAD(P)H-dependent oxidoreductases that catalyze the transfer of a hydride from the cofactor to the carbonyl carbon of the substrate.[6] This transfer is highly controlled by the enzyme's chiral active site, leading to the formation of a specific alcohol enantiomer, typically with very high enantiomeric excess (>99% ee).[7]
The stereochemical outcome can often be predicted by Prelog's rule, where the enzyme delivers the hydride to a specific face of the ketone, which is oriented with its larger and smaller substituents in a defined manner. Enzymes that produce (S)-alcohols are common, while others can produce the (R)-enantiomer, allowing for access to both product antipodes by selecting the appropriate biocatalyst.[2][8]
Enzyme Selection: The Key to Stereocontrol
The primary determinant of success is the choice of enzyme. While thousands of KREDs exist in nature, commercially available screening kits provide access to a curated selection of enzymes with diverse substrate specificities and stereopreferences.[9] For the reduction of α-azido acetophenones, reductases from organisms like Candida magnoliae and Saccharomyces cerevisiae have been shown to be effective.[2]
Causality Behind Enzyme Choice:
-
Substrate Specificity: The enzyme's active site must accommodate the bulky phenyl group and the azido moiety of this compound.
-
Stereoselectivity: The goal is to find an enzyme that produces either the (R)- or (S)-alcohol with an enantiomeric excess (ee) of >95%, and ideally >99%.
-
Activity & Stability: The enzyme must be active and stable under practical process conditions (temperature, pH, potential co-solvents).
Cofactor Regeneration: The Engine of the Reaction
KREDs require a stoichiometric amount of a reduced nicotinamide cofactor (NADPH or NADH) for the reaction.[9] These cofactors are prohibitively expensive to use in stoichiometric quantities. Therefore, a cofactor regeneration system is essential for any practical application.[10] This involves using a second enzyme-substrate pair to continuously recycle the oxidized cofactor (NADP+/NAD+) back to its reduced state.
Two common and robust regeneration systems are:
-
Glucose/Glucose Dehydrogenase (GDH): GDH oxidizes glucose to gluconolactone, concomitantly reducing NADP+ to NADPH. This system is highly efficient and the byproduct is benign.[11]
-
Isopropanol/ADH: Some KREDs can directly use isopropanol as a sacrificial co-substrate, oxidizing it to acetone while reducing the cofactor. This simplifies the system to a single enzyme but is not universally applicable to all KREDs.[10]
Below is a diagram illustrating the complete catalytic cycle for the reduction of this compound using a KRED with a GDH-based cofactor regeneration system.
Caption: The catalytic cycle for the KRED-mediated reduction coupled with a GDH regeneration system.
Experimental Protocols
These protocols provide a framework for identifying a suitable enzyme and scaling the reaction for preparative synthesis.
Protocol 2.1: Screening of Ketoreductases
Objective: To identify KREDs that effectively reduce this compound with high conversion and enantioselectivity. This protocol is designed for a 96-well plate format for high-throughput screening.
Materials & Reagents:
-
Ketoreductase screening kit (e.g., from Codexis®, Evocatal®, or similar)
-
This compound (Substrate)
-
NADP+ or NAD+ (as required by the KRED kit)
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium Phosphate buffer (100 mM, pH 7.0)
-
DMSO (Dimethyl sulfoxide)
-
Ethyl Acetate
-
96-well microplates and sealing mats
-
Incubator shaker
Procedure:
-
Prepare Master Mix: In a sterile tube, prepare a master mix containing buffer, NADP+ (1 mM), D-glucose (100 mM), and GDH (1-2 U/mL). Vortex gently to mix. The causality for pre-mixing is to ensure uniform reaction conditions in every well.
-
Aliquot KREDs: Dispense each individual, lyophilized KRED from the screening kit into separate wells of the 96-well plate.
-
Reconstitute Enzymes: Add a defined volume (e.g., 200 µL) of the Master Mix to each well containing a KRED. Pipette up and down gently to dissolve the enzyme.
-
Prepare Substrate Stock: Prepare a 100 mM stock solution of this compound in DMSO.
-
Initiate Reaction: Add a small volume (e.g., 2-5 µL) of the substrate stock solution to each well to achieve a final substrate concentration of 5-10 mM. The use of DMSO is necessary to solubilize the hydrophobic substrate in the aqueous buffer, but its final concentration should be kept low (<5% v/v) to avoid enzyme denaturation.
-
Include Controls:
-
Negative Control (No KRED): One well containing the Master Mix and substrate, but no KRED. This validates that the reaction is enzyme-dependent.
-
Positive Control (Known Reductase): If available, a KRED known to reduce acetophenones.
-
-
Incubation: Seal the plate securely with a sealing mat. Place the plate in an incubator shaker at 30°C and 200-250 rpm for 24 hours.
-
Work-up: Quench the reaction by adding an equal volume of ethyl acetate to each well. Seal the plate and vortex vigorously for 1-2 minutes to extract the product. Centrifuge the plate to separate the organic and aqueous layers.
-
Analysis: Carefully transfer the top organic layer (ethyl acetate) to a new plate for analysis by Chiral GC or HPLC to determine conversion and enantiomeric excess (ee).
Protocol 2.2: Preparative-Scale Enzymatic Reduction
Objective: To synthesize a larger quantity of chiral 2-azido-1-phenylethanol using a "hit" enzyme identified from the screen.
Materials & Reagents:
-
Selected Ketoreductase (lyophilized powder or solution)
-
This compound (Substrate)
-
NADP+
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium Phosphate buffer (100 mM, pH 7.0)
-
Ethyl Acetate, Anhydrous Sodium Sulfate
-
Glass reaction vessel with magnetic stirring
Procedure:
-
Reaction Setup: In a 50 mL glass vessel, dissolve D-glucose (1.1 equivalents relative to substrate) and NADP+ (0.01 eq.) in 20 mL of phosphate buffer.
-
Add Enzymes: Add the selected KRED (e.g., 5-10 mg) and GDH (e.g., 10-20 U) to the buffer solution. Stir gently at room temperature until dissolved.
-
Add Substrate: Add this compound (e.g., 200 mg, 1.23 mmol). If solubility is an issue, it can be added as a solution in a minimal amount of a water-miscible co-solvent like isopropanol or DMSO.
-
Reaction Monitoring: Stir the reaction at room temperature (or optimal temperature for the enzyme, e.g., 30°C). Monitor the reaction progress by taking small aliquots (e.g., 50 µL) every 2-4 hours. Quench the aliquot with 200 µL of ethyl acetate, extract, and analyze by TLC or GC/HPLC to check for substrate disappearance.
-
Work-up: Once the reaction has reached completion (>95% conversion), extract the entire reaction mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude alcohol can be purified by flash column chromatography on silica gel if necessary.
Protocol 2.3: Product Analysis - Enantiomeric Excess (ee) Determination
Objective: To accurately determine the enantiomeric composition of the synthesized 2-azido-1-phenylethanol.
Methodology: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[12][13]
Instrumentation & Columns:
-
HPLC system with a UV detector (detection at ~254 nm).
-
Chiral Stationary Phase (CSP) Column: Polysaccharide-based columns are highly effective.[14]
-
Recommended Columns: Chiralcel® OD-H, Chiralpak® AD-H, or similar.
-
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter.
-
Method Development (if necessary):
-
Mobile Phase: Start with a standard mobile phase like 90:10 (v/v) n-Hexane:Isopropanol.
-
Flow Rate: Begin with 0.7-1.0 mL/min.
-
Optimization: If separation is not optimal, adjust the ratio of isopropanol (typically between 5% and 20%). The goal is to achieve baseline resolution of the two enantiomer peaks.[12]
-
-
Analysis: Inject the prepared sample and the racemic standard (prepared by reducing the ketone with sodium borohydride).
-
Calculation: Identify the peaks corresponding to the (R) and (S) enantiomers by comparing with the racemic standard. Calculate the enantiomeric excess (ee) using the peak areas (A1 and A2) from the chromatogram:
-
ee (%) = [ |A1 - A2| / (A1 + A2) ] * 100
-
Data Interpretation & Troubleshooting
The workflow from screening to final analysis is summarized in the diagram below.
Caption: Experimental workflow from initial enzyme screening to final product analysis.
Expected Results from Screening
The data from the KRED screen can be summarized in a table for easy comparison.
| KRED ID | Conversion (%) | Product Enantiomer | Enantiomeric Excess (ee, %) |
| KRED-101 | 98 | (S) | >99 |
| KRED-102 | 15 | (S) | 85 |
| KRED-103 | <5 | - | - |
| KRED-104 | 95 | (R) | 97 |
| ... | ... | ... | ... |
| No Enzyme | <1 | - | - |
In this hypothetical example, KRED-101 would be the best candidate for synthesizing the (S)-alcohol, while KRED-104 would be chosen for the (R)-enantiomer.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No Conversion | 1. Enzyme inhibition by substrate or product.2. Inactive enzyme or cofactor regeneration system.3. Incorrect pH or temperature. | 1. Lower the initial substrate concentration.2. Verify activity of KRED and GDH with a control substrate (e.g., acetophenone). Ensure fresh NADP+ and glucose are used.3. Check buffer pH and optimize reaction temperature (25-37°C is typical). |
| Low Enantioselectivity | 1. The selected enzyme is inherently not selective for this substrate.2. Presence of contaminating enzymes in a whole-cell or lysate preparation. | 1. Screen more enzymes. There is no substitute for broad screening.2. Use a purified enzyme preparation if possible. |
| Reaction Stalls | 1. Depletion of glucose or NADP+.2. Enzyme denaturation over time.3. Product inhibition. | 1. Ensure glucose is in slight excess (e.g., 1.1-1.5 eq).2. Add more enzyme to the reaction.3. Consider in-situ product removal (ISPR) techniques for large-scale processes. |
Conclusion
The enzymatic reduction of this compound is a powerful and reliable method for producing highly enantiopure chiral azido alcohols. By leveraging commercially available ketoreductases and implementing a robust cofactor regeneration system, researchers can achieve excellent yields and stereoselectivities under mild, environmentally friendly conditions. The protocols outlined in this guide provide a clear pathway from initial enzyme discovery to preparative-scale synthesis, enabling the efficient production of these valuable chiral synthons for pharmaceutical development.
References
- 1. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 2. Synthesis of optically pure 2-azido-1-arylethanols with isolated enzymes and conversion to triazole-containing beta-blocker analogues employing click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly enantioselective reduction of 2-hydroxy-1-phenylethanone to enantiopure (R)-phenyl-1,2-ethanediol using Saccharomyces cerevisiae of remarkable reaction stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 10. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 11. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemoenzymatic Synthesis of Bioactive Molecules Using Phenacyl Azide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemoenzymatic synthesis of bioactive molecules, leveraging the unique properties of phenacyl azide. By combining the specificity of enzymatic catalysis with the versatility of chemical modifications, this approach offers a powerful strategy for the site-specific labeling, conjugation, and controlled release of therapeutic and diagnostic agents. We will delve into the rationale behind this methodology, focusing on sortase-mediated ligation (SML) as a key enzymatic step, followed by bioorthogonal click chemistry. Furthermore, the inherent photocleavable nature of the phenacyl group will be highlighted as an elegant means for traceless release or activation of bioactive cargo. This guide is intended to equip researchers with the foundational knowledge and practical protocols to implement this advanced bioconjugation strategy in their own laboratories.
Introduction: The Power of Combining Enzymes and Chemistry
The synthesis of complex bioactive molecules is a cornerstone of modern drug discovery and chemical biology.[1][2] Purely chemical synthesis can be arduous, often requiring extensive protecting group strategies, and may suffer from low yields and lack of stereospecificity.[3] Conversely, purely biological synthesis, while elegant, can be limited in scope to the repertoire of natural enzymatic pathways. Chemoenzymatic synthesis emerges as a powerful hybrid approach, harnessing the exquisite selectivity of enzymes for specific transformations under mild, aqueous conditions, while employing the vast toolkit of organic chemistry to introduce non-natural functionalities.[3] This synergistic strategy allows for the precise modification of proteins, peptides, and other biomolecules in ways that are often intractable by either method alone.[4]
At the heart of many chemoenzymatic strategies is the introduction of a bioorthogonal handle—a chemical moiety that is inert to biological systems but can be selectively reacted with a partner molecule. The azide group is a prime example of such a handle, and its reaction with an alkyne in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction is a cornerstone of bioconjugation.[5]
This guide focuses on a particularly versatile azide-containing building block: phenacyl azide . The phenacyl group not only serves as a stable scaffold for the azide but also possesses an intrinsic, valuable property: it is photocleavable.[6][7] This dual functionality allows for the creation of "caged" bioactive molecules, which can be attached to a target and later released with spatiotemporal control using light.[6][8]
We will explore a powerful chemoenzymatic workflow that combines:
-
Chemical Synthesis: The preparation of a phenacyl azide-functionalized probe.
-
Enzymatic Ligation: The site-specific attachment of this probe to a target biomolecule using an enzyme such as Sortase A.[9]
-
Chemical Conjugation: The subsequent modification of the installed azide via click chemistry to attach a bioactive molecule.
-
Photochemical Release (Optional): The light-induced cleavage of the phenacyl linker to release the conjugated molecule.
This integrated approach provides a sophisticated platform for the development of next-generation therapeutics, diagnostics, and research tools.
The Key Players: Phenacyl Azide and Sortase A
Phenacyl Azide: A Multifunctional Tool
Phenacyl azide is an aromatic ketone carrying an azide group. Its synthesis is typically straightforward, involving the reaction of a phenacyl halide (e.g., phenacyl bromide) with sodium azide.[1][10]
-
The Azide Handle: The azide group is the bioorthogonal component, enabling highly specific ligation to alkyne-containing molecules via click chemistry. This reaction is efficient, high-yielding, and can be performed in aqueous buffers, making it ideal for biological applications.[5]
-
The Photocleavable Linker: The phenacyl group can be cleaved upon exposure to UV light (typically around 350 nm).[6] This property allows for the controlled release of any molecule attached through this linker, providing a powerful tool for drug delivery and studying dynamic biological processes.[6][8]
-
Protecting Group: The phenacyl moiety can also serve as a protecting group for carboxylic acids or thiols during chemical synthesis, which can be removed under specific conditions.[7][11]
Sortase-Mediated Ligation (SML): Enzymatic Precision
Sortase A (SrtA) is a transpeptidase found in Gram-positive bacteria that recognizes a specific amino acid motif, LPXTG (where X is any amino acid), at the C-terminus of a protein or peptide.[9] SrtA cleaves the peptide bond between the threonine and glycine residues, forming a covalent acyl-enzyme intermediate.[9] This intermediate can then be resolved by a nucleophile, typically an N-terminal oligoglycine (Gly)n sequence, resulting in the formation of a new peptide bond.[9]
This enzymatic reaction is a powerful tool for protein engineering because it allows for the site-specific ligation of a wide variety of molecules to a target protein. By engineering a target protein to contain an LPXTG motif and synthesizing a probe with an N-terminal glycine, one can achieve precise, enzyme-catalyzed conjugation.[12] For the purposes of this guide, we will focus on the synthesis of a phenacyl azide-containing glycine nucleophile for use in SML.
Chemoenzymatic Workflow: A Step-by-Step Overview
The overall strategy involves the enzymatic installation of a phenacyl azide handle onto a target biomolecule, followed by the chemical attachment of a bioactive cargo.
References
- 1. researchgate.net [researchgate.net]
- 2. liu.diva-portal.org [liu.diva-portal.org]
- 3. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic Synthesis and Biological Evaluation for Bioactive Molecules Derived from Bacterial Benzoyl Coenzyme A Ligase and Plant Type III Polyketide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. conservancy.umn.edu [conservancy.umn.edu]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Phenacyl azides as efficient intermediates: one-pot synthesis of pyrrolidines and imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Sortase-mediated labeling: Expanding frontiers in site-specific protein functionalization opens new research avenues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-azido-1-phenylethanone in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, offering an efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] This approach hinges on identifying low-molecular-weight fragments that bind weakly to a biological target, which are then optimized into potent leads.[3][4] This guide provides a detailed exploration of 2-azido-1-phenylethanone, a versatile chemical tool, and its strategic application within the FBDD workflow. This molecule uniquely combines a bioorthogonal azide handle for "click chemistry" with a photoreactive group for covalent crosslinking, enabling its use in both fragment linking and target identification.[5][6][7] We present the underlying principles, detailed experimental protocols, and expert insights to empower researchers in leveraging this powerful reagent for accelerated drug discovery.
Introduction: The Strategic Role of this compound in FBDD
Fragment-Based Drug Discovery (FBDD) begins with screening libraries of small molecules (typically <300 Da) to identify "hits" that bind to a protein target with low affinity.[1][3][8] The core philosophy is that these small, efficient binders are more likely to be developed into leads with superior drug-like properties compared to the larger, more complex hits often found via HTS.[1][9] The evolution of a fragment hit into a clinical candidate is a structure-guided process involving strategies like fragment growing, merging, or linking.[8][10]
This compound (phenacyl azide) emerges as a particularly powerful tool in this context due to its dual-functionality chemical architecture.
-
The Azide Group (-N₃): A Bioorthogonal Handle. The azide is a compact, stable, and largely inert functional group in biological systems.[11] It is the key component for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[12][13][14] This allows for the covalent and specific linking of an azide-modified fragment to another fragment bearing an alkyne, a cornerstone of the fragment linking strategy.[15]
-
The Aryl Azide Moiety: A Photo-Crosslinker. Upon irradiation with UV light, the aryl azide group expels nitrogen gas to form a highly reactive nitrene intermediate.[16][17] This nitrene can insert into nearby C-H or N-H bonds, forming a stable covalent linkage with the target protein.[7][18] This process, known as Photo-Affinity Labeling (PAL), is invaluable for validating target engagement, identifying the precise binding site, and capturing even transient interactions.[19][20][21]
The strategic incorporation of this reagent transforms a standard FBDD campaign into a more robust and informative process, as illustrated in the workflow below.
Figure 1: FBDD workflow incorporating this compound.
Core Applications and Methodologies
Application 1: Fragment Linking via Click Chemistry
The causality behind fragment linking is rooted in the additive nature of binding energy.[9] Linking two fragments that bind to adjacent pockets on a protein can produce a synergistic increase in affinity, far greater than the sum of the individual fragments. The 1,2,3-triazole ring formed via CuAAC is an excellent linker: it is metabolically stable, capable of forming hydrogen bonds, and acts as a rigid scaffold that maintains the optimal orientation of the linked fragments.[22]
Figure 2: Covalent linking of fragments using CuAAC click chemistry.
Protocol 1: General Procedure for CuAAC-Mediated Fragment Linking
This protocol provides a general method for the copper(I)-catalyzed ligation of an azide-functionalized fragment to an alkyne-functionalized fragment.
Materials:
-
Azide-functionalized fragment (1.0 eq)
-
Alkyne-functionalized fragment (1.2 eq)
-
Copper(II) Sulfate (CuSO₄) solution (0.1 M in H₂O)
-
Sodium Ascorbate solution (1 M in H₂O, prepare fresh )
-
Solvent: 1:1 mixture of t-butanol and water, or DMSO
-
Nitrogen or Argon gas source
-
Standard laboratory glassware and purification supplies (e.g., HPLC, silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the azide-functionalized fragment (1.0 eq) in the chosen solvent system.
-
Degas: Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which can interfere with the Cu(I) catalyst.
-
Add Reagents: To the stirring solution, add the alkyne-functionalized fragment (1.2 eq).
-
Catalyst Addition: Sequentially add the sodium ascorbate solution (to a final concentration of 5-10 mol%) and the CuSO₄ solution (to a final concentration of 1-5 mol%). The ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting triazole product by column chromatography or preparative HPLC.[23][24]
Self-Validation & Trustworthiness:
-
Controls: Run the reaction without the copper catalyst to ensure no uncatalyzed background reaction occurs.
-
Characterization: Confirm product formation and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the characteristic azide stretch (~2100 cm⁻¹) in the IR spectrum is also a strong indicator of reaction completion.[25]
Application 2: Photo-Affinity Labeling (PAL) for Target & Binding Site ID
PAL is a powerful technique for unequivocally identifying the direct binding partners of a ligand and mapping the binding site.[18][21] By incorporating this compound into a fragment hit, a photoreactive probe is created. When this probe is bound to its target, UV irradiation generates a reactive nitrene that covalently attaches the probe to the protein, effectively "freezing" the interaction.[16][18] Subsequent proteomic analysis identifies the protein and the exact amino acid residues that were in proximity to the probe.[19][26]
Figure 3: Workflow for Photo-Affinity Labeling (PAL).
Protocol 2: General Procedure for Photo-Affinity Labeling
This protocol outlines the key steps for covalently labeling a protein target with a this compound-based probe.
Materials:
-
Purified target protein in a suitable buffer (e.g., PBS, HEPES).
-
PAL probe (stock solution in DMSO).
-
UV lamp (e.g., a handheld lamp or a crosslinker box with selectable wavelengths, typically 254-365 nm).[16]
-
Quartz cuvette or microplate.
-
SDS-PAGE reagents.
-
Mass spectrometry-compatible reagents (e.g., trypsin, DTT, iodoacetamide).
Procedure:
-
Binding: In a quartz microcuvette, mix the target protein (e.g., 1-10 µM) with the PAL probe (typically 1-5 fold molar excess). Incubate on ice or at room temperature for 15-30 minutes to allow for non-covalent binding equilibrium to be reached.
-
Negative Control: Prepare an identical sample that will not be exposed to UV light. This is critical to ensure that any observed labeling is light-dependent.
-
UV Irradiation: Place the sample on ice, approximately 5-10 cm from the UV lamp. Irradiate for 5-30 minutes. Note: The optimal wavelength and duration must be determined empirically. Nitrophenyl azides are often preferred as they can be activated with longer wavelength UV light (300-460 nm), which is less damaging to proteins.[16]
-
Analysis of Labeling: Quench the reaction by adding SDS-PAGE loading buffer. Analyze the irradiated sample and the non-irradiated control by SDS-PAGE. Successful covalent labeling will result in a band shift corresponding to the molecular weight of the protein plus the probe.
-
Binding Site Identification: Excise the shifted band from a Coomassie-stained gel. Perform in-gel tryptic digestion.
-
Mass Spectrometry: Analyze the resulting peptide mixture by LC-MS/MS. The cross-linked peptide will have a mass corresponding to the peptide plus the mass of the reacted probe fragment. MS/MS fragmentation data will pinpoint the specific amino acid residue(s) that were modified.[18]
Self-Validation & Trustworthiness:
-
Competition Experiment: To demonstrate specificity, perform the labeling experiment in the presence of a large excess (e.g., 100x) of a known, non-photoreactive inhibitor or the original unmodified fragment hit. A significant reduction in labeling indicates specific binding.
-
Dose-Response: Show that the intensity of labeling increases with higher concentrations of the PAL probe.
Synthesis and Data Summary
Protocol 3: Synthesis of this compound
This synthesis should be performed by a qualified chemist in a well-ventilated fume hood due to the use of highly toxic sodium azide.[27]
Materials:
-
2-bromo-1-phenylethanone (phenacyl bromide) (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)[27]
-
Solvent: Acetone or DMF
-
Deionized water, Ethyl acetate, Brine
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve 2-bromo-1-phenylethanone in acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Azide Addition: In a separate flask, dissolve sodium azide in a minimal amount of water and add it dropwise to the stirred solution at room temperature.
-
Reaction: Stir the mixture for 2-4 hours at room temperature. Monitor the reaction by TLC until the starting bromide is fully consumed.[27]
-
Quenching & Extraction: Carefully pour the reaction mixture into a separatory funnel containing cold deionized water. Extract the aqueous phase three times with ethyl acetate.[27]
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration: Filter and concentrate the solution using a rotary evaporator to yield crude this compound, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) if necessary.
Table 1: Properties of Photoreactive Groups in FBDD
| Photoreactive Group | Structure Example | Activation Wavelength (nm) | Reactive Intermediate | Key Characteristics |
| Aryl Azide | This compound | 254 - 300 (unsubstituted) 300 - 460 (nitro-substituted)[16] | Nitrene | Small size, good for probing tight binding pockets. Can be quenched by water. |
| Benzophenone | - | 350 - 360 | Diradical | More stable to ambient light; not quenched by water. Bulkier size may disrupt binding.[20][28] |
| Diazirine | - | 330 - 370[16] | Carbene | Highly reactive, short-lived intermediate. Small size. Efficient crosslinking.[16][18] |
Conclusion and Future Outlook
This compound represents a powerful and versatile reagent in the medicinal chemist's toolbox for fragment-based drug discovery. Its unique ability to participate in both bioorthogonal click chemistry and photo-affinity labeling provides a dual-pronged approach to hit-to-lead optimization. By enabling robust fragment linking and definitive target/binding site identification, it addresses two critical challenges in the FBDD workflow. As FBDD continues to tackle increasingly complex targets, such as protein-protein interactions, the strategic application of multifunctional chemical tools like this compound will be indispensable for accelerating the journey from fragment hit to clinical candidate.
References
- 1. onenucleus.com [onenucleus.com]
- 2. biocompare.com [biocompare.com]
- 3. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 4. Introduction to fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photo-crosslinking: An Emerging Chemical Tool for Investigating Molecular Networks in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biosolveit.de [biosolveit.de]
- 9. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 11. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. pcbiochemres.com [pcbiochemres.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. mdpi.com [mdpi.com]
- 18. Photoaffinity Labelling | Domainex [domainex.co.uk]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Photoaffinity Labeling - Creative Biolabs [creative-biolabs.com]
- 21. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Photoaffinity Labeling in Drug Discovery and Developments: Chemic...: Ingenta Connect [ingentaconnect.com]
- 27. benchchem.com [benchchem.com]
- 28. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Harnessing Flow Chemistry for the Safe and Efficient Transformation of 2-Azido-1-phenylethanone
Introduction: Overcoming the Challenges of α-Azido Ketone Chemistry
2-Azido-1-phenylethanone (phenacyl azide) is a versatile synthetic intermediate, possessing two highly reactive functional groups: a thermally and photochemically labile azide and an electrophilic ketone. These moieties serve as handles for a wide array of transformations, making the molecule a valuable building block in the synthesis of heterocycles, α-amino ketones, and other structures pertinent to pharmaceutical and materials science.[1][2][3] However, the synthetic utility of organic azides, particularly low molecular weight azides like phenacyl azide, is often overshadowed by significant safety concerns.[4][5] Organic azides are energetic compounds that can decompose violently when subjected to heat, shock, or friction.[6] Furthermore, batch reactions involving these compounds can be difficult to control, leading to side reactions and the accumulation of potentially hazardous intermediates.
Flow chemistry, or continuous-flow synthesis, provides a robust solution to these challenges.[7][8][9] By performing reactions in a continuously flowing stream through small-volume reactors, flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time. This precise control, combined with enhanced heat and mass transfer, allows for reactions to be conducted under conditions that would be unsafe or inefficient in traditional batch setups.[10] Most critically, the small internal volume of a flow reactor minimizes the quantity of hazardous material present at any given moment, drastically improving the safety profile for handling energetic intermediates like this compound.[11][12]
This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining specific applications and detailed protocols for key transformations of this compound using continuous-flow technology.
Foundational Safety: A Prerequisite for Azide Chemistry
Before embarking on any protocol, it is imperative to understand and adhere to strict safety guidelines for handling azides. While flow chemistry mitigates many risks, it does not eliminate them.
Core Safety Directives:
-
Avoid Metal Contact: Never use metal spatulas or stir bars that can form shock-sensitive heavy metal azides. Use plastic or glass utensils.[13]
-
Solvent Choice is Critical: Halogenated solvents like dichloromethane or chloroform must be avoided, as they can form extremely explosive di- and tri-azidomethane.[4][5]
-
Acid-Free Environment: Contact with acid can generate hydrazoic acid (HN₃), which is highly toxic and explosive. All glassware should be appropriately cleaned and waste streams must be kept separate.[4][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and suitable gloves. For neat or highly concentrated azides, a blast shield is mandatory.[13][14]
-
Minimize Energy Input: Organic azides are sensitive to external energy. Avoid friction (e.g., on ground-glass joints), shock, and unnecessary heat or light exposure.[5]
Flow chemistry inherently aligns with these principles by enabling the in-situ generation and immediate consumption of azides, preventing their isolation and accumulation.[12]
Application Note 1: Selective Catalytic Hydrogenation of the Azide Group
Objective: To achieve the selective reduction of the azide moiety in this compound to the corresponding primary amine, yielding 2-amino-1-phenylethanone hydrochloride, a crucial precursor for many pharmaceutical agents.
Expertise & Causality: The primary challenge in this transformation is the chemoselective reduction of the azide in the presence of a reducible ketone. Furthermore, the resulting product, 2-amino-1-phenylethanone, is prone to self-condensation to form stable dihydropyrazines and pyrazines, significantly lowering the yield of the desired product.[2][15]
A continuous-flow approach using a packed-bed reactor with a heterogeneous catalyst, such as Palladium on Carbon (Pd/C), is exceptionally well-suited to address these issues.[16]
-
Enhanced Safety: Hydrogen gas is introduced into the flowing liquid stream via a gas-permeable membrane or pre-saturated, ensuring a controlled, stoichiometric amount of H₂ is present, avoiding large, pressurized headspaces of flammable gas found in batch reactors.[17]
-
High Selectivity: The precise temperature control possible in a flow reactor allows for operation within a narrow thermal window that favors azide reduction over ketone reduction.
-
Suppression of Side Reactions: The product is immediately flushed from the catalytic zone, minimizing its residence time under reaction conditions and preventing the dimerization side-reaction that plagues batch syntheses.[15] The output stream can be directly mixed with a stream of HCl in a suitable solvent to form the stable hydrochloride salt, preventing degradation.
Experimental Workflow: Continuous Flow Azide Reduction
Protocol: Synthesis of 2-Amino-1-phenylethanone Hydrochloride
-
Catalyst Packing: A stainless-steel column (e.g., 100 mm length x 4.6 mm ID) is carefully packed with 10% Palladium on Carbon (Pd/C).
-
Reagent Preparation:
-
Solution A: Prepare a 0.2 M solution of this compound in ethyl acetate (EtOAc).
-
Solution B: Prepare a 1 M solution of HCl in 1,4-dioxane.
-
-
System Setup: Assemble the flow chemistry system as depicted in Figure 1. Use a tube-in-tube gas permeator or similar device to introduce hydrogen. Set the back-pressure regulator (BPR) to 10 bar.
-
Execution:
-
Pump Solution A through the system at a flow rate that corresponds to the desired residence time (see Table 1).
-
Introduce hydrogen gas at a pressure of 15 bar to the gas-liquid mixer.
-
Heat the packed-bed reactor to the specified temperature.
-
After the BPR, merge the product stream with Solution B from Pump B at an equivalent flow rate.
-
Collect the output in a flask. The product will precipitate as the hydrochloride salt.
-
-
Work-up: Collect the precipitate by filtration, wash with cold EtOAc, and dry under vacuum.
Data Summary: Hydrogenation Parameters
| Parameter | Value | Rationale |
| Substrate Conc. | 0.2 M | Balances throughput with solubility and reaction efficiency. |
| Flow Rate (Pump A) | 0.5 mL/min | To achieve a residence time of ~4 minutes in a 2 mL reactor. |
| Temperature | 40 °C | Provides sufficient activation without promoting ketone reduction. |
| H₂ Pressure | 15 bar | Ensures sufficient hydrogen saturation in the liquid phase. |
| System Pressure | 10 bar | Maintains the solvent in the liquid phase and enhances gas solubility. |
| Catalyst | 10% Pd/C | Standard, effective catalyst for azide and nitro group reductions.[16] |
| Expected Yield | >90% | Based on similar flow reductions of aromatic azides. |
Application Note 2: 1,3-Dipolar Cycloaddition (CuAAC)
Objective: To synthesize 1,4-disubstituted 1,2,3-triazoles via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry".[18][19]
Expertise & Causality: The CuAAC reaction is a powerful tool for covalent bond formation due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[20] However, scaling this reaction in batch can be problematic due to the potential hazards of both the azide starting material and the frequent need for copper catalysts, which can be difficult to remove from the final product.
A continuous-flow setup offers distinct advantages:
-
Enhanced Mixing: The high surface-area-to-volume ratio in microreactors ensures rapid and homogeneous mixing of reagents, accelerating the reaction rate and often allowing for lower catalyst loadings.[21]
-
Immobilized Catalyst: Employing a heterogeneous copper catalyst, such as copper tubing or copper powder packed in a column (e.g., Copper-on-Charcoal), simplifies product purification by eliminating catalyst leaching into the product stream.[18]
-
Thermal Management: The reaction is exothermic. A flow reactor efficiently dissipates heat, preventing thermal runaway and the formation of undesired byproducts, which is a critical safety feature when working with azides at elevated temperatures.
Experimental Workflow: Continuous Flow CuAAC Reaction
Protocol: Synthesis of 4-benzoyl-1-phenyl-1H-1,2,3-triazole
-
Catalyst Packing: A column is packed with a commercially available heterogeneous copper catalyst, such as Copper-on-Charcoal.[18]
-
Reagent Preparation:
-
Solution A: Prepare a 0.1 M solution of this compound in dichloromethane (DCM).
-
Solution B: Prepare a 0.13 M solution of phenylacetylene (1.3 equivalents) in DCM.
-
-
System Setup: Assemble the flow chemistry system as shown in Figure 2. Set the BPR to 8 bar to prevent solvent boiling.
-
Execution:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.375 mL/min each for a total flow rate of 0.75 mL/min) into the T-mixer.
-
Pass the combined stream through the heated catalyst column.
-
Collect the product stream after the BPR.
-
-
Work-up: The solvent is removed from the collected solution under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography if necessary.
Data Summary: CuAAC Parameters
| Parameter | Value | Rationale |
| Total Flow Rate | 0.75 mL/min | Balances throughput with sufficient residence time for high conversion. |
| Temperature | 110 °C | Accelerates the cycloaddition on the heterogeneous catalyst surface.[18] |
| System Pressure | 8 bar | Prevents boiling of DCM at the operating temperature. |
| Reagent Stoich. | 1.3 eq. Alkyne | A slight excess of the alkyne ensures complete consumption of the azide. |
| Catalyst | Copper-on-Charcoal | A robust, reusable heterogeneous catalyst that minimizes copper contamination.[18] |
| Expected Yield | >95% | Based on the high efficiency of flow-based CuAAC reactions. |
Application Note 3: Flow Photochemistry
Objective: To leverage photochemical activation for unique transformations of this compound, such as intramolecular cyclizations or rearrangements via nitrene intermediates.
Expertise & Causality: Photochemistry in conventional batch reactors is often plagued by issues of scalability and efficiency. The penetration of light decreases significantly with increasing reactor size (the "photon penetration problem"), leading to non-uniform irradiation and inconsistent results.[22] Flow photoreactors, typically constructed from narrow, transparent tubing (e.g., PFA or FEP) wrapped around a light source, elegantly solve this issue.[23][24]
-
Uniform Irradiation: The small path length ensures that all molecules in the stream receive a consistent and uniform dose of photons, leading to higher efficiency and cleaner reactions.
-
Precise Residence Time: The duration of light exposure can be controlled with high precision by adjusting the flow rate and reactor volume, allowing for the optimization of reactions and minimization of photodecomposition of the product.
-
Safety: As with other flow methods, the small illuminated volume enhances safety, which is particularly important for photochemical reactions that can generate high-energy intermediates or gaseous byproducts (e.g., N₂ from azide decomposition).[25]
Experimental Workflow: General Flow Photoreactor Setup
Protocol: Photochemically-Induced Transformation (Illustrative)
This protocol is illustrative for a reaction involving nitrene formation, which could lead to various products depending on the solvent and additives.
-
Reagent Preparation: Prepare a 0.05 M solution of this compound in acetonitrile. Degas the solution with nitrogen for 15 minutes to remove dissolved oxygen.
-
System Setup: Assemble the photoreactor system as shown in Figure 3, using PFA tubing with a known internal diameter and length. The reactor should be cooled, for example, by a fan, to dissipate heat from the lamp.
-
Execution:
-
Pump the degassed solution through the photoreactor at a flow rate calculated to provide the desired residence time (irradiation time).
-
Activate the UV light source (e.g., 365 nm LED).
-
Collect the product stream after the BPR.
-
-
Analysis & Work-up: The product mixture should be analyzed by LC-MS or GC-MS to identify the products. Work-up will be dependent on the specific transformation achieved.
Data Summary: Illustrative Photochemistry Parameters
| Parameter | Value | Rationale |
| Substrate Conc. | 0.05 M | A lower concentration is often used to prevent oligomerization and ensure light penetration. |
| Solvent | Acetonitrile | A common, relatively inert solvent for photochemical reactions. |
| Wavelength | 365 nm | A common wavelength for activating organic azides. |
| Residence Time | 10-30 min | A typical starting range for photochemical transformations in flow. |
| Temperature | 25 °C (cooled) | To prevent unwanted thermal side reactions. |
| Expected Outcome | Product Mixture | Dependent on solvent; could include products of C-H insertion or solvent trapping. |
Conclusion
The application of continuous-flow chemistry to the reactions of this compound transforms this potentially hazardous yet valuable reagent into a safe and highly efficient building block. Flow technology provides unparalleled control over reaction conditions, enabling selective reductions, rapid cycloadditions, and clean photochemical transformations that are often problematic in batch processing. The protocols and data presented herein offer a robust starting point for researchers seeking to leverage the significant advantages of flow chemistry for the synthesis of complex molecules and active pharmaceutical ingredients. By adopting these methods, the scientific community can more fully and safely exploit the rich chemistry of α-azido ketones.
References
- 1. Syntheses and transformations of α-azido ketones and related derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. ucd.ie [ucd.ie]
- 6. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 7. The synthesis of APIs using continuous flow chemistry| Article | Dr.Reddy's [api.drreddys.com]
- 8. Flow Chemistry in Contemporary Chemical Sciences: A Real Variety of Its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. artscimedia.case.edu [artscimedia.case.edu]
- 14. chemistry.unm.edu [chemistry.unm.edu]
- 15. arkat-usa.org [arkat-usa.org]
- 16. vapourtec.com [vapourtec.com]
- 17. membranereactors.com [membranereactors.com]
- 18. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijrpc.com [ijrpc.com]
- 20. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 21. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
- 22. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 23. Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. Two-Step Flow Photochemistry Reactions - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides with Azido-Functionalized Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Azide Moiety in Peptide Science
The introduction of bioorthogonal functional groups into peptides has revolutionized the field of chemical biology and drug development. Among these, the azide (–N₃) group stands out for its small size, metabolic stability, and unique reactivity. Peptides functionalized with azido amino acids are powerful tools for a myriad of applications, including the site-specific labeling of proteins, the creation of peptide-drug conjugates, the synthesis of cyclic peptides, and the development of novel biomaterials.[1][2][3] The azide's primary role is to serve as a chemical handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the efficient and specific formation of a stable triazole linkage under mild, biocompatible conditions.[2][4][5]
This guide provides a comprehensive overview and detailed protocols for the incorporation of azido-functionalized amino acids into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, the focus here is not just on the "how" but the "why"—providing the rationale behind procedural steps to empower researchers to troubleshoot and adapt these methods for their specific needs.
CRITICAL SAFETY ADVISORY: Handling Azido Compounds
Before commencing any experimental work, it is imperative to understand the potential hazards associated with azide-containing compounds. Both organic and inorganic azides can be heat- and shock-sensitive, with the potential for explosive decomposition.[6][7][8][9] Low molecular weight organic azides and those with a high nitrogen-to-carbon ratio are particularly hazardous.[7][8]
Core Safety Mandates:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[10] For reactions with a higher risk of splashing or explosion, a face shield is mandatory.[6][10]
-
Engineered Controls: All work with azides must be conducted in a certified chemical fume hood.[10] The use of a blast shield is strongly recommended, especially when heating or working with new or potentially unstable azido compounds.[6][10]
-
Solvent and Reagent Incompatibility:
-
NEVER use halogenated solvents like dichloromethane (DCM) or chloroform with sodium azide, as this can form highly explosive di- and tri-azidomethane.[6][7][8]
-
Avoid contact with heavy metals (e.g., copper, lead, mercury) and their salts, as this can form dangerously explosive heavy metal azides.[6][8] Do not use metal spatulas for transferring solid azides.[6][7]
-
Keep azides away from strong acids, which can generate the highly toxic, volatile, and explosive hydrazoic acid.[6][8]
-
-
Waste Disposal: Azide-containing waste must be segregated and collected in a designated, clearly labeled hazardous waste container.[8][10] NEVER dispose of azide waste down the drain.[10]
-
Storage: Store synthesized azides and azido-amino acids at low temperatures (as specified by the manufacturer, typically -20°C) and away from light, heat, and shock.[6][7][9][11]
Core Principles of Azido-Peptide Synthesis
The successful synthesis of azido-peptides relies on the principles of orthogonal protection schemes inherent to Fmoc-SPPS. The azide group is chosen for its remarkable stability throughout the entire synthesis process, including repeated exposure to the basic conditions of Fmoc deprotection and acidic conditions during final cleavage.[11][12][13]
Orthogonality and Protecting Group Strategy
The cornerstone of this methodology is the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group.[14][15][16] The Fmoc group is cleaved under mild basic conditions (typically 20% piperidine in DMF), which leaves the acid-labile side-chain protecting groups and the resin linker intact.[1][16] The azide functionality on the amino acid side chain is stable to these conditions, making it a truly orthogonal protecting group in this context.[17]
For example, Fmoc-L-Lys(N₃)-OH is a commonly used building block where the ε-amino group of lysine is replaced by an azido group.[1][11] This derivative is fully compatible with standard Fmoc-SPPS workflows.[1]
Workflow Overview: From Resin to Purified Azido-Peptide
The synthesis follows a cyclical process of deprotection and coupling, culminating in a final cleavage and purification step.
Caption: General workflow for Fmoc-based solid-phase synthesis of azido-peptides.
Detailed Synthesis Protocol: Incorporation of Fmoc-L-Azidolysine
This protocol details the manual synthesis of a model peptide containing Fmoc-L-Lys(N₃)-OH.
Materials and Reagents
| Reagent | Supplier Recommendation | Purpose |
| Fmoc-Rink Amide MBHA Resin | Novabiochem® | Solid support for C-terminal amide peptides |
| Fmoc-L-Lys(N₃)-OH | Aapptec, ChemPep | Azido-functionalized amino acid |
| Other Fmoc-amino acids | Various | Peptide building blocks |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Primary solvent |
| Dichloromethane (DCM) | ACS grade | Solvent for washing |
| Piperidine | Reagent grade | Fmoc deprotection |
| HBTU / HATU | Various | Coupling activator |
| N,N-Diisopropylethylamine (DIPEA) | Reagent grade | Activation base |
| Trifluoroacetic acid (TFA) | Reagent grade | Cleavage from resin |
| Triisopropylsilane (TIS) | Reagent grade | Scavenger (cation trap) |
| Water (H₂O) | HPLC grade | Scavenger |
| Cold Diethyl Ether | ACS grade | Peptide precipitation |
Step-by-Step Methodology
1. Resin Preparation (Swelling)
-
Place the desired amount of resin (e.g., 100 mg, ~0.1 mmol) in a fritted reaction vessel.
-
Add DMF (2-3 mL) to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
Rationale: Swelling the resin beads is crucial as it allows reagents to penetrate the polymer matrix, making the reactive sites accessible for synthesis.
-
2. Initial Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF (2 mL) to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh 2 mL of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL), DCM (3 x 2 mL), and finally DMF (3 x 2 mL).
-
Rationale: A two-step deprotection ensures the complete removal of the Fmoc group. The initial short treatment removes the piperidine-dibenzofulvene adduct which can inhibit the reaction. Thorough washing is critical to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.
-
3. Amino Acid Coupling (Incorporating Fmoc-L-Lys(N₃)-OH)
-
In a separate vial, pre-activate the amino acid:
-
Dissolve Fmoc-L-Lys(N₃)-OH (4 equivalents, e.g., 0.4 mmol) and HBTU (3.9 equivalents) in DMF (~1.5 mL).
-
Add DIPEA (8 equivalents, e.g., 0.8 mmol) and vortex for 1-2 minutes.
-
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 2 mL).
4. Monitoring the Coupling Reaction
-
Perform a Kaiser test on a few beads of resin to check for reaction completion. A blue color indicates the presence of free primary amines (incomplete coupling), while a yellow/colorless result signifies a complete reaction.
-
Rationale: The Kaiser test is a crucial quality control step. If the test is positive, the coupling step should be repeated ("double coupling") to avoid deletion sequences in the final peptide.
-
5. Iterative Cycles
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Coupling) for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection
-
After the final coupling and washing, perform a final Fmoc deprotection (Step 2).
-
Wash the resin with DMF (3x), DCM (3x), and methanol (3x), then dry the resin under vacuum for at least 1 hour.
-
Prepare a fresh azide-safe cleavage cocktail.
-
Add the cleavage cocktail (e.g., 2 mL for 100 mg resin) to the dried resin and agitate for 2-3 hours at room temperature.[20]
-
Filter the resin and collect the TFA filtrate into a cold centrifuge tube.
-
Rationale: The final cleavage removes all acid-labile side-chain protecting groups and cleaves the peptide from the solid support. Drying the resin prevents dilution of the TFA.
-
Table 1: Azide-Safe Cleavage Cocktails
| Cocktail Name | Composition | Use Case | Caution |
| Reagent B | TFA / H₂O / Phenol / TIS (88:5:5:2) | General purpose for Trp-free peptides. TIS is azide-safe.[12] | Does not prevent methionine oxidation.[21] |
| TFA/TIS/H₂O | TFA / TIS / H₂O (95:2.5:2.5) | Standard for peptides without sensitive residues (Cys, Met, Trp).[12] | Not suitable for protecting Trp, Met, or Cys. |
| TFA/DTT | TFA / H₂O / TIS / DTT (92.5:2.5:2.5:2.5) | When a thiol scavenger is needed (e.g., for Arg(Pbf)).[22] | DTT is a much weaker reducing agent for azides than EDT.[12][22] |
CRITICAL NOTE: Avoid using 1,2-ethanedithiol (EDT) in cleavage cocktails, as it is a strong reducing agent in acidic environments and is the most common cause of azide reduction to a primary amine.[12][22][23] This side reaction results in a mass loss of 26 Da.[12]
7. Peptide Precipitation and Purification
-
Add the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile + 0.1% TFA) and purify by reverse-phase HPLC.
-
Analyze the purified fractions by Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.
Characterization and Quality Control
Rigorous analytical techniques are essential to confirm the identity, purity, and integrity of the synthesized azido-peptide.[24]
-
High-Performance Liquid Chromatography (HPLC): The primary tool for assessing the purity of the crude and purified peptide. A single, sharp peak on the chromatogram is indicative of high purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the final product. The observed mass should match the calculated theoretical mass of the azido-peptide. This is also the primary method to detect the unwanted reduction of the azide to an amine (mass difference of -26 Da).[12]
Downstream Application: On-Resin Click Chemistry (CuAAC)
A major advantage of synthesizing azido-peptides is their utility in CuAAC. This reaction can be performed while the peptide is still attached to the solid support, which simplifies purification.[4][25]
Caption: Workflow for on-resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol: General On-Resin CuAAC
-
Swell the azido-peptide resin in DMF.
-
Prepare fresh stock solutions: Alkyne-functionalized molecule (e.g., 0.5 M in DMF), CuSO₄ (0.1 M in H₂O), and Sodium Ascorbate (1 M in H₂O).
-
To the swollen resin, add the alkyne solution (10-20 equivalents), CuSO₄ solution (1-2 equivalents), and Sodium Ascorbate solution (5-10 equivalents).[12]
-
Add a base like DIPEA (5-10 equivalents) to maintain a neutral or slightly basic pH.
-
Agitate the reaction mixture at room temperature for 2-16 hours.
-
Wash the resin extensively with DMF, water, and DCM to remove copper and excess reagents.
-
Proceed with the final cleavage and purification as described previously.
-
Rationale: Sodium ascorbate is crucial as it reduces the Cu(II) species to the catalytically active Cu(I) state.[26] Performing the reaction on-resin allows for easy removal of excess reagents and catalyst by simple washing, leading to a cleaner crude product after cleavage.
-
References
- 1. chempep.com [chempep.com]
- 2. bachem.com [bachem.com]
- 3. qyaobio.com [qyaobio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. ucd.ie [ucd.ie]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. Fmoc-azidolysine Novabiochem 159610-89-6 [sigmaaldrich.com]
- 14. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biosynth.com [biosynth.com]
- 17. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 18. bachem.com [bachem.com]
- 19. peptide.com [peptide.com]
- 20. benchchem.com [benchchem.com]
- 21. peptide.com [peptide.com]
- 22. researchgate.net [researchgate.net]
- 23. Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Azido-1-phenylethanone
Welcome to the technical support guide for the synthesis of 2-azido-1-phenylethanone (also known as α-azidoacetophenone or phenacyl azide). This document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to help researchers improve the yield and purity of this versatile chemical intermediate. The synthesis, typically a nucleophilic substitution of 2-bromo-1-phenylethanone with sodium azide, is straightforward in principle but can present challenges. This guide is designed to address those issues directly.
I. Critical Safety Considerations: Working with Azides
Before beginning any experiment, it is imperative to understand the significant hazards associated with sodium azide and organic azides.
Q1: What are the primary hazards of sodium azide (NaN₃)?
A1: Sodium azide is acutely toxic, with a toxicity profile similar to that of cyanides.[1][2] It can be fatal if ingested, inhaled, or absorbed through the skin.[2] Beyond its toxicity, it poses several reactivity hazards:
-
Formation of Hydrazoic Acid: In the presence of acids, sodium azide rapidly forms hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive liquid.[1]
-
Formation of Explosive Metal Azides: Sodium azide reacts with heavy metals (e.g., lead, copper, silver, zinc, mercury) and their salts to form highly shock-sensitive and explosive metal azides.[2][3] This is a critical consideration for laboratory equipment and waste disposal; never pour azide solutions down drains, which may contain lead or copper pipes.[3]
-
Reaction with Halogenated Solvents: Avoid using halogenated solvents like dichloromethane (DCM) or chloroform, as they can react with sodium azide to form extremely explosive di- and triazidomethanes.[1][3]
-
Thermal Instability: While solid sodium azide is relatively stable, it decomposes violently if heated above 275 °C.[3][4]
Q2: What personal protective equipment (PPE) is required?
A2: Always handle sodium azide and the resulting this compound in a properly functioning chemical fume hood.[2] Required PPE includes:
-
A lab coat
-
Splash goggles
-
Nitrile gloves (double-gloving is recommended)[2]
-
Closed-toe shoes and long pants
Q3: How should I handle and weigh sodium azide?
A3: Use only non-metallic (plastic or ceramic) spatulas for weighing and transferring sodium azide to avoid the formation of explosive metal azides.[2][3] Avoid any actions that could grind or create friction with the solid crystals.[1]
II. Troubleshooting Guide: Common Synthesis Problems
This section addresses specific issues that may arise during the synthesis and offers step-by-step solutions.
Q1: My reaction yield is very low, or I've recovered only starting material. What went wrong?
A1: This is a common issue that can stem from several factors. The underlying reaction is a nucleophilic substitution (SN2), and its efficiency depends on several parameters.
-
Cause 1: Inactive Starting Material: The starting material, 2-bromo-1-phenylethanone, can degrade over time. It is a lachrymator, and exposure to moisture can lead to hydrolysis.
-
Solution: Verify the purity of your 2-bromo-1-phenylethanone via TLC or ¹H NMR before starting. If it appears discolored or impure, consider purifying it by recrystallization.
-
-
Cause 2: Poor Solvent Choice: The SN2 reaction is most efficient in polar aprotic solvents, which solvate the cation (Na⁺) but not the nucleophile (N₃⁻), leaving it free to attack.
-
Solution: Ensure you are using a suitable solvent. Dimethylformamide (DMF) or acetone are excellent choices.[5] Alcohols (protic solvents) can slow the reaction by solvating the azide anion.
-
-
Cause 3: Insufficient Reaction Time or Temperature: While the reaction often proceeds at room temperature, it can be slow.[5]
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If the reaction is sluggish, you can gently heat the mixture (e.g., to 40-50 °C). However, be cautious, as organic azides can be thermally unstable.[6]
-
-
Cause 4: Inadequate Stoichiometry: An insufficient amount of sodium azide will result in incomplete conversion.
-
Solution: Use a slight excess of sodium azide (e.g., 1.5 to 3.0 equivalents) to ensure the reaction goes to completion.[5]
-
Q2: My final product is contaminated with unreacted 2-bromo-1-phenylethanone. How can I improve its purity?
A2: This indicates an incomplete reaction.
-
Solution 1: Drive the Reaction to Completion: Before the workup, check the reaction via TLC. If starting material is still present, allow the reaction to stir longer or add a small additional portion of sodium azide.
-
Solution 2: Effective Purification: this compound can be effectively purified to remove the less polar starting material.
-
Method: Column chromatography on silica gel is a reliable method for obtaining a highly pure product.[5] A solvent system like ethyl acetate/hexanes can be used for elution.
-
Q3: The reaction mixture turned dark, and I isolated a complex mixture of products. What happened?
A3: Darkening of the reaction mixture often points to decomposition or side reactions.
-
Cause: Decomposition: α-azido ketones can be unstable, especially when heated, potentially leading to decomposition and polymerization.[6]
-
Solution: Avoid excessive heating during the reaction and the workup (e.g., on the rotary evaporator). Store the purified product in a cool, dark place, preferably refrigerated.[4]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for this synthesis?
A1: The synthesis is a classic SN2 reaction where the azide anion (N₃⁻) acts as a nucleophile, displacing the bromide leaving group from the α-carbon of 2-bromo-1-phenylethanone.
Caption: SN2 mechanism for the synthesis of this compound.
Q2: How should I monitor the reaction's progress?
A2: Thin Layer Chromatography (TLC) is the most effective method.[5]
-
Procedure: Spot the starting material (2-bromo-1-phenylethanone), a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel TLC plate.
-
Observation: The product, this compound, is more polar than the starting material and will have a lower Rf value. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Q3: What are the key spectral features I should look for to confirm my product?
A3: The most telling feature is in the Infrared (IR) spectrum. The azide group (N₃) has a very strong and sharp characteristic absorption band around 2100-2110 cm⁻¹ .[6][7] You should also see a strong carbonyl (C=O) stretch around 1650 cm⁻¹.[8]
IV. Validated Experimental Protocol
This protocol is based on established methodologies for the synthesis of α-azido ketones.[5][6]
Materials:
-
2-Bromo-1-phenylethanone (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Acetone (or DMF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-phenylethanone (1.0 eq) in acetone (approx. 0.2 M solution).
-
Addition of Azide: To this solution, add sodium azide (1.5 eq).
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., every 30 minutes) until the starting material is fully consumed.
-
Quenching: Once complete, quench the reaction by pouring the mixture into a beaker containing cold deionized water (approx. 3-4 times the volume of the reaction solvent).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash once with deionized water, followed by one wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (use a cool water bath to avoid product decomposition).
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel using an appropriate ethyl acetate/hexanes gradient to yield this compound as a solid or oil.
V. Data and Workflow Visualization
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield synthesis.
Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale & Citation |
| Starting Material | 2-Bromo-1-phenylethanone | A reactive α-halo ketone with a good leaving group (Br⁻).[9] |
| Reagent | Sodium Azide (NaN₃) | The most common and effective source of the azide nucleophile.[1] |
| Stoichiometry | 1.5 - 3.0 eq. of NaN₃ | Using an excess drives the reaction to completion.[5] |
| Solvent | Acetone, DMF, Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the azide anion.[5][10] |
| Temperature | Room Temperature to 50 °C | Reaction proceeds at RT; gentle heating can increase the rate if needed.[5] |
| Monitoring | Thin Layer Chromatography (TLC) | Allows for direct visualization of starting material consumption.[5] |
| Workup | Water quench, extraction | Standard procedure to remove water-soluble salts and isolate the product.[5] |
| Purification | Column Chromatography | Effective for removing unreacted starting material and impurities.[5] |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-azido-1-phenylethanone by Column Chromatography
Welcome to the technical support center for the purification of 2-azido-1-phenylethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful column chromatography purification of this versatile synthetic intermediate. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to ensure the integrity and success of your experiments.
Introduction: The Challenge of Purifying α-Azido Ketones
This compound (also known as phenacyl azide) is a key building block in organic synthesis, particularly in the construction of nitrogen-containing heterocycles through "click chemistry."[1] However, its purification by column chromatography is not always straightforward. The presence of the energetic azide group and the reactive α-keto position can lead to instability, particularly on acidic stationary phases like silica gel.[2][3] This guide provides a structured approach to navigate these challenges, ensuring high purity and yield.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems you may encounter during the column chromatography of this compound in a question-and-answer format.
Question 1: My compound appears to be degrading on the column, leading to streaking and multiple spots on TLC of the collected fractions. What's happening and how can I prevent it?
Answer: This is a classic and significant issue when purifying α-azido ketones.[2][3] The acidic nature of standard silica gel can catalyze the decomposition of your product. The acidic protons on the silica surface can interact with the carbonyl group, potentially facilitating undesired reactions or degradation of the azide.
-
Causality: The Si-OH groups on the surface of silica gel are acidic and can promote hydrolysis of the azide or other acid-catalyzed side reactions.[3] This is often exacerbated by prolonged contact time with the stationary phase.
-
Solutions:
-
Deactivate the Silica Gel: Before preparing your column, you can neutralize the acidic sites. Prepare a slurry of your silica gel in the chosen eluent system and add 1-2% triethylamine (v/v). Swirl the slurry for a few minutes before packing the column. This will create a more neutral environment for your compound.
-
Use a Different Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina or Florisil®.[3] You will need to re-optimize your solvent system for these stationary phases using TLC.
-
Minimize Purification Time: A faster flow rate during your column can reduce the contact time of the compound with the silica gel. However, be mindful that too high a flow rate can compromise separation efficiency. The goal is to find a balance.
-
Question 2: I'm having trouble finding a solvent system that gives good separation between my product and impurities. What is a good starting point and how do I optimize it?
Answer: Selecting the right mobile phase is critical for a successful separation. For a compound with the polarity of this compound, a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate is a common and effective choice.[4]
-
Systematic Approach to Solvent Selection:
-
Start with TLC: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point is a 9:1 mixture of hexanes:ethyl acetate.
-
Target an Ideal Rf Value: The retention factor (Rf) is the distance traveled by the compound divided by the distance traveled by the solvent front. For effective separation in column chromatography, aim for an Rf value for your product between 0.2 and 0.4.[5]
-
Adjust Polarity:
-
If the Rf is too high (spot runs too far up the plate), your solvent system is too polar. Decrease the proportion of ethyl acetate.
-
If the Rf is too low (spot barely moves from the baseline), your solvent system is not polar enough. Increase the proportion of ethyl acetate.
-
-
Ensure Separation from Impurities: The ideal solvent system will not only give your product the target Rf but will also show clear separation from both more polar and less polar impurities.
-
Question 3: I ran my column, but my yield is very low. Where could my product have gone?
Answer: Low recovery can be due to several factors, from incomplete elution to degradation.
-
Possible Causes and Solutions:
-
Product Still on the Column: If your eluent is not polar enough, your product may still be adsorbed to the silica gel. After you have collected all the fractions you expect to contain your product, try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or even a small percentage of methanol in ethyl acetate) and analyze these fractions by TLC.
-
Product is Highly Diluted: Your compound may have eluted over a large number of fractions in very low concentrations. Try combining and concentrating a wider range of fractions and re-analyzing by TLC.[3]
-
Decomposition: As discussed in Question 1, your compound may have degraded on the column. If you suspect this, running a small-scale "plug" of silica in a pipette with your crude material and analyzing the eluate can quickly tell you if decomposition is a significant issue.
-
Co-elution with a Non-UV Active Impurity: If you are monitoring your fractions by UV shadowing on a TLC plate, you might be combining your product with a UV-inactive impurity, leading to a lower-than-expected mass after solvent removal. Staining the TLC plates can help visualize these impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect from the synthesis of this compound?
A1: The most common synthesis involves the reaction of 2-bromo-1-phenylethanone (phenacyl bromide) with sodium azide.[6] Potential impurities include:
-
Unreacted 2-bromo-1-phenylethanone: This starting material is less polar than the product and will elute earlier from the column.
-
Hydrolysis product (2-hydroxy-1-phenylethanone): If there is moisture in your reaction, the azide can be hydrolyzed. This is a more polar impurity and will elute later.
-
Byproducts from the synthesis of phenacyl bromide: If the starting phenacyl bromide was not pure, it could contain unreacted acetophenone or di-brominated species.[7]
Q2: How can I visualize this compound on a TLC plate?
A2: this compound has a phenyl ketone chromophore and should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[8][9] For more specific visualization of the azide group, a two-step staining method can be used:[10][11][12]
-
Reduction: Dip the developed and dried TLC plate in a 10% solution of triphenylphosphine in dichloromethane. This reduces the azide to an amine.
-
Ninhydrin Staining: After drying, dip the plate into a ninhydrin solution (typically 0.3% in n-butanol with 3% acetic acid) and gently heat. The amine will react to form a purple spot (Ruhemann's purple).[10][11]
Q3: Is it better to dry-load or wet-load my sample onto the column?
A3: For the best separation, dry-loading is generally recommended. This involves pre-adsorbing your crude product onto a small amount of silica gel (or Celite®) and then carefully adding this solid to the top of your packed column. This technique prevents the sample from dissolving in the mobile phase at the top of the column and spreading out, which can lead to broader bands and poorer separation. Wet-loading, where the sample is dissolved in a minimal amount of solvent and added directly, can be faster but often results in lower resolution.
Q4: What safety precautions are essential when working with this compound?
A4: Organic azides are potentially explosive and should be handled with care.
-
Avoid Heat and Friction: Do not heat this compound unnecessarily, and avoid scratching the solid material.
-
Use Appropriate PPE: Always wear safety glasses, a lab coat, and gloves.
-
Work in a Fume Hood: Perform all manipulations in a well-ventilated chemical fume hood.
-
Avoid Heavy Metals: Do not use metal spatulas, as heavy metal azides can be shock-sensitive and explosive. Use plastic or ceramic spatulas.[6]
-
Scale: Handle the smallest amount of material necessary for your experiment.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a step-by-step guide for the purification.
1. Preparation of the Column: a. Select a glass column of appropriate size for the amount of crude material you are purifying (a general rule of thumb is to use 50-100 g of silica gel for every 1 g of crude material). b. Secure the column vertically to a ring stand. c. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. d. Prepare a slurry of silica gel (230-400 mesh) in your chosen non-polar solvent (e.g., hexanes). e. Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles. f. Once the silica has settled, add a thin layer of sand on top to protect the silica bed. g. Drain the solvent until the level is just at the top of the sand.
2. Sample Loading (Dry-Loading Recommended): a. Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). b. Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to this solution. c. Remove the solvent under reduced pressure (rotary evaporator) until you have a free-flowing powder. d. Carefully add this powder to the top of your packed column.
3. Elution and Fraction Collection: a. Carefully add your optimized eluent system (e.g., a mixture of hexanes and ethyl acetate) to the column. b. Apply gentle pressure (using a pump or inert gas) to begin eluting the solvent through the column. c. Collect the eluent in fractions (e.g., in test tubes or small flasks). d. Monitor the progress of the separation by TLC analysis of the collected fractions.
4. Product Isolation: a. Once you have identified the fractions containing your pure product, combine them. b. Remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation: Solvent System Optimization
The following table provides a guideline for optimizing your solvent system using TLC.
| Hexanes:Ethyl Acetate Ratio | Observed Rf of Product | Recommendation |
| 95:5 | ~0.5 | Too polar. Decrease ethyl acetate percentage. |
| 90:10 | ~0.3 | Good starting point for column. |
| 80:20 | ~0.1 | Not polar enough. Increase ethyl acetate percentage. |
| 70:30 | <0.1 | Significantly increase ethyl acetate or consider a more polar co-solvent. |
Note: These are illustrative values. You must determine the optimal ratio for your specific crude mixture experimentally.
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of this compound.
Caption: Troubleshooting workflow for this compound purification.
References
- 1. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. organomation.com [organomation.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
identifying and minimizing side products in phenacyl azide reactions
Welcome to the technical support center for phenacyl azide chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with phenacyl azides and related α-azido ketones. Our goal is to provide you with the expertise and practical insights needed to identify, understand, and minimize the formation of unwanted side products, thereby maximizing the yield and purity of your target molecules.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format. We delve into the root causes of these issues and provide actionable, step-by-step solutions.
Q1: My reaction yield is very low, and TLC/LC-MS analysis shows a complex mixture of products. What's going wrong?
Potential Cause 1: Thermal or Photochemical Decomposition. Phenacyl azide is sensitive to both heat and light. Unintended decomposition can lead to a cascade of side reactions, most notably the Wolff rearrangement.[1][2] This process involves the loss of dinitrogen (N₂) to form a highly reactive ketene intermediate, which is then trapped by any available nucleophile (like water or alcohol solvents) to form carboxylic acid derivatives.[2][3]
-
Solution:
-
Temperature Control: Conduct your reaction at the lowest effective temperature. For sensitive cycloadditions (e.g., CuAAC), room temperature or even 0 °C is often sufficient. Avoid excessive heating unless the desired reaction specifically requires it. Studies on organic azide stability show that electron-withdrawing groups, like the phenacyl carbonyl, can lower the decomposition temperature.[4]
-
Light Exclusion: Protect your reaction from light at all stages. Use amber glass vials or wrap your reaction vessel in aluminum foil. Standard laboratory lighting can be sufficient to induce photochemical decomposition, which proceeds via a highly reactive nitrene intermediate.[5][6][7]
-
Potential Cause 2: Base-Mediated Decomposition. The methylene protons (α- to the carbonyl and azide groups) in phenacyl azide are acidic. The presence of a base, even a weak one, can lead to deprotonation. The resulting anion is unstable and can decompose by eliminating N₂ to form an N-unsubstituted imine.[8][9] These imines are highly reactive and can self-condense to form products like imidazoles or undergo other undesired reactions.[8][10]
-
Solution:
-
Avoid Basic Conditions: Unless the generation of an imine is the goal, maintain neutral or slightly acidic conditions. If your starting materials or reagents are prepared under basic conditions, ensure they are properly quenched and purified before use.
-
Reagent Purity: Be mindful of basic impurities in your solvents or reagents. For example, some grades of amine ligands used in copper-catalyzed reactions can contain basic impurities.
-
dot digraph "Troubleshooting_Low_Yield" { graph [fontname="Arial", fontsize=12, label="Workflow: Troubleshooting Low Yield & Complex Mixtures", labelloc=t, splines=ortho, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
// Nodes start [label="Problem: Low Yield / \nComplex Mixture Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_conditions [label="Review Reaction Conditions", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_purity [label="Assess Starting \nMaterial Purity", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Condition branches temp_light [label="High Temp or \nLight Exposure?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; base_present [label="Base Present?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Purity branches halide_present [label="Residual Precursor \n(e.g., Phenacyl Bromide)?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Causes cause1 [label="Cause: Thermal/Photochemical\nDecomposition (Wolff, Nitrenes)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; cause2 [label="Cause: Base-Mediated\nDecomposition (Imines)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; cause3 [label="Cause: Favorskii Rearrangement\nor other precursor side reactions", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions solution1 [label="Solution:\n1. Lower reaction temperature.\n2. Protect from light (amber vial/foil).", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Solution:\n1. Ensure neutral pH.\n2. Purify reagents to remove base.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Solution:\n1. Re-purify phenacyl azide.\n2. Monitor synthesis of azide for completion.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_conditions; start -> check_purity;
check_conditions -> temp_light; check_conditions -> base_present;
temp_light -> cause1 [label="Yes"]; cause1 -> solution1;
base_present -> cause2 [label="Yes"]; cause2 -> solution2;
check_purity -> halide_present; halide_present -> cause3 [label="Yes"]; cause3 -> solution3;
temp_light -> base_present [label="No"]; base_present -> check_purity [label="No"]; halide_present -> start [label="No, re-evaluate\nother factors", style=dashed]; }
Caption: Troubleshooting workflow for low yield reactions.
Q2: I am performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC), but I'm isolating a significant amount of a rearranged product corresponding to phenylacetic acid (or its ester/amide derivative). Why?
This is a classic signature of the Wolff Rearrangement . While Cu(I) is the catalyst for the desired "click" reaction, other factors can trigger the decomposition of the phenacyl azide.[1][2][3]
-
Potential Cause 1: Competing Thermal Decomposition. If the CuAAC reaction is sluggish, a common instinct is to apply heat. However, heating can accelerate the Wolff rearrangement pathway, which competes with the cycloaddition.
-
Potential Cause 2: Inefficient Catalyst. If the copper catalyst is inactive or poisoned, the desired cycloaddition will be slow, allowing the background thermal decomposition to become a major pathway.
-
Solution:
-
Optimize the Catalyst System: Ensure you are using an efficient Cu(I) source. Often, this involves the in situ reduction of a Cu(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate). The use of a stabilizing ligand (e.g., TBTA) can protect the Cu(I) from disproportionation and oxidation, increasing catalytic efficiency.
-
Maintain Low Temperature: Run the reaction at room temperature. A well-catalyzed CuAAC reaction is typically fast and highly exothermic and should not require heating.[11][12]
-
Monitor Progress: Follow the reaction by TLC or LC-MS. If the reaction stalls, it is better to troubleshoot the catalyst system rather than applying heat. Check for the disappearance of the azide starting material. The azide functional group has a very strong, sharp characteristic absorption in the IR spectrum around 2100-2120 cm⁻¹, which can be used for monitoring.
-
Q3: My starting material, phenacyl bromide, is consumed during the synthesis of phenacyl azide, but my final product is impure and contains a carboxylic acid derivative. What is happening?
This issue likely points to the Favorskii Rearrangement occurring on unreacted α-halo ketone (phenacyl bromide) or the formation of a cyclopropanone intermediate.[13][14] This rearrangement is base-catalyzed and converts α-halo ketones into carboxylic acid derivatives.[15][16]
-
Potential Cause: You are using a base (e.g., an amine or carbonate) to scavenge HBr during a reaction involving the phenacyl azide, but there is still some unreacted phenacyl bromide present. The base reacts with the phenacyl bromide to trigger the rearrangement.
-
Solution:
-
Ensure Complete Conversion: When synthesizing phenacyl azide from phenacyl bromide and sodium azide, drive the reaction to completion. Monitor carefully by TLC to ensure no starting halide remains.
-
Purify the Phenacyl Azide: Before using the phenacyl azide in a subsequent step, it is crucial to purify it to remove any unreacted phenacyl bromide and excess sodium azide. A simple workup involving quenching with water and extraction, followed by washing the organic layers, is often sufficient.[17] For higher purity, column chromatography can be employed, though care must be taken due to the azide's potential instability.
-
Stoichiometry Control: Use a slight excess of sodium azide (e.g., 1.1-1.5 equivalents) to ensure the complete consumption of the limiting phenacyl bromide.[17]
-
Frequently Asked Questions (FAQs)
What are the main classes of side reactions for phenacyl azide?
The reactivity of phenacyl azide is dominated by the interplay between the azide, the carbonyl group, and the active methylene bridge. The main side reaction pathways are summarized below.
dot digraph "Side_Reactions" { graph [fontname="Arial", fontsize=12, label="Major Reaction Pathways of Phenacyl Azide", labelloc=t, splines=true, overlap=false, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
// Main reactant phenacyl_azide [label="Phenacyl Azide", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Conditions cond_alkyne [label="Alkyne + Cu(I) Catalyst", shape=plaintext]; cond_heat_light [label="Heat (Δ) or Light (hν)", shape=plaintext]; cond_base [label="Base (e.g., RO⁻, R₃N)", shape=plaintext];
// Intermediates int_nitrene [label="Nitrene Intermediate", style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; int_ketene [label="Ketene Intermediate", style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; int_imine [label="N-unsubstituted Imine", style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];
// Products prod_triazole [label="Desired Product:\n1,2,3-Triazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; prod_wolff [label="Side Product:\nCarboxylic Acid Derivatives", fillcolor="#EA4335", fontcolor="#FFFFFF"]; prod_base [label="Side Products:\nImidazoles, Aldol-type adducts", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections phenacyl_azide -> prod_triazole [label="[3+2] Cycloaddition"]; cond_alkyne [pos="150,150!"];
phenacyl_azide -> int_nitrene [label="Loss of N₂"]; int_nitrene -> int_ketene [label="Wolff Rearrangement"]; int_ketene -> prod_wolff [label="Nucleophilic Attack\n(e.g., by H₂O, ROH)"]; cond_heat_light [pos="350,220!"];
phenacyl_azide -> int_imine [label="Deprotonation & Loss of N₂"]; int_imine -> prod_base [label="Dimerization / Further Reaction"]; cond_base [pos="350,80!"];
// Invisible edges for positioning edge [style=invis]; prod_triazole -> prod_wolff -> prod_base; }
Caption: Key reaction pathways for phenacyl azide.
| Side Reaction Class | Triggering Condition | Key Intermediate(s) | Common Side Product(s) |
| Wolff Rearrangement | Heat, UV Light, Metal Catalysts (Ag⁺, Rh²⁺) | Nitrene, Ketene | Carboxylic acids, esters, amides |
| Base-Mediated Decomposition | Strong or weak bases | Enolate, N-unsubstituted imine | Imidazoles, polymers, aldol products |
| Favorskii Rearrangement | Base (acting on α-halo ketone precursor) | Enolate, Cyclopropanone | Rearranged carboxylic acids/esters |
| Simple Pyrolysis | High Temperatures (>180 °C) | α-Imino ketone | Imidazoles |
How can I safely handle and store phenacyl azide?
Organic azides are energetic compounds and should always be handled with caution.[18][19]
-
Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood and use a blast shield for reactions at scale or when heating. Avoid contact with heavy metals, strong acids, and strong oxidizing agents, which can lead to the formation of explosive compounds.[17] Hydrazoic acid (HN₃), a toxic and explosive gas, can be a byproduct in acidic conditions.[20]
-
Storage: Phenacyl azide has a limited shelf life.[18] Store it in a cool, dark place, preferably in a refrigerator and in a properly sealed container. Avoid storing large quantities. It is often best to synthesize it fresh as needed for a reaction.
What is the best way to purify phenacyl azide?
Purification should be approached with care, minimizing exposure to heat.
-
Aqueous Workup: After synthesis, the reaction mixture can be quenched with cold water and extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers should be washed with water and brine to remove inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Crucially, use a low-temperature water bath (≤ 30 °C) to avoid thermal decomposition. Do not evaporate to complete dryness if possible; leaving a small amount of solvent can improve stability.
-
Chromatography: If higher purity is required, flash column chromatography on silica gel can be performed. Use a non-polar eluent system (e.g., hexanes/ethyl acetate). However, prolonged contact with silica gel (which can be slightly acidic) may cause degradation. It is advisable to run the column quickly.
Experimental Protocol: High-Fidelity CuAAC Reaction
This protocol details the copper(I)-catalyzed cycloaddition of phenacyl azide with a terminal alkyne, with specific checkpoints to minimize side product formation.
Objective: To synthesize 1-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-phenylethanone.
Materials:
-
Phenacyl azide (purified)
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Solvent: 1:1 mixture of tert-butanol and deionized water
Procedure:
-
Vessel Preparation: To a 25 mL amber round-bottom flask equipped with a magnetic stir bar, add phenacyl azide (1.0 mmol, 1.0 eq).
-
Reagent Addition: Add phenylacetylene (1.1 mmol, 1.1 eq). Dissolve the mixture in 10 mL of the 1:1 t-BuOH/H₂O solvent system. Stir to ensure a homogeneous solution.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution. Dissolve CuSO₄·5H₂O (0.05 mmol, 0.05 eq) in 1 mL of deionized water. In another vial, dissolve sodium ascorbate (0.1 mmol, 0.1 eq) in 1 mL of deionized water.
-
Scientific Rationale: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ. Using a slight excess of the reducing agent ensures the copper remains in its active state.[21]
-
-
Reaction Initiation: Add the CuSO₄ solution to the main reaction flask, followed immediately by the sodium ascorbate solution. The solution may turn cloudy or change color.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature (20-25 °C). Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), checking for the consumption of the phenacyl azide spot. The reaction is often complete within 1-4 hours.
-
Scientific Rationale: Maintaining room temperature is critical to prevent thermal decomposition pathways like the Wolff rearrangement from competing with the desired cycloaddition.[2]
-
-
Workup: Once the reaction is complete, add 20 mL of deionized water and 20 mL of ethyl acetate to the flask. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with 20 mL portions of ethyl acetate.
-
Washing: Combine the organic layers and wash them with 20 mL of saturated aqueous ammonium chloride solution (to remove copper salts), followed by 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure with a bath temperature below 35 °C.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash chromatography to yield the pure 1,2,3-triazole product.
References
- 1. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 2. Wolff-Rearrangement [organic-chemistry.org]
- 3. Preparation and Synthetic Applications of Five-to-Seven-Membered Cyclic α-Diazo Monocarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Visible Light Sensitization of Vinyl Azides by Transition Metal Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phenacyl azides as efficient intermediates: one-pot synthesis of pyrrolidines and imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Click Chemistry [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 15. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 16. Favorskii Rearrangement [drugfuture.com]
- 17. benchchem.com [benchchem.com]
- 18. Phenyl azide - Wikipedia [en.wikipedia.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. WO2012024495A1 - Use of azides in synthesis - Google Patents [patents.google.com]
- 21. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing CuAAC Reactions for 2-Azido-1-phenylethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, with a specific focus on optimizing conditions for α-azido ketone substrates like 2-azido-1-phenylethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during synthesis.
The CuAAC reaction is a cornerstone of "click chemistry," celebrated for its efficiency, specificity, and biocompatibility.[1][2][3] However, substrates with additional coordinating moieties, such as the carbonyl group in this compound, can introduce unique challenges. This guide provides a structured approach to overcoming these hurdles, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species in the CuAAC reaction, and how is it generated?
The active catalyst is the Copper(I) or Cu(I) ion.[] Although Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[5] A more common and reliable method is the in situ reduction of a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent.[6] Sodium ascorbate is the most frequently used reductant for this purpose.[2][3] This approach continuously regenerates the active Cu(I) catalyst throughout the reaction, mitigating the effects of dissolved oxygen.[7]
Q2: Why is a ligand often necessary for an efficient CuAAC reaction?
While the reaction can proceed without a ligand, adding one is crucial for achieving high rates and yields, especially with challenging substrates or in dilute conditions.[8][9] Ligands play several key roles:
-
Stabilize the Cu(I) Oxidation State: They protect the catalytically active Cu(I) from oxidation to the inactive Cu(II) state.[5]
-
Prevent Catalyst Aggregation: Ligands can prevent the formation of unreactive polynuclear copper acetylide complexes, keeping the catalyst soluble and active.[7]
-
Accelerate the Catalytic Cycle: By modulating the electronic properties of the copper center, ligands can significantly increase the reaction rate, making the desired cycloaddition outcompete potential side reactions.[8]
Commonly used ligands include tris-(benzyltriazolylmethyl)amine (TBTA) for organic solvents and the more water-soluble tris-(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media.[5][10]
Q3: Are there any specific challenges associated with using an α-azido ketone like this compound?
Yes, the structure of this compound presents potential challenges not seen with simple alkyl or aryl azides. The primary concern is the presence of the adjacent carbonyl (ketone) group, which can act as a competing chelating agent for the copper catalyst. This can sequester the copper, potentially slowing down or inhibiting the catalytic cycle. Furthermore, the electron-withdrawing nature of the carbonyl group can influence the nucleophilicity of the azide, potentially affecting its reactivity. Careful optimization of the ligand and solvent system is often required to mitigate these effects.
Q4: How do I remove the copper catalyst from my final product?
Residual copper can interfere with downstream applications and biological assays. Several methods exist for its removal:
-
Chelation: Washing the reaction mixture with a solution of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) is a common method.[9]
-
Precipitation: If the product is soluble in a solvent where copper sulfide is not, adding a sulfide source (e.g., Na₂S) can precipitate the copper, which is then removed by filtration.[11]
-
Chromatography: Standard silica gel column chromatography is often effective at separating the triazole product from copper salts.[12]
-
Specialized Resins: Commercially available copper-scavenging resins can be used to bind and remove copper ions from the solution.[9]
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Problem 1: Low or No Product Yield
Q: I've set up my reaction with this compound, but after several hours, TLC/LC-MS analysis shows little to no formation of the desired triazole product. What's going wrong?
This is a common issue that can stem from several sources. The following workflow can help diagnose the problem.
Troubleshooting Workflow: Diagnosing Low Yield
Caption: Troubleshooting workflow for low CuAAC reaction yield.
Detailed Explanations:
-
Inactive Catalyst: The primary culprit for failed reactions is an inactive catalyst. Oxygen readily oxidizes the active Cu(I) to the inactive Cu(II).[13]
-
Poor Substrate Solubility: this compound, being an aromatic ketone, may have limited solubility in purely aqueous systems. If the reactants are not fully dissolved, the reaction will be slow or incomplete.
-
Action: Use a co-solvent system. Mixtures of water with tert-butanol, DMSO, or THF are common and effective.[7] For instance, a 1:1 mixture of t-BuOH:H₂O is a robust starting point.
-
-
Absence of a Stabilizing Ligand: As mentioned, the ketone moiety in your substrate might chelate the copper, effectively acting as a catalyst poison. A strong, well-designed ligand is essential to prevent this and to accelerate the reaction.
Problem 2: Presence of Significant Side Products
Q: My reaction produces the desired triazole, but I also see a major byproduct, particularly a new spot on TLC that corresponds to the dimerization of my alkyne. How can I suppress this?
The side product you are observing is likely the result of Glaser coupling , an oxidative homocoupling of terminal alkynes.[11] This is a classic side reaction in CuAAC and is promoted by the presence of oxygen and Cu(II).[11][13]
Strategies to Minimize Alkyne Homocoupling:
| Strategy | Rationale | Recommended Action |
| Oxygen Exclusion | Glaser coupling is an oxidative process that requires O₂. Removing it starves the side reaction. | Rigorously degas all solvents and run the reaction under an inert atmosphere (N₂ or Ar).[11][14] |
| Excess Reducing Agent | Sodium ascorbate not only generates Cu(I) but also scavenges dissolved oxygen, creating a reducing environment that disfavors oxidative coupling.[2][7] | Ensure you are using a sufficient excess of freshly prepared sodium ascorbate (e.g., 5-10 equivalents relative to copper).[3] |
| Ligand Acceleration | A good ligand accelerates the desired CuAAC pathway. If the click reaction is significantly faster than the homocoupling, the side product will be minimized.[11] | Use an accelerating ligand like THPTA or BTTAA.[5][8] These ligands have been shown to dramatically increase the rate of cycloaddition. |
| Order of Addition | Premixing the copper and ligand before adding them to the substrate solution can ensure the catalyst is in its most active, protected state from the start.[16] | Prepare a stock solution of CuSO₄ and the ligand. Add this complex to the solution of your azide and alkyne, and finally, initiate the reaction by adding sodium ascorbate.[16] |
Problem 3: Difficulty in Product Purification
Q: I've successfully formed my triazole product, but it is difficult to separate from the ligand and residual copper salts during column chromatography. What can I do?
Purification challenges often arise from the polar nature of the ligands and the tendency of triazoles to chelate copper.[12]
-
Aqueous Workup with a Chelator: Before extraction and chromatography, wash your organic layer extensively with an aqueous solution of EDTA or ammonia. Ammonia forms a deep blue [Cu(NH₃)₄]²⁺ complex that is highly water-soluble and helps pull the copper out of the organic phase.
-
Use a Less Polar Ligand: If you are working in organic solvents, consider using TBTA. While it is less soluble in water, it can sometimes be easier to separate from non-polar products via chromatography.
-
Precipitation/Crystallization: If your triazole product is a stable, crystalline solid, attempting to crystallize it from the crude reaction mixture can be a highly effective purification method that leaves soluble impurities behind.
Experimental Protocols & Methodologies
Protocol 1: Standard Reaction Setup for CuAAC
This protocol provides a reliable starting point for the reaction between this compound and a generic terminal alkyne.
-
Reagent Preparation:
-
Prepare fresh stock solutions:
-
100 mM Copper(II) Sulfate (CuSO₄) in deionized water.
-
500 mM Sodium Ascorbate in deionized water (make this immediately before use).
-
100 mM THPTA ligand in deionized water.
-
-
-
Reaction Assembly (for a 1 mL total volume reaction):
-
To a clean vial, add this compound (e.g., 0.1 mmol, 1 eq).
-
Add the terminal alkyne (e.g., 0.1 mmol, 1 eq).
-
Add the solvent (e.g., 800 µL of a 1:1 mixture of tert-butanol and deionized water). Ensure all solids are dissolved.
-
Sparge the solution with nitrogen or argon gas for 10-15 minutes.
-
Add the THPTA ligand solution (20 µL, 0.02 eq relative to substrate).
-
Add the CuSO₄ solution (10 µL, 0.01 eq relative to substrate).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (100 µL, 0.1 eq relative to substrate).
-
-
Reaction and Monitoring:
-
Seal the vial and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Catalytic Cycle of CuAAC
The mechanism of the CuAAC reaction is believed to proceed through a dinuclear copper intermediate, highlighting the importance of catalyst concentration and availability.[17][18]
Caption: The catalytic cycle of the CuAAC reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Thermal Stability and Decomposition of 2-Azido-1-phenylethanone
This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with 2-azido-1-phenylethanone (also known as phenacyl azide). Recognizing the potential hazards and experimental nuances associated with α-azido ketones, this document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure safe and effective handling and analysis of this compound. The information herein is synthesized from established principles of organic azide chemistry and available literature on related compounds, providing a robust framework for your experimental design and execution.
I. Understanding the Thermal Profile of this compound: An Overview
This compound is an organic azide that, like many compounds in its class, is energetically unstable and sensitive to heat, light, and shock. The primary thermal event is the decomposition of the azide moiety, which involves the extrusion of dinitrogen gas (N₂) to form a highly reactive nitrene intermediate. This initial decomposition is a highly exothermic process and can lead to a runaway reaction if not properly controlled. Subsequent reactions of the nitrene intermediate determine the final decomposition products.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected decomposition temperature of this compound?
Q2: What are the primary gaseous byproducts of the decomposition?
A2: The principal gaseous byproduct of the thermal decomposition of any organic azide is dinitrogen (N₂) gas.[2] The rapid and voluminous evolution of nitrogen gas can lead to a significant pressure increase in a closed system, posing a serious explosion hazard. It is imperative to conduct thermal analysis in open or vented crucibles and to ensure adequate pressure relief for any larger-scale reactions.
Q3: What are the expected solid or liquid decomposition products?
A3: The initial decomposition product is a highly reactive nitrene intermediate. In the case of this compound, this would be 2-imino-1-phenylethanone. This intermediate can then undergo further reactions, such as rearrangement or intermolecular reactions, to form more stable products.[1] Pyrolysis of α-azido carbonyl compounds has been shown to yield α-imino carbonyl compounds.[1]
Q4: How does the heating rate in a DSC or TGA experiment affect the observed decomposition temperature?
A4: The observed onset and peak decomposition temperatures are kinetic parameters and are therefore dependent on the heating rate. A higher heating rate will generally result in a shift of the decomposition exotherm to a higher temperature. For accurate and reproducible results, it is essential to use a consistent and clearly reported heating rate, typically in the range of 2-10 °C/min for thermal hazard assessment.
Q5: Is this compound sensitive to anything other than heat?
A5: Yes. Like many organic azides, this compound is also reported to be sensitive to shock and light. It is crucial to handle this compound with non-metallic spatulas and to store it in amber vials or in the dark to prevent photochemical decomposition.
III. Troubleshooting Guide for Thermal Analysis
This section addresses common issues encountered during the thermal analysis of this compound using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Irreproducible DSC onset temperature. | 1. Variable heating rate between experiments.2. Inconsistent sample mass.3. Different crucible types or sealing methods.4. Sample inhomogeneity or presence of impurities. | 1. Ensure a consistent heating rate (e.g., 5 or 10 °C/min) is used for all analyses.2. Use a consistent and accurately weighed sample mass (typically 1-3 mg for energetic materials).3. Use the same type of crucible (e.g., aluminum, gold-plated) and sealing method (e.g., vented, hermetically sealed) for all runs. For decomposition studies, vented pans are recommended to avoid pressure buildup.4. Ensure the sample is homogenous. If impurities are suspected, purify the sample and re-analyze. |
| Explosive decomposition during analysis. | 1. Sample size is too large.2. Heating rate is too high.3. Use of a hermetically sealed crucible. | 1. Crucially, use a very small sample size (less than 1 mg) for initial screenings of unknown energetic materials. 2. Use a lower heating rate (e.g., 2 °C/min) to allow for more controlled energy release.3. Never use hermetically sealed crucibles for decomposition studies of energetic materials unless performing specific high-pressure experiments with appropriate safety measures. Use vented or open crucibles. |
| No distinct mass loss observed in TGA corresponding to N₂ evolution. | 1. The decomposition is too rapid and explosive, causing the sample to be ejected from the pan.2. The instrument's sensitivity is insufficient for the small sample size used. | 1. Use a smaller sample size and a slower heating rate.2. Ensure the TGA instrument is properly calibrated and has the required sensitivity. Consider using a simultaneous TGA-DSC instrument for concurrent thermal and mass loss data. |
| Complex or multi-stage decomposition observed in DSC/TGA. | 1. The presence of impurities or residual solvent.2. The decomposition proceeds through multiple, overlapping steps. | 1. Ensure the sample is pure and free of solvent by techniques such as NMR or vacuum drying.2. This may be characteristic of the compound. Analyze the data using deconvolution software if available. Consider coupling the thermal analyzer to a mass spectrometer or FTIR to identify the evolved gases at each stage. |
IV. Experimental Protocols
A. Differential Scanning Calorimetry (DSC) for Thermal Hazard Assessment
Objective: To determine the onset temperature, peak temperature, and enthalpy of decomposition of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 0.5-1.5 mg of this compound into a vented aluminum crucible.
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC cell.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature well beyond the decomposition event (e.g., 300 °C) at a constant heating rate of 10 °C/min.
-
Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a purge rate of 50 mL/min.
-
-
Data Analysis: Determine the onset temperature of the exothermic decomposition peak, the peak maximum temperature, and the integrated peak area to calculate the enthalpy of decomposition (ΔHd).
B. Thermogravimetric Analysis (TGA) for Decomposition Profiling
Objective: To determine the temperature-dependent mass loss profile of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan into the TGA furnace.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 500 °C at a constant heating rate of 10 °C/min.
-
Atmosphere: Use an inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.
-
-
Data Analysis: Analyze the resulting TGA curve to identify the temperatures at which mass loss occurs and the percentage of mass lost at each step. The initial mass loss should correspond to the loss of N₂ (calculated mass percentage of ~17.4%).
V. Visualizing the Decomposition and Troubleshooting Workflow
A. Proposed Thermal Decomposition Pathway
Caption: Proposed thermal decomposition pathway for this compound.
B. Troubleshooting Workflow for Thermal Analysis
Caption: A logical workflow for troubleshooting unexpected thermal analysis results.
VI. Concluding Remarks and Safety Recommendations
The thermal analysis of this compound requires a cautious and systematic approach. Due to its energetic nature, all experiments should be conducted on a small scale, with appropriate personal protective equipment (PPE), and behind a blast shield, especially during initial characterization. By understanding the fundamental decomposition pathways and potential experimental pitfalls, researchers can safely and accurately characterize the thermal properties of this versatile chemical intermediate.
References
troubleshooting low conversion rates in Staudinger reactions
Welcome to the technical support center for the Staudinger reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of primary amines from organic azides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to solve problems effectively in your own research.
Troubleshooting Guide for Low Conversion Rates
This section addresses specific issues that can lead to low yields or incomplete reactions. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.
Q1: My Staudinger reaction seems to have stalled. TLC and NMR analysis show significant amounts of unreacted starting azide. What are the likely causes and how can I resolve this?
A1: This is a common issue that typically points to problems in the first step of the reaction: the formation of the iminophosphorane (also known as an aza-ylide).
Causality: The initial step is a nucleophilic attack of the phosphine on the terminal nitrogen of the azide.[1] If this step is slow or incomplete, the entire reaction will suffer. The rate of this step is influenced by the electronics of both reactants.
Troubleshooting Steps:
-
Assess Phosphine Reactivity:
-
Electron-Donating Groups: The nucleophilicity of the phosphine is critical. Trialkylphosphines (e.g., tributylphosphine) are generally more nucleophilic and reactive than triarylphosphines (e.g., triphenylphosphine). If you are using triphenylphosphine (PPh₃) and observing slow conversion, consider switching to a more electron-rich phosphine.[2]
-
Steric Hindrance: Highly hindered phosphines or azides can slow the reaction rate. Ensure the reaction centers are accessible.
-
-
Assess Azide Reactivity:
-
Electron-Withdrawing Groups: The reaction is generally faster with azides bearing electron-withdrawing groups.[3] If your azide is particularly electron-rich, the reaction may require more forcing conditions.
-
-
Reaction Conditions:
-
Concentration: Ensure your reaction is not too dilute. If solubility is an issue, consider a different solvent system.
-
Temperature: While many Staudinger reactions proceed readily at room temperature, sluggish reactions can be gently heated (e.g., to 40-65 °C) to drive the initial reaction to completion.[4]
-
Reagent Quality: Ensure your phosphine reagent has not oxidized. Triphenylphosphine can slowly oxidize to triphenylphosphine oxide upon prolonged exposure to air. It's good practice to use freshly opened reagents or recrystallize older batches.[5]
-
Q2: I've confirmed the formation of the iminophosphorane intermediate, but the hydrolysis to the final amine is not proceeding. How can I drive the reaction to completion?
A2: The stability of the iminophosphorane intermediate can vary significantly. While some hydrolyze spontaneously in the presence of water, others, particularly those derived from aryl azides, can be quite stable and require intervention.[6]
Causality: The hydrolysis step involves the attack of water on the phosphorus atom of the aza-ylide, followed by proton transfers and cleavage of the P-N bond to yield the amine and phosphine oxide.[1][4] Kinetically stable iminophosphoranes can make this the rate-limiting step.
Troubleshooting Steps:
-
Ensure Sufficient Water: The reaction requires water for the hydrolysis step. Typically, reactions are run in a solvent like THF, and then water is added. Ensure an adequate amount of water (often several equivalents) is present.[4][7] For highly hydrophobic substrates, ensuring miscibility can be key.[6]
-
Acid or Base Catalysis: The hydrolysis of stable iminophosphoranes can be facilitated by the addition of acid or base.[6]
-
Modify the Phosphine Reagent: For persistently stable intermediates, consider using a phosphine reagent designed for accelerated hydrolysis. For example, phosphines with ortho-substituents that can intramolecularly assist in the hydrolysis step have been developed.[6]
Q3: I am attempting a mono-reduction of a diazide and obtaining a statistical mixture of starting material, desired mono-amine, and undesired di-amine. How can I improve the selectivity?
A3: This is a classic challenge in selective synthesis. When using one equivalent of phosphine, you are likely to get a statistical distribution of products which can be very difficult to separate.[5]
Causality: Once the first azide is reduced to an amine, the remaining azide's reactivity is not significantly different, leading to a mixture of products.
Troubleshooting Strategy: Biphasic Conditions
A highly effective strategy is to use a biphasic solvent system.
-
Principle: The reaction is run in a two-phase system, for example, diethyl ether and acidic water. The organic phosphine reagent resides in the ether phase.
-
Execution: The diazide reacts with the phosphine in the organic layer. Once the first azide is converted to the iminophosphorane and subsequently hydrolyzed under the acidic aqueous conditions, the resulting ammonium salt becomes soluble in the aqueous phase.
-
Selective Extraction: This effectively removes the mono-aminated product from the organic layer, preventing it from reacting further with the phosphine. This method significantly reduces the formation of the di-amine byproduct.[5]
Q4: My reaction has gone to completion, but I am struggling to separate my amine product from the triphenylphosphine oxide (TPPO) byproduct. What purification strategies can I use?
A4: The removal of TPPO is a notorious challenge in reactions using triphenylphosphine due to its variable solubility and polarity.[9]
Causality: TPPO is a stable, often crystalline solid that can co-purify with products during chromatography or extraction.
Purification Strategies:
| Strategy | Description | Best For |
| Acid/Base Extraction | If your amine product is basic, perform an acidic wash (e.g., 1M HCl). The protonated amine will move to the aqueous layer, while the neutral TPPO remains in the organic layer. The aqueous layer can then be collected, basified, and re-extracted to recover the pure amine. | Basic amine products. |
| Precipitation | TPPO is often poorly soluble in nonpolar solvents like hexane or diethyl ether. After concentrating the reaction mixture, trituration with or precipitation from such a solvent can cause the TPPO to crash out as a solid, which can be removed by filtration.[9] | Products that are soluble in nonpolar solvents. |
| Chromatography | While challenging, flash chromatography can be effective. A common trick is to add a small amount of a polar solvent like methanol to a less polar eluent system (e.g., hexanes/ethyl acetate) to help move the TPPO along the column. Sometimes, a more polar system is needed to elute the amine first. | When extraction and precipitation are not effective. |
| Polymer-Supported Phosphine | For future syntheses, consider using a polymer-supported triphenylphosphine. The resulting polymer-bound phosphine oxide can be easily removed by simple filtration at the end of the reaction.[9] | Simplifying purification in recurring synthetic steps. |
Frequently Asked Questions (FAQs)
Q: What is the general mechanism of the Staudinger reaction?
A: The Staudinger reaction (or Staudinger reduction) is a two-step process:[1]
-
Iminophosphorane Formation: A phosphine, typically triphenylphosphine, performs a nucleophilic attack on the terminal nitrogen of an organic azide. This forms an unstable phosphazide intermediate, which quickly loses dinitrogen gas (N₂) to form a stable iminophosphorane (aza-ylide).[4][10]
-
Hydrolysis: The iminophosphorane is then hydrolyzed with water. This cleaves the phosphorus-nitrogen double bond, yielding the primary amine and a phosphine oxide byproduct, such as the very stable triphenylphosphine oxide.[1][2]
Caption: The Staudinger Reaction Mechanism.
Q: How do I choose the right phosphine for my reaction?
A: The choice of phosphine affects reaction rate, cost, and ease of purification.
| Phosphine | Structure | Key Characteristics |
| Triphenylphosphine | P(C₆H₅)₃ | Most common; air-stable solid; inexpensive. Byproduct (TPPO) can be difficult to remove.[1] |
| Tributylphosphine | P(C₄H₉)₃ | More nucleophilic and reactive than PPh₃. Air-sensitive liquid; unpleasant odor. Byproduct is often more soluble in organic solvents.[1] |
| Polymer-Supported PPh₃ | PPh₂-Polymer | Simplifies purification; byproduct is removed by filtration. Higher cost; may have lower reactivity due to steric hindrance.[9] |
| Water-Soluble Phosphines | e.g., TPPTS | Useful for reactions in aqueous media, particularly in bioconjugation. Byproduct is water-soluble, simplifying extraction. |
Q: What are the ideal solvents and temperatures for a Staudinger reaction?
A: The Staudinger reaction is robust and proceeds in a variety of aprotic solvents.
-
Solvents: Tetrahydrofuran (THF) and diethyl ether (Et₂O) are most commonly used.[11] Dichloromethane (DCM) and acetonitrile are also effective. For the hydrolysis step, the addition of water is crucial.
-
Temperature: The initial formation of the iminophosphorane is often very fast and can be run at room temperature.[7] If the reaction is sluggish, it can be heated to 40-65 °C.[4] The hydrolysis step may also be accelerated by warming.
Q: How can I monitor the progress of my reaction?
A:
-
TLC (Thin-Layer Chromatography): This is the most common method. The disappearance of the starting azide and the appearance of the amine product can be visualized. A helpful tip is to use a ninhydrin stain, which will specifically stain the primary amine product yellow or purple.
-
IR (Infrared) Spectroscopy: The strong, sharp azide stretch (around 2100 cm⁻¹) is very characteristic. Monitoring the disappearance of this peak is a reliable way to track the consumption of the starting material.
-
³¹P NMR Spectroscopy: If available, this technique is excellent for monitoring the phosphorus-containing species. You can observe the signal for the starting phosphine disappear and new signals for the iminophosphorane and the final phosphine oxide appear at distinct chemical shifts.
Systematic Troubleshooting Workflow
When faced with a low conversion rate, a systematic approach can quickly identify the root cause.
Caption: A logical workflow for troubleshooting low-yielding Staudinger reactions.
Standard Experimental Protocol: Staudinger Reduction of Benzyl Azide
This protocol provides a general methodology for the reduction of an organic azide to a primary amine.
Materials:
-
Benzyl azide (1.0 eq)
-
Triphenylphosphine (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl azide (1.0 eq). Dissolve the azide in anhydrous THF (e.g., 0.2 M concentration).
-
Phosphine Addition: To the stirred solution at room temperature, add triphenylphosphine (1.1 eq) portion-wise. A slight exotherm and gas evolution (N₂) may be observed.
-
Reaction Monitoring (Iminophosphorane Formation): Stir the reaction at room temperature. Monitor the disappearance of the benzyl azide by TLC or by observing the disappearance of the azide peak (~2100 cm⁻¹) in the IR spectrum. This step is often complete within 1-3 hours.
-
Hydrolysis: Once the azide has been consumed, add water (5-10 eq) to the reaction mixture.
-
Reaction Monitoring (Hydrolysis): Continue stirring the reaction. The mixture can be gently heated (e.g., 50 °C) to accelerate the hydrolysis of the iminophosphorane to the amine. Monitor the formation of the amine by TLC (staining with ninhydrin). This step may take several hours to overnight.
-
Workup:
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with dilute HCl (1M). This will extract the benzylamine product into the aqueous layer.
-
Separate the layers. The organic layer contains the triphenylphosphine oxide byproduct.
-
Cool the acidic aqueous layer in an ice bath and basify with NaOH (e.g., 2M) until pH > 10.
-
Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.
-
-
Purification: Combine the organic extracts from the final step, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified benzylamine.
References
- 1. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 5. reddit.com [reddit.com]
- 6. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]
- 8. real.mtak.hu [real.mtak.hu]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. Staudinger Reaction [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
challenges in the scale-up of 2-azido-1-phenylethanone production
Technical Support Center: Production of 2-Azido-1-phenylethanone
Welcome to the technical support guide for the synthesis and scale-up of this compound (phenacyl azide). This document is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the common challenges encountered during its production, framed within a troubleshooting and FAQ format. Our goal is to equip you with the knowledge to perform this synthesis safely, efficiently, and reproducibly.
Part 1: The Critical Importance of Safety in Azide Synthesis
Before attempting any synthesis involving azides, a thorough understanding of the associated hazards is paramount. Organic azides are high-energy molecules that can be sensitive to heat, shock, and friction, posing a significant risk of explosive decomposition.[1][2][3] This section is not merely a recommendation; it is a prerequisite for safe laboratory operation.
Question: What are the absolute, non-negotiable safety protocols for working with azides?
Answer: All operations involving azides must be conducted with rigorous safety measures. The primary hazards are the potential for explosion and the high toxicity of azide compounds and reagents like sodium azide (NaN₃).[4][5]
Core Safety Mandates:
-
Engineering Controls: Always work in a certified chemical fume hood. For any scale beyond a few millimoles, or if you have any uncertainty about the stability of your compound, the use of a blast shield is mandatory.[5][6] Keep the sash as low as possible.
-
Personal Protective Equipment (PPE): Standard PPE includes a flame-resistant lab coat, safety glasses, and appropriate chemical-resistant gloves. A face shield should be used in conjunction with a blast shield for maximum protection.[2]
-
Material Incompatibility:
-
Metals: Never use metal spatulas or stir bars with exposed metal to handle azide reagents or products.[1][6] Contact with heavy metals (e.g., copper, lead, zinc, silver) can form dangerously unstable and shock-sensitive metal azides.[4][5] This is also why azide solutions should never be disposed of down the drain, as they can react with lead or copper pipes.[5]
-
Acids: Avoid contact with strong acids, which can generate the highly toxic, volatile, and explosive hydrazoic acid (HN₃).[1][4]
-
Halogenated Solvents: Do not use halogenated solvents like dichloromethane (DCM) or chloroform with sodium azide, as this can lead to the formation of explosive diazidomethane or triazidomethane.[5][6]
-
-
Thermal and Physical Stability: Avoid heating organic azides unless absolutely necessary and with appropriate precautions. Never concentrate an azide-containing solution to dryness by rotary evaporation or distillation.[6] Protect from sources of friction, such as ground glass joints, which can initiate decomposition.[6]
Part 2: Frequently Asked Questions (FAQs)
Question: What is the standard laboratory synthesis method for this compound?
Answer: The most common and direct method is the nucleophilic substitution (Sₙ2) reaction between 2-bromo-1-phenylethanone (phenacyl bromide) and an azide salt, typically sodium azide (NaN₃). The reaction is usually performed in a polar aprotic solvent like dimethylformamide (DMF) or acetone at room temperature.[7]
Question: How do I assess the potential stability of my product, this compound, before attempting to isolate it?
Answer: The stability of organic azides is a critical safety consideration. Two widely accepted empirical rules are used for this assessment: the Carbon to Nitrogen Ratio (C/N) and the Rule of Six .[1][6]
| Stability Guideline | Rule | Application to this compound (C₈H₇N₃O) | Assessment |
| Carbon to Nitrogen Ratio | The number of carbon atoms should ideally be greater than or equal to the number of nitrogen atoms. Compounds where N > C should not be isolated.[1] | C = 8, N = 3. The ratio C/N is 8/3 ≈ 2.67. | Pass. The C/N ratio is favorable, suggesting it can be isolated with care. |
| Rule of Six | There should be at least six "heavy" atoms (like carbon) for every energetic functional group (like an azide).[1] | There are 8 carbon atoms and 1 oxygen atom (9 heavy atoms) for one azide group. | Pass. The molecule has more than six heavy atoms per azide group, indicating sufficient "dilution" of the energetic group. |
Based on these guidelines, this compound can be synthesized and isolated, but it should still be handled as a potentially energetic material and stored appropriately.[1][6]
Question: What are the best practices for storing the isolated this compound?
Answer: Proper storage is crucial to maintain safety and compound integrity.
-
Temperature: Store at low temperatures, preferably at or below 0°C (-18°C is recommended).[1]
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[1]
-
Container: Use a plastic or plastic-coated container to avoid any risk of scratching, which could initiate decomposition.[1] Ensure the container is clearly labeled with the compound name, structure, and a warning about its potential hazards.
-
Concentration: If storing in solution, do not exceed a concentration of 1 M.[1]
Part 3: Troubleshooting Guide for Scale-Up Production
This section addresses specific, practical problems you may encounter during the synthesis.
Reaction Stage
Problem: My reaction shows low or no conversion of 2-bromo-1-phenylethanone after several hours.
Possible Causes & Solutions:
-
Inactive Sodium Azide: Sodium azide is hygroscopic and its reactivity can decrease with age or improper storage. Use a fresh bottle of NaN₃ or dry your existing stock in a vacuum oven before use.
-
Poor Solubility: In solvents like acetone, NaN₃ has limited solubility. This can be a rate-limiting factor, especially on scale-up. Ensure vigorous stirring. Switching to DMF, where NaN₃ is more soluble, can significantly increase the reaction rate.[7]
-
Impure Starting Material: 2-bromo-1-phenylethanone can degrade over time, releasing HBr which can neutralize the reaction medium. Check the purity of your starting material by NMR or melting point and purify by recrystallization if necessary.
-
Insufficient Temperature: While the reaction often proceeds at room temperature, sluggish reactions can be gently heated (e.g., to 40 °C). However, on a larger scale, this must be done with extreme caution due to the potential for a runaway exotherm. Always have a cooling bath ready.
Work-up & Isolation
Problem: My product seems to decompose when I remove the solvent on the rotary evaporator.
Possible Causes & Solutions: This is a critical safety and yield issue. Organic azides can be thermally unstable.[8]
-
Overheating: Never use a high-temperature water bath. Concentrate your solution at or below 30°C.
-
Concentrating to Dryness: NEVER concentrate the product to complete dryness on a rotary evaporator.[6] The presence of solvent helps to dissipate heat and stabilize the material. Once the bulk of the solvent is removed and a concentrated oil or slurry remains, proceed with the next step (e.g., precipitation or direct purification).
-
Mechanical Shock: Solid, solvent-free azides are more sensitive to shock and friction. The scraping of a solid from a flask is a potential initiation source. It is far safer to handle the product as a solution or a slurry whenever possible.
Purification Stage
Problem: The crude product is a dark oil and I'm having trouble purifying it by column chromatography.
Possible Causes & Solutions:
-
Persistent Impurities: Dark coloration often indicates polymeric or decomposition byproducts. A pre-purification step can be highly effective. After extraction, dissolve the crude oil in a minimal amount of a solvent like diethyl ether and pass it through a short plug of silica gel. This will remove baseline impurities and can significantly improve the success of the main column.
-
On-Column Decomposition: Azides can sometimes decompose on silica gel, especially if the silica is acidic. You can neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%), before packing the column.
-
Crystallization as an Alternative: If chromatography is problematic, consider crystallization. This compound is often isolated as a pale yellow solid.[3] Try dissolving the crude oil in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and then slowly cooling it, or use a solvent/anti-solvent system like ether/hexanes.
Part 4: Experimental Protocol
This protocol is a representative procedure. All steps must be performed in accordance with the safety guidelines outlined in Part 1.
Synthesis of this compound
Materials:
-
2-bromo-1-phenylethanone (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-phenylethanone (1.0 eq) in a suitable volume of DMF (approx. 0.2-0.5 M).
-
Azide Addition: To this solution, carefully add sodium azide (1.5 eq) portion-wise. Use a plastic or ceramic spatula.[5] A slight exotherm may be observed.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[7]
-
Quenching: Once complete, pour the reaction mixture slowly into a beaker containing a large volume of ice-cold deionized water. This will precipitate the product and quench unreacted azide.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.[7]
-
Washing: Combine the organic layers and wash once with deionized water, followed by one wash with brine to aid in the removal of residual DMF and water.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure. Crucially, use a water bath temperature below 30°C and do not allow the solution to evaporate to complete dryness. [6]
-
Purification: The resulting crude material (typically a yellow oil or solid) can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. lookchem.com [lookchem.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Reactivity of 2-Azido-1-phenylethanone
Welcome to the technical support center for 2-azido-1-phenylethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile yet sensitive reagent. Here, we will explore the critical interplay of solvent and temperature on its reactivity, helping you to optimize your reaction outcomes and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with this compound is giving a complex mixture of products. What are the likely competing reaction pathways?
A1: The complex product distribution in reactions of this compound often arises from the thermal or photochemical decomposition of the azide, which generates a highly reactive acylnitrene intermediate. This intermediate can exist in two electronic states: a singlet and a triplet, each with distinct reactivity. The primary competing pathways include:
-
Wolff Rearrangement: The singlet acylnitrene can undergo a 1,2-rearrangement to form an isocyanate, which can be trapped by nucleophiles. This is often the desired pathway for the synthesis of amides, esters, and other carboxylic acid derivatives.
-
Intramolecular Cyclization: The nitrene can undergo intramolecular C-H insertion to form cyclic products.
-
Intermolecular Reactions: The nitrene can react with other molecules in the reaction mixture, including the solvent, leading to a variety of side products. In the presence of olefins, aziridination can occur.
-
Dimerization: The nitrene can dimerize to form an azo compound.
The balance between these pathways is highly sensitive to both solvent and temperature.
Q2: How does the choice of solvent influence the outcome of my reaction?
A2: The solvent plays a pivotal role in dictating the reaction pathway by influencing the lifetime and reactivity of the nitrene intermediate.[1][2][3][4][5][6][7][8][9][10][11]
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can trap the isocyanate formed from the Wolff rearrangement, leading to the formation of carbamates. They can also stabilize charged intermediates, potentially favoring certain pathways. However, they can also act as nucleophiles and directly react with the starting material or intermediates.
-
Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO): These solvents are generally good choices for promoting the Wolff rearrangement while minimizing direct solvent participation in the reaction. They can help to solvate intermediates without forming strong hydrogen bonds.
-
Nonpolar Solvents (e.g., benzene, toluene, hexane): In nonpolar solvents, the initially formed singlet nitrene is more likely to undergo intersystem crossing to the more stable triplet state.[1][2][3] This can lead to products characteristic of radical-type reactions, such as C-H insertion.
Troubleshooting Tip: If you are observing a high proportion of C-H insertion products, consider switching to a more polar aprotic solvent to favor the Wolff rearrangement.
Q3: What is the effect of temperature on the reaction of this compound?
A3: Temperature is a critical parameter that controls the rate of decomposition of this compound and can influence the product distribution.[12][13][14][15][16]
-
Low Temperatures: At lower temperatures, the decomposition of the azide is slower, which can allow for more selective reactions. Photochemical decomposition at low temperatures can be a good strategy to favor the formation of the singlet nitrene and subsequent Wolff rearrangement.
-
High Temperatures: Increasing the temperature accelerates the rate of nitrogen extrusion to form the nitrene. Higher temperatures can also promote the intersystem crossing from the singlet to the triplet nitrene, leading to an increase in radical-type byproducts.[1][2] Thermolysis in refluxing nonpolar solvents often favors the formation of triplet nitrene products.
Troubleshooting Tip: If your reaction is sluggish or incomplete, a modest increase in temperature may be beneficial. However, if you are observing decomposition and the formation of intractable tars, reducing the temperature is advisable.
Experimental Protocols & Workflows
Protocol 1: Optimizing for the Wolff Rearrangement
This protocol aims to maximize the yield of the product derived from the Wolff rearrangement by trapping the resulting isocyanate with a nucleophile.
Materials:
-
This compound
-
Anhydrous polar aprotic solvent (e.g., acetonitrile or THF)
-
Nucleophile (e.g., an alcohol for carbamate formation, an amine for urea formation)
-
Photoreactor or a UV lamp (for photochemical conditions) or an oil bath (for thermal conditions)
Procedure:
-
Dissolve this compound in the chosen anhydrous polar aprotic solvent in a quartz reaction vessel (for photochemistry) or a standard round-bottom flask (for thermolysis).
-
Add a slight excess (1.1-1.5 equivalents) of the nucleophile to the solution.
-
For Photochemical Reaction: Place the reaction vessel in the photoreactor and irradiate with a suitable wavelength (e.g., 254 nm or 300 nm) at a controlled low temperature (e.g., 0-10 °C). Monitor the reaction progress by TLC or LC-MS.
-
For Thermal Reaction: Heat the reaction mixture in an oil bath to a moderate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure and purify the product by column chromatography.
Troubleshooting Guide for Wolff Rearrangement
| Issue | Potential Cause | Suggested Solution |
| Low yield of desired product | Inefficient trapping of the isocyanate. | Increase the concentration of the nucleophile. Ensure the nucleophile is sufficiently reactive. |
| Competing side reactions. | Lower the reaction temperature. Switch to a more polar aprotic solvent. Use photochemical conditions instead of thermal. | |
| Formation of C-H insertion products | Predominance of triplet nitrene. | Use a polar aprotic solvent. Lower the reaction temperature. Employ direct photolysis rather than triplet sensitization. |
| Polymerization/tar formation | High reaction temperature or concentration. | Decrease the reaction temperature. Use a more dilute solution. |
| Starting material remains | Insufficient energy input. | For photochemical reactions, increase the irradiation time or use a more powerful lamp. For thermal reactions, increase the temperature slightly. |
Visualizing Reaction Pathways
The following diagrams illustrate the key reactive pathways of this compound upon decomposition.
Caption: Competing reaction pathways of this compound.
Caption: Influence of solvent and temperature on reaction pathways.
References
- 1. Solvent Effects on the Singlet-Triplet Couplings in Nitroaromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sites.msudenver.edu [sites.msudenver.edu]
- 4. benchchem.com [benchchem.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. Solvent effect on the alpha-effect for the reactions of aryl acetates with butane-2,3-dione monoximate and p-chlorophenoxide in MeCN-H2O mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Mechanisms and kinetics for the thermal decomposition of 2-azido-N,N-dimethylethanamine (DMAZ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. gr.xjtu.edu.cn [gr.xjtu.edu.cn]
- 16. researchgate.net [researchgate.net]
preventing unwanted dimerization of α-azido ketones
Introduction
α-Azido ketones are highly versatile synthetic intermediates, pivotal in the construction of complex nitrogen-containing heterocycles and other valuable molecules in medicinal chemistry and materials science.[1][2] However, their utility is often hampered by their inherent instability, leading to unwanted side reactions. The most prevalent and frustrating of these is dimerization, which significantly reduces the yield of the desired product and complicates purification.
This guide provides in-depth troubleshooting advice and preventative strategies to help researchers mitigate and control the dimerization of α-azido ketones. We will explore the underlying mechanisms, identify critical experimental parameters, and offer field-proven protocols to ensure the success of your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding α-azido ketone instability.
Q1: What is the primary cause of dimerization in my α-azido ketone reaction?
A: Dimerization is not a single process but typically follows one of two main pathways, both involving the loss of the stable dinitrogen (N₂) molecule.
-
Pathway A (Reduction-Induced): If your reaction involves reducing the azide group (e.g., catalytic hydrogenation, SnCl₂), the resulting α-amino ketone is highly prone to self-condensation. Two molecules of the α-amino ketone react to form a dihydropyrazine intermediate, which readily oxidizes to a stable pyrazine dimer.[3][4] This is the most common dimerization route encountered during azide reduction steps.
-
Pathway B (Decomposition-Induced): Under thermal stress (heating >180 °C) or in the presence of a strong base, the α-azido ketone can decompose into a highly reactive α-imino ketone intermediate with the loss of N₂.[1][4] This intermediate then dimerizes to form imidazole derivatives.[4][5]
Q2: I see an unexpected, high molecular weight peak in my mass spectrum after my reaction. Could it be a dimer?
A: Yes, this is highly probable. A pyrazine dimer will have a molecular weight of (2 * M) - 6, where M is the mass of your expected α-amino ketone monomer (or (2 * M') - 2H₂ - 2N₂ if starting from the azido ketone). An imidazole dimer will have a molecular weight of (2 * M') - 2N₂ - 2H₂O, where M' is the mass of your starting α-azido ketone. Check your mass spectrum for peaks corresponding to these calculated masses.
Q3: My α-azido ketone seems to decompose upon heating during solvent removal or distillation. What should I do?
A: α-Azido ketones are often thermally labile.[6] High temperatures promote the elimination of N₂ gas, initiating decomposition and dimerization pathways.[4] Avoid high-heat purification methods. Do not distill α-azido ketones unless literature for that specific compound confirms its stability.[4] Instead, opt for:
-
Solvent removal under reduced pressure at low temperatures (e.g., 0–25 °C).
-
Purification via flash column chromatography on silica gel, preferably at reduced temperature if the compound is particularly sensitive.
Q4: Is it safe to use a strong base, like NaOH or an alkoxide, in reactions involving α-azido ketones?
A: It is strongly discouraged. The α-protons of an α-azido ketone are acidic and can be readily removed by a base. The resulting anion is unstable and can rapidly eliminate N₂ to form an imino anion, which leads to decomposition or dimerization.[1][4] If a base is required, use a mild, non-nucleophilic organic base (e.g., DBU, but with caution and at low temperatures) or an inorganic base like KHCO₃.[1]
Part 2: In-Depth Troubleshooting Guide
Use this guide when you have identified a specific problem in your experiment.
Issue 1: Low yield of desired α-amino ketone; significant formation of a pyrazine byproduct.
-
Root Cause Analysis: This classic symptom indicates that the intermediate α-amino ketone, formed after the reduction of the azide, is dimerizing before it can be isolated or used in a subsequent step. The rate of dimerization is often much faster than the desired reaction.[3]
-
Troubleshooting Steps:
-
Immediate Protection: The most effective strategy is to trap the α-amino ketone in situ as soon as it is formed. Do not attempt to isolate the crude α-amino ketone. After the reduction is complete, immediately add a protecting group reagent to the reaction mixture.
-
Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂, Pd/C) can be aggressive and difficult to control, often leading directly to pyrazines.[3] A chemical reductant like tin(II) chloride (SnCl₂) is often a better choice as it allows for more controlled reaction conditions and is compatible with subsequent protection steps.[3]
-
Temperature Control: Perform the reduction at low temperatures (e.g., 0 °C to room temperature) to slow the rate of the competing dimerization reaction.
-
Protocol 1: Selective Reduction & In Situ Protection of an α-Azido Ketone
This protocol is adapted from methodologies proven effective for preventing pyrazine formation.[3]
-
Setup: Dissolve the α-azido ketone (1.0 equiv) in a suitable solvent (e.g., methanol, ethyl acetate) in a round-bottom flask under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.
-
Reduction: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~2.5-3.0 equiv) in the same solvent dropwise over 15-30 minutes.
-
Monitoring: Stir the reaction at 0 °C and monitor for the disappearance of the starting material by TLC (stain with KMnO₄ to visualize the azide). The reaction is typically complete within 1-3 hours.
-
Crucial Protection Step: Once the starting material is consumed, without any workup , add di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) and a mild base like saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature and stir vigorously for 4-12 hours until the protected amine is formed.
-
Workup: Dilute the mixture with ethyl acetate and filter through celite to remove tin salts. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure at low temperature. Purify the resulting N-Boc-α-amino ketone by flash chromatography.
Issue 2: Formation of imidazole byproducts and/or general decomposition during a non-reductive reaction.
-
Root Cause Analysis: This indicates that the α-azido ketone is decomposing to the α-imino ketone intermediate. The primary culprits are excessive heat or the presence of an incompatible (likely basic) reagent.[4]
-
Troubleshooting Steps:
-
Re-evaluate Reaction Temperature: Determine the lowest possible temperature at which the desired reaction proceeds at an acceptable rate. Screen temperatures starting from 0 °C or even lower.
-
Solvent Choice: Use an inert, aprotic solvent. Avoid solvents that could promote decomposition.
-
pH Control: If your reaction requires a base, switch to a sterically hindered, non-nucleophilic base or a weak inorganic base like K₂CO₃ or Cs₂CO₃. If your reaction is acid-catalyzed, ensure the acid is not excessively strong, which can also promote decomposition.[6]
-
Photostability: Protect the reaction from light, as UV irradiation can induce N₂ loss and radical-based decomposition pathways.[4]
-
Part 3: Visualization of Dimerization Pathways
Understanding the competing reaction pathways is critical for effective troubleshooting.
Diagram 1: Key Dimerization Mechanisms
Caption: Competing pathways for α-azido ketone dimerization.
Part 4: Preventative Strategies & Synthesis Design
Proactive measures during the planning phase of your synthesis can prevent dimerization issues from arising.
Table 1: Summary of Recommended vs. Discouraged Conditions
| Parameter | Recommended (To Minimize Dimerization) | Conditions to Avoid | Rationale |
| Temperature | 0 °C to Room Temperature (or lowest feasible) | > 80 °C; high-temperature reflux; distillation | Prevents thermal decomposition and N₂ loss.[4][6] |
| pH / Base | Mild inorganic bases (KHCO₃, Cs₂CO₃) if necessary | Strong bases (NaOH, KOtBu, DBU at RT) | Avoids deprotonation of the acidic α-hydrogen.[1] |
| pH / Acid | Mild Lewis or Brønsted acids | Strong acids (conc. H₂SO₄, TFA at RT) | Prevents acid-catalyzed decomposition.[6] |
| Reduction | Chemical reductants (SnCl₂), followed by in situ protection | Uncontrolled catalytic hydrogenation | Allows for trapping of the unstable α-amino ketone.[3] |
| Purification | Flash chromatography; low-temp concentration | Distillation; prolonged heating | Maintains the integrity of the thermally labile product.[4] |
| Light | Protect reaction vessel from light (wrap in foil) | Direct UV or sunlight exposure | Prevents photochemical decomposition.[4] |
Alternative Synthetic Routes
If dimerization remains problematic, consider alternative methods for synthesizing the α-azido ketone itself, which may proceed under milder conditions that leave fewer impurities to catalyze decomposition in subsequent steps.
-
From α-Tosyloxy Ketones: Nucleophilic substitution on α-tosyloxy ketones with sodium azide can be a clean and efficient method.[1]
-
Oxidative Azidation: The use of silyl enol ethers and an azide source with an oxidant can provide a direct route under mild conditions.[5]
-
From Diazo Compounds: While requiring careful handling, diazo transfer reactions can be highly efficient.[7][8]
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting dimerization.
References
- 1. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. α-Azidoketone or acid synthesis by azidation [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Selection and Optimization for Phenacyl Azide Click Reactions
Welcome to the technical support center for phenacyl azide click reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry."
The Core of the Reaction: Understanding the Catalytic System
The CuAAC reaction is a powerful tool for forming a stable 1,2,3-triazole linkage between an azide (like phenacyl azide) and a terminal alkyne.[1][2] The reaction's success hinges on the presence of a catalytically active Copper(I) (Cu(I)) species.[3][4] This catalyst dramatically accelerates the reaction by orders of magnitude compared to the uncatalyzed thermal reaction and ensures the specific formation of the 1,4-disubstituted triazole isomer.[1][3]
The catalytic system is more than just a copper salt; it's a combination of three key components:
-
The Copper Source: Provides the catalytic metal center.
-
The Reducing Agent (optional but common): Generates and maintains the active Cu(I) state from a more stable Cu(II) precursor.
-
The Ligand: Stabilizes the Cu(I) ion, enhances its catalytic activity, and improves solubility.[5][6]
Catalyst Selection Workflow
The choice of catalyst components is critical and depends on the specific substrates, solvent system, and experimental constraints (e.g., biocompatibility).
Caption: Decision workflow for selecting a CuAAC catalyst system.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during phenacyl azide click reactions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction shows very little or no formation of the desired triazole product after several hours. What are the likely causes and how can I fix it?
A: This is one of the most common issues and typically points to a problem with the catalytic system's activity or the integrity of the reagents.
-
Cause 1: Catalyst Inactivation via Oxidation. The active catalyst, Cu(I), is highly susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen in the solvent.[7]
-
Solution: Ensure your reaction is performed under anaerobic conditions. This can be achieved by thoroughly degassing your solvents (e.g., by bubbling with nitrogen or argon for 15-30 minutes) and running the reaction under an inert atmosphere (a nitrogen or argon balloon is often sufficient).[7]
-
-
Cause 2: Ineffective Reduction of Cu(II). If you are using a Cu(II) salt like CuSO₄, the reducing agent is critical.
-
Cause 3: Reagent Degradation. Azides, particularly those with a low carbon-to-nitrogen ratio, can be unstable.[7] Alkynes can also degrade over time.
-
Cause 4: Poor Catalyst/Reagent Solubility. If the catalyst or reactants are not fully dissolved, the reaction will be slow or incomplete.
Issue 2: Formation of Alkyne Homocoupling Byproduct (Glaser Coupling)
Q: I am observing a significant byproduct with a mass corresponding to a dimer of my alkyne starting material. What is this and how can I prevent it?
A: This is the Glaser homocoupling byproduct, a classic side reaction in copper-catalyzed alkyne chemistry. It is primarily caused by the presence of Cu(II) and oxygen.[8]
-
Solution 1: Rigorous Oxygen Exclusion. As with low yield issues, the most effective way to minimize Glaser coupling is to remove oxygen from your reaction.[7] Use degassed solvents and maintain an inert atmosphere.[7]
-
Solution 2: Maintain a Reducing Environment. Ensure you have an adequate amount of a reducing agent like sodium ascorbate to keep the copper in its Cu(I) oxidation state.[7][8] A slight excess of the reducing agent is often beneficial.[1]
-
Solution 3: Use a Stabilizing Ligand. A good ligand will chelate the Cu(I) ion, not only accelerating the desired click reaction but also protecting it from oxidation, which in turn suppresses the pathway to homocoupling.[6][7]
Issue 3: Reduction of Phenacyl Azide to Phenacyl Amine
Q: My analysis shows a byproduct corresponding to the amine of my phenacyl azide starting material. What is causing this reduction?
A: The reduction of the azide to a primary amine is a known side reaction in CuAAC.
-
Cause 1: Excess Reducing Agent. While necessary, a large excess of sodium ascorbate can lead to the undesired reduction of the azide functional group.[7]
-
Solution: Optimize the concentration of your reducing agent. Use the minimum effective concentration required to maintain the catalytic activity of Cu(I). This may require some titration experiments for your specific system.[7]
-
-
Cause 2: Phosphine-based Ligands or Reagents. If your reaction mixture contains phosphines (e.g., from a ligand like PPh₃ or a reducing agent like TCEP), the Staudinger reaction can occur, which reduces the azide to an amine.[7][13][14]
-
Solution: Avoid phosphine-containing reagents if azide reduction is a problem. Opt for nitrogen-based ligands (THPTA, TBTA, etc.) and sodium ascorbate as the reductant. If a phosphine must be used, reaction conditions (temperature, concentration) should be carefully optimized to favor the click reaction.[13]
-
-
Solution 3: Use a Direct Cu(I) Source. Employing a Cu(I) salt directly (e.g., CuI, CuBr) can eliminate the need for a reducing agent altogether, thereby avoiding this side reaction.[7] However, be aware that Cu(I) salts are more sensitive to oxidation and require careful handling under inert conditions.[7]
Troubleshooting Flowchart
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. bioclone.net [bioclone.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Reactions Involving 2-Azido-1-phenylethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-azido-1-phenylethanone and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the nuances of your experimental work-ups. The information presented here is synthesized from established protocols and field-proven insights to ensure scientific integrity and practical applicability.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of reactions involving this compound. Each problem is presented with probable causes and detailed, step-by-step solutions.
Issue 1: Incomplete Reaction or Low Product Yield
Q: My reaction monitoring (e.g., TLC, LC-MS) indicates that the starting material, this compound, is not fully consumed, or the yield of my desired product is significantly lower than expected. What could be the cause, and how can I fix it?
A: Incomplete reactions or low yields can stem from several factors related to the reaction conditions and the stability of the azide.
Probable Causes & Solutions:
-
Insufficient Reaction Time or Temperature:
-
Causality: Many reactions involving azides, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Staudinger reactions, require specific time and temperature parameters for completion. Premature work-up will naturally lead to the recovery of unreacted starting material.
-
Solution: Monitor the reaction progress diligently using an appropriate analytical technique like Thin Layer Chromatography (TLC) at regular intervals.[1][2] Ensure the reaction is allowed to proceed until the starting material is no longer detectable. If the reaction has stalled, a modest increase in temperature may be necessary, but be mindful of the thermal sensitivity of organic azides.[3]
-
-
Catalyst Inactivity (for catalyzed reactions like CuAAC):
-
Causality: In CuAAC reactions, the active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) species by atmospheric oxygen.
-
Solution: Ensure all solvents are properly degassed before use to remove dissolved oxygen.[4] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Using a reducing agent like sodium ascorbate is crucial to maintain the copper in its active +1 oxidation state.[1][5]
-
-
Steric Hindrance:
-
Causality: The structure of your other reactant might be sterically bulky, hindering its approach to the azide functionality on this compound.[1]
-
Solution: If steric hindrance is suspected, you may need to increase the reaction time or temperature. In some cases, a different catalyst or solvent system might be required to facilitate the reaction.
-
-
Decomposition of this compound:
-
Causality: α-azido ketones can be sensitive to heat, light, and acidic or basic conditions, leading to decomposition and the formation of byproducts.[3][6]
-
Solution: Conduct the reaction at the lowest effective temperature and protect it from light. Ensure the reaction conditions are within a suitable pH range. If decomposition is a significant issue, consider synthesizing the azide in situ if the reaction conditions allow.
-
Issue 2: Difficulty in Product Isolation and Purification
Q: I'm having trouble isolating my product from the crude reaction mixture. During the aqueous work-up, I'm observing emulsions, or my product is difficult to separate from byproducts during chromatography.
A: Challenges in product isolation are common and can often be overcome by modifying the work-up and purification strategy.
Probable Causes & Solutions:
-
Emulsion Formation during Extraction:
-
Causality: Emulsions are often caused by the presence of salts, polar byproducts, or residual catalyst that stabilize the interface between the organic and aqueous layers.
-
Solution:
-
Break the Emulsion: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[2] The increased ionic strength of the aqueous layer helps to break the emulsion. Gently swirling or rocking the funnel instead of vigorous shaking can also prevent emulsion formation.
-
Filtration: If the emulsion persists, filtering the entire mixture through a pad of Celite or glass wool can sometimes resolve the issue.[2]
-
-
-
Co-elution of Product with Byproducts during Chromatography:
-
Causality: Byproducts from the reaction, such as triphenylphosphine oxide (from a Staudinger reaction) or copper salts (from a CuAAC reaction), can have similar polarities to the desired product, making separation by column chromatography difficult.[7][8]
-
Solution:
-
For Triphenylphosphine Oxide: This byproduct of the Staudinger reaction is a common purification challenge.[8] To remove it, you can try suspending the crude residue in a non-polar solvent like pentane or a mixture of pentane and diethyl ether and then filtering. The desired amine product is often more soluble, while the phosphine oxide will precipitate.[9]
-
For Copper Salts: In CuAAC reactions, residual copper can be removed by washing the organic layer with an aqueous solution of ammonium chloride or by filtering the reaction mixture through a plug of silica gel or Celite before concentration.[2][9] A wash with a dilute aqueous ammonia solution can also help by forming a water-soluble copper-ammonia complex.
-
Optimize Chromatography: If co-elution is still an issue, a systematic approach to optimizing your column chromatography is necessary. Experiment with different solvent systems (eluent) and consider using a different stationary phase (e.g., alumina instead of silica gel).
-
-
Issue 3: Product Instability or Decomposition During Work-up
Q: I suspect my product is decomposing during the work-up procedure. What are the likely causes, and how can I mitigate this?
A: The stability of the product, especially if it contains sensitive functional groups, is a critical consideration during work-up.
Probable Causes & Solutions:
-
pH Sensitivity:
-
Causality: The product may be sensitive to acidic or basic conditions used in the aqueous wash steps. For example, if your product contains acid-labile or base-labile groups, these can be cleaved during the work-up.
-
Solution: Use neutral washes with deionized water or brine whenever possible. If an acidic or basic wash is necessary to remove byproducts, use dilute solutions (e.g., 5% HCl or 5% NaHCO₃) and minimize the contact time. Always check the pH of the aqueous layer after washing.
-
-
Thermal Instability:
-
Causality: Concentrating the product at elevated temperatures on a rotary evaporator can lead to decomposition.
-
Solution: Remove the solvent under reduced pressure at the lowest possible temperature (e.g., using a room temperature or cool water bath). If the product is particularly sensitive, consider alternative solvent removal methods like lyophilization (freeze-drying) if applicable.
-
-
Oxidation:
-
Causality: Some products may be susceptible to air oxidation.
-
Solution: If oxidation is a concern, perform the work-up steps as quickly as possible and consider blanketing the solutions with an inert gas like nitrogen or argon.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound?
A1: The primary safety concern is the potential for this compound, like other organic azides, to be explosive. It is sensitive to heat, shock, and light.[3] Always handle this compound with extreme caution in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[2] Avoid contact with acids and heavy metals, as this can lead to the formation of highly explosive substances.[2]
Q2: What is a standard aqueous work-up procedure for a reaction involving this compound, for example, after a CuAAC (Click) reaction?
A2: A general work-up procedure for a CuAAC reaction is as follows:
-
Quench the Reaction: Add deionized water to the reaction mixture.[1]
-
Extract the Product: Extract the aqueous mixture multiple times with a suitable organic solvent such as ethyl acetate or diethyl ether.[1][2]
-
Combine and Wash Organic Layers: Combine the organic extracts and wash them sequentially with:
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][2] Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1][2]
Q3: How should I monitor the progress of a reaction with this compound?
A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of these reactions.[1][2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of the reactants and the formation of the product. Staining the TLC plate with an appropriate reagent (e.g., potassium permanganate or UV light if the compounds are UV active) will help visualize the spots.
Q4: Can I use this compound in a Staudinger reaction, and what is the typical work-up?
A4: Yes, this compound can be used in a Staudinger reaction to form the corresponding amine.[7][8] The reaction involves treating the azide with a phosphine, typically triphenylphosphine, to form an iminophosphorane intermediate, which is then hydrolyzed to the amine.[7][8]
-
Work-up: A key challenge in the Staudinger reaction work-up is the removal of the triphenylphosphine oxide byproduct.[8] After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting residue can then be triturated with a non-polar solvent like diethyl ether or pentane to precipitate the phosphine oxide, which can then be removed by filtration.[9] The filtrate, containing the desired amine, is then concentrated. Further purification by column chromatography may be necessary.
III. Protocols and Data
Table 1: Common Solvents for Extraction and Chromatography
| Solvent | Application | Polarity | Notes |
| Ethyl Acetate | Extraction & Chromatography | Medium | Good general-purpose solvent for a wide range of organic compounds. |
| Diethyl Ether | Extraction & Chromatography | Low | Can be more effective for less polar compounds; highly volatile and flammable. |
| Dichloromethane (DCM) | Extraction & Chromatography | Medium | Good solvent, but denser than water; exercise caution due to its volatility and potential toxicity. |
| Hexane/Heptane | Chromatography | Very Low | Typically used as the non-polar component of the eluent in normal-phase chromatography. |
| Methanol | Chromatography | High | Used as a polar component in the eluent for more polar compounds. |
Protocol 1: Standard Work-up for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
-
Reaction Quenching: Once the reaction is deemed complete by TLC, add 10 mL of deionized water to the reaction vessel.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with 20 mL of saturated aqueous ammonium chloride, followed by 20 mL of brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]
Protocol 2: Work-up for a Staudinger Reduction
-
Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure.
-
Byproduct Precipitation: Add a minimal amount of a non-polar solvent (e.g., cold diethyl ether or pentane) to the crude residue and triturate (stir/grind) to precipitate the triphenylphosphine oxide.
-
Filtration: Filter the mixture, washing the solid with a small amount of the cold non-polar solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude amine.
-
Purification: If necessary, purify the crude product by column chromatography.
IV. Visualized Workflows
General Aqueous Work-up Workflow
Caption: A generalized workflow for the aqueous work-up of an organic reaction.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yields in reactions.
V. References
-
Benchchem. (n.d.). Performance Evaluation of 2-Azido-1-(2-hydroxyphenyl)ethanone in Click Reactions: A Comparative Guide. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes and Protocols: 2-Azido-1-(2-hydroxyphenyl)ethanone in Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). Cas 1816-88-2, Ethanone, 2-azido-1-phenyl-. Retrieved from --INVALID-LINK--
-
Genin, M. J., et al. (2000). Title of relevant article. Journal Name, Volume(Issue), pages.
-
Parmee, E. R., et al. (2000). Title of relevant article. Journal Name, Volume(Issue), pages.
-
Glen Research. (n.d.). New Products – Click Chemistry Update. The Glen Report, 23.13. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Staudinger Reaction. Retrieved from --INVALID-LINK--
-
MDPI. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules. Retrieved from --INVALID-LINK--
-
Yousuf, S., et al. (2012). 2-Azido-1-(4-methylphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1608.
-
Yousuf, S., et al. (2012). 2-Azido-1-(4-fluorophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1268.
-
Wikipedia. (n.d.). Staudinger reaction. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 2-Azido-1-(2-hydroxyphenyl)ethanone. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Click Chemistry. Retrieved from --INVALID-LINK--
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-1-phenylethanol. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from --INVALID-LINK--
-
Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from --INVALID-LINK--
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from --INVALID-LINK--
-
Chem-Station. (2014). Staudinger Reaction. Retrieved from --INVALID-LINK--
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Staudinger Reaction. Retrieved from --INVALID-LINK--
-
Raines, R. T., et al. (2004). Mechanistic Investigation of the Staudinger Ligation. Journal of the American Chemical Society, 126(44), 14424-14432.
-
Sigma-Aldrich. (n.d.). Click Chemistry in Drug Discovery. Retrieved from --INVALID-LINK--
-
Ankati, H., et al. (2008). Synthesis of optically pure 2-azido-1-arylethanols with isolated enzymes and conversion to triazole-containing beta-blocker analogues employing click chemistry. The Journal of Organic Chemistry, 73(16), 6433-6436.
-
Chemical Synthesis Database. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Synthonix. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Zhu, D., et al. (2010). Highly enantioselective reduction of 2-hydroxy-1-phenylethanone to enantiopure (R)-phenyl-1,2-ethanediol using Saccharomyces cerevisiae of remarkable reaction stability. Bioresource Technology, 101(22), 8502-8508.
-
AK Scientific, Inc. (n.d.). 2-Anilinoacetophenone Safety Data Sheet. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Yousuf, S., et al. (2012). 2-Azido-1-(4-fluorophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1268.
-
ResearchGate. (n.d.). Reduction of 2-chloro-1-phenylethanone to two enantiomeric alcohols by.... Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Unexpected Reactions of Azido-p-Benzoquinone Derivatives towards Lawesson's Reagent & Molecular Docking Study as a promising anticancer agent. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cas 1816-88-2,Ethanone, 2-azido-1-phenyl- | lookchem [lookchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. interchim.fr [interchim.fr]
- 6. mdpi.com [mdpi.com]
- 7. Staudinger Reaction [organic-chemistry.org]
- 8. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Enhancing Regioselectivity in Cycloaddition Reactions
Welcome to the technical support center for cycloaddition reaction optimization. As a Senior Application Scientist, I understand that achieving high regioselectivity is a critical, and often challenging, aspect of synthetic chemistry, particularly in the fields of materials science and drug development where the specific constitutional isomer determines biological activity and material properties.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the lab. My goal is to provide not just solutions, but the underlying mechanistic reasoning to empower you to solve analogous problems in your own research.
Frequently Asked Questions (FAQs)
Q1: What exactly is regioselectivity in the context of cycloaddition reactions?
A: Regioselectivity refers to the preference for the formation of one constitutional isomer over another when reactants can combine in different orientations. In a cycloaddition involving two unsymmetrical components, the atoms can align in multiple ways to form the new ring system. For example, in a Diels-Alder reaction between a 1-substituted diene and an unsymmetrical dienophile, two different regioisomers, often referred to as the "ortho" and "meta" products, are possible. The reaction is considered regioselective if one of these isomers is formed as the major product.[1]
Q2: Why is controlling regioselectivity so crucial, especially in drug development?
A: Control over regioselectivity is paramount because different regioisomers are distinct chemical compounds with unique physical, chemical, and biological properties. In drug development, only one specific regioisomer may exhibit the desired therapeutic effect, while others could be inactive or even toxic.[2] Uncontrolled regioselectivity leads to product mixtures that are difficult and costly to separate, reducing the overall yield of the active pharmaceutical ingredient (API). Efficient and predictable synthesis of a single, desired isomer is a core principle of process chemistry and sustainable manufacturing.[3]
Q3: What are the fundamental principles governing the regiochemical outcome of a cycloaddition?
A: The outcome is primarily a delicate balance between two major factors: electronic effects and steric effects .[4]
-
Electronic Effects: These are typically the dominant factor and are best explained by Frontier Molecular Orbital (FMO) theory.[5] For a standard [4+2] cycloaddition, the reaction is favored by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[6] Regioselectivity is dictated by the alignment that maximizes the overlap between the atomic orbitals with the largest coefficients (electron density) at the termini of the diene and dienophile.[7][8] A simple way to predict this is by drawing resonance structures to identify the most electron-rich and electron-poor atoms and aligning them.[9]
-
Steric Effects: This involves the non-bonded repulsion between bulky substituents on the reacting partners. In the transition state, substituents will preferentially orient themselves to minimize steric clash.[10][11] While often secondary to electronics, steric hindrance can become the controlling factor, especially with very bulky groups or in confined environments like a catalyst's active site or within a molecular container.[12][13]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments. The following decision tree provides a general workflow for diagnosing and solving regioselectivity issues.
Caption: A decision tree for troubleshooting poor regioselectivity.
Q4: My Diels-Alder reaction gives a nearly 1:1 mixture of "ortho" and "meta" regioisomers. How can I favor one over the other?
A: A 1:1 ratio suggests that the transition states leading to both products are very close in energy. Your primary goal is to increase this energy difference.
Causality & Solution:
-
Enhance Electronic Polarization: The regioselectivity of a normal-electron-demand Diels-Alder is governed by the interaction of the diene's HOMO with the dienophile's LUMO.[14] The selectivity increases when the energy gap between these orbitals is smaller and the orbital coefficients at the reacting carbons are more mismatched.
-
Action: Increase the electron-donating ability of the substituent on your diene (e.g., replace -OR with -NR₂) or the electron-withdrawing strength of the substituent on your dienophile (e.g., replace -CO₂R with -NO₂). This enhances the polarization of the reactants, leading to a stronger preference for the alignment of the most electron-rich carbon of the diene with the most electron-deficient carbon of the dienophile.[7][9]
-
-
Employ a Lewis Acid Catalyst: Lewis acids coordinate to electron-withdrawing groups (like carbonyls) on the dienophile.
-
Action: Add a Lewis acid such as TiCl₄, AlCl₃, or ZnCl₂. The catalyst dramatically lowers the energy of the dienophile's LUMO and can alter the magnitude of the LUMO coefficients.[14] This enhances the interaction with the diene's HOMO and magnifies the electronic preference for one transition state, often leading to a significant improvement in regioselectivity. Recent studies suggest that Lewis acids also work by reducing steric repulsion in the favored transition state.[14]
-
The following diagram illustrates the FMO interactions that typically favor the "ortho" and "para" products in a normal-demand Diels-Alder reaction.
Caption: FMO interaction favoring "ortho/para" regioselectivity.
Q5: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) is giving the wrong regioisomer. What's happening?
A: This is a classic issue that highlights the power of catalysts to completely switch regioselectivity. The thermal Huisgen 1,3-dipolar cycloaddition often gives a mixture of 1,4- and 1,5-disubstituted triazoles.[13] Catalysts don't just accelerate the reaction; they fundamentally change the mechanism and, therefore, the regiochemical outcome.
Causality & Solution:
-
Copper (CuAAC): The standard copper(I) catalyst proceeds through a copper-acetylide intermediate. The reaction mechanism involves the nucleophilic attack of this intermediate on the terminal nitrogen of the azide. This mechanistic constraint almost exclusively yields the 1,4-disubstituted ("1,2,3")-triazole .[3][15] If you are getting the 1,5-isomer, you may have issues with your copper source or competing uncatalyzed pathways.
-
Ruthenium (RuAAC): Ruthenium catalysts, in contrast, operate via a different mechanism involving a ruthenacycle intermediate. This pathway preferentially delivers the 1,5-disubstituted triazole .[13]
-
Confinement Effects: Recent research has shown that performing cycloadditions within molecular cages or nanoreactors can also switch regioselectivity. The confined space can favor the transition state of an otherwise disfavored pathway through unique steric and electronic stabilization.[12][13][16]
Action:
-
Verify Your Catalyst: If you desire the 1,4-isomer, ensure your Cu(I) source is active and that you are using appropriate ligands and conditions for the CuAAC reaction.[17]
-
Switch Your Catalyst: If you are specifically targeting the 1,5-isomer, you must switch from a copper catalyst to a ruthenium-based system (e.g., Cp*RuCl(PPh₃)₂).[13]
| Catalyst System | Mechanistic Intermediate | Major Regioisomer Product |
| None (Thermal) | Concerted Cycloaddition | Mixture of 1,4- and 1,5-isomers |
| Copper(I) (CuAAC) | Copper-acetylide | 1,4-disubstituted triazole |
| Ruthenium(II) (RuAAC) | Ruthenacycle intermediate | 1,5-disubstituted triazole |
| Iridium (IrAAC) | Metallabicycle intermediate | 5-sulfenyltriazoles (with thioalkynes) |
Q6: I'm trying a solvent-free reaction to be greener, but my regioselectivity has dropped. Why, and what can I do?
A: Solvents can play a subtle but significant role in regioselectivity by differentially stabilizing the polar transition states. Removing the solvent can erase this stabilizing effect.
Causality & Solution:
-
Transition State Stabilization: The transition states for the formation of different regioisomers often have different dipole moments. Polar solvents will preferentially stabilize the more polar transition state, lowering its activation energy and thus increasing the formation of the corresponding product. Non-polar solvents minimize these specific interactions.[18]
-
"On-Water" Effects: In some cases, running reactions in water (even with insoluble reactants) can enhance both rate and selectivity due to hydrophobic effects and hydrogen bonding at the interface.[18]
-
Deep Eutectic Solvents (DES): These are emerging as green alternatives. DES can provide unique, highly structured solvent environments that influence selectivity through hydrogen bonding and other non-covalent interactions.[18][19]
Action: Instead of going completely solvent-free, consider screening a range of green solvents. A small amount of a carefully chosen solvent can restore selectivity without a major environmental impact. A good screening set might include water, ethanol, 2-MeTHF, and a choline chloride-based DES.[19]
Q7: Can I reliably predict the regiochemical outcome of a novel reaction before spending weeks in the lab?
A: Yes, computational chemistry is an increasingly powerful and accessible tool for predicting reaction outcomes.
Causality & Solution:
-
Density Functional Theory (DFT): DFT calculations are widely used to model cycloaddition reactions.[20] The primary method involves locating the transition state (TS) structures for all possible regioisomeric pathways.[21]
-
Activation Energy Comparison: By calculating the Gibbs free energy of activation (ΔG‡) for each pathway, you can predict the major product. The pathway with the lower activation energy will be kinetically favored. A difference of just 1.4 kcal/mol in ΔG‡ at room temperature corresponds to roughly a 10:1 ratio of products.[21]
-
Conceptual DFT (CDFT): For a quicker, less computationally intensive prediction, you can use CDFT to calculate local reactivity indices like Parr functions or local electrophilicity/nucleophilicity.[22][23] These indices identify the most reactive atomic sites on each molecule, allowing you to predict the most likely orientation for cycloaddition.[15][24]
Action: Collaborate with a computational chemist or use software packages (e.g., Gaussian, Spartan) to perform DFT calculations. Start with geometry optimization of your reactants, then perform a transition state search for the competing pathways. This upfront computational investment can save significant experimental time and resources.[25]
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol describes a general method for improving the regioselectivity of a Diels-Alder reaction using a Lewis acid catalyst.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the dienophile (1.0 eq) to a flame-dried flask containing a stir bar.
-
Solvent Addition: Dissolve the dienophile in a dry, non-coordinating solvent (e.g., dichloromethane, toluene; 0.1-0.5 M).
-
Cooling: Cool the solution to the desired temperature (typically -78 °C to 0 °C) using a dry ice/acetone or ice/water bath. Lower temperatures often enhance selectivity.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., TiCl₄, 1.0 M in DCM; 1.0-1.2 eq) dropwise to the stirred solution of the dienophile. Stir for 15-30 minutes to allow for complexation. Caution: Lewis acids are highly reactive and moisture-sensitive.
-
Diene Addition: Add the diene (1.0-1.2 eq), either neat or as a solution in the same solvent, dropwise to the reaction mixture.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃ or a Rochelle's salt solution at the reaction temperature.
-
Workup & Analysis: Allow the mixture to warm to room temperature. Extract the product with an organic solvent, dry the organic layer (e.g., with MgSO₄), concentrate, and purify by column chromatography. Determine the regioisomeric ratio using ¹H NMR spectroscopy or Gas Chromatography (GC).
Protocol 2: Screening Solvents to Optimize Regioselectivity
This protocol outlines a parallel screening approach to identify a solvent that maximizes regioselectivity.
-
Setup: In an array of reaction vials, place the diene (1.0 eq) and dienophile (1.1 eq).
-
Solvent Addition: To each vial, add a different solvent to achieve the same concentration (e.g., 0.2 M). Include a range of polarities and types:
-
Non-polar: Toluene, Hexane
-
Polar Aprotic: Dichloromethane, Acetonitrile, THF
-
Polar Protic: Ethanol, Water
-
Green Solvents: 2-MeTHF, Cyclopentyl methyl ether (CPME), Deep Eutectic Solvent (e.g., Choline Chloride:Urea 1:2)[18]
-
-
Reaction: Stir all vials at a consistent temperature (e.g., 80 °C) for a set period (e.g., 24 hours).
-
Analysis: Take a small aliquot from each vial. Dilute and analyze directly by GC or LC-MS to determine the conversion and the ratio of regioisomers.
-
Selection: Identify the solvent that provides the best combination of reaction rate and regioselectivity for a scaled-up reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Cycloaddition reactions for antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent updates in click and computational chemistry for drug discovery and development [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Electronic and steric control of regioselectivities in Rh(I)-catalyzed (5 + 2) cycloadditions: experiment and theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[4]pyrrole cage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 15. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[4]pyrrole cage - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Understanding the Regioselectivity and the Molecular Mechanism of [3 + 2] Cycloaddition Reactions between Nitrous Oxide and Conjugated Nitroalkenes: A DFT Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reddit.com [reddit.com]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
strategies for improving the stability of 2-azido-1-phenylethanone solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-azido-1-phenylethanone. This guide is designed to provide in-depth technical assistance and troubleshooting strategies to enhance the stability of your experimental solutions. Our approach is rooted in scientific principles and field-proven insights to ensure the integrity of your results.
Understanding the Instability of this compound
This compound, also known as phenacyl azide, is a versatile synthetic intermediate, particularly in the field of "click chemistry" and the synthesis of nitrogen-containing heterocycles.[1][2] However, its utility is accompanied by inherent instability. Organic azides, especially those with a low carbon-to-nitrogen ratio like this compound, are energetic compounds sensitive to external stimuli such as heat, light, shock, and pressure.[3][4] The presence of the α-carbonyl group further influences its reactivity and degradation pathways.[5][6]
The primary degradation routes involve the loss of dinitrogen (N₂) to form a highly reactive nitrene intermediate. This can be initiated thermally or photochemically.[3] The nitrene can then undergo various reactions, including rearrangement to an imine.[1][7] Additionally, the α-hydrogens are acidic, making the compound susceptible to base-catalyzed decomposition.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound solutions.
Q1: My this compound solution is turning yellow/brown. What is causing this discoloration and how can I prevent it?
A1: Discoloration is a common indicator of degradation. The formation of colored byproducts often results from the decomposition of the azide.
-
Likely Causes:
-
Light Exposure: this compound is photosensitive. Exposure to ambient light, especially UV wavelengths, can initiate photochemical decomposition, leading to nitrene formation and subsequent side reactions.[3]
-
Elevated Temperature: Thermal decomposition is a significant degradation pathway for organic azides.[3] Storing solutions at room temperature or above will accelerate this process.
-
Contaminants: The presence of acidic or basic impurities can catalyze decomposition.[1] Trace metals can also promote degradation.
-
-
Troubleshooting & Prevention:
-
Light Protection: Always store solutions in amber vials or wrap containers with aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.
-
Temperature Control: Store stock solutions at low temperatures, ideally at -20°C or below, in a non-frost-free freezer to avoid temperature cycling. For working solutions, prepare them fresh and use them promptly. If they must be stored for short periods, keep them on ice.
-
Solvent Purity: Use high-purity, anhydrous solvents. Impurities in solvents can initiate degradation. It is advisable to use freshly opened bottles of solvents or to purify them before use.
-
Inert Atmosphere: For prolonged storage or sensitive reactions, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions.
-
Q2: I am observing a loss of reactivity of my this compound solution over time. How can I assess its purity and what is an acceptable level of degradation?
A2: A decline in reactivity is a direct consequence of the degradation of the azide. Regular purity assessment is crucial for reproducible results.
-
Assessing Purity:
-
Thin-Layer Chromatography (TLC): This is a quick method to qualitatively assess the purity. The appearance of new spots or streaking indicates the presence of degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust quantitative method. A stability-indicating HPLC method can separate the parent compound from its degradants, allowing for accurate quantification of purity.[8][9] Develop a method using a C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor for the appearance of new signals corresponding to degradation products.
-
-
Acceptable Degradation: The acceptable level of degradation is application-dependent. For highly sensitive assays or when generating material for clinical studies, a purity of >95% is often required. For routine synthetic applications, a lower purity may be tolerable, but it is critical to be consistent. If you observe a significant drop in purity (e.g., >10%), it is recommended to synthesize or purify a fresh batch.
Q3: Which solvent should I use to dissolve and store this compound for maximum stability?
A3: While there is no single "best" solvent for all applications, the choice of solvent can significantly impact the stability of this compound.
-
Solvent Selection Guidelines:
-
Aprotic Solvents: Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally good choices for dissolving this compound and are often used in its synthesis and subsequent reactions.[10] They are less likely to participate in decomposition reactions compared to protic solvents.
-
Protic Solvents: Protic solvents like ethanol and methanol can be used, but they may be more reactive towards the nitrene intermediate if it forms.[11] They are also more likely to contain water, which can contribute to hydrolysis of byproducts.
-
Non-Polar Solvents: While this compound has some solubility in solvents like dichloromethane (DCM) and tetrahydrofuran (THF), be aware that halogenated solvents should be used with caution with azides due to the potential for forming explosive compounds.[6]
-
-
Recommended Practice: For long-term storage, dissolving in a high-purity aprotic solvent like ACN or ethyl acetate at a concentration not exceeding 1M is a good starting point.[6] It is crucial to perform a stability study in the solvent system you intend to use for your specific application.
Q4: Can I add a stabilizer to my this compound solution?
A4: While the addition of stabilizers is a common practice for many reactive chemicals, there is limited published data on specific stabilizers for this compound in organic solvents. However, based on its degradation pathways, the following investigational strategies can be considered:
-
Radical Scavengers: If radical-initiated decomposition is a concern, the addition of a radical scavenger like butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) could be beneficial.
-
UV Absorbers: For applications where light exposure is unavoidable, a UV absorber that is soluble and non-reactive in your system could be tested.
-
pH Control: If your solution is susceptible to acid or base contamination, the use of a non-reactive buffer system might be explored, though this is more common in aqueous solutions.[12]
Important: Before adding any potential stabilizer, you must validate its compatibility with your downstream application. Run a small-scale pilot experiment to ensure the stabilizer does not interfere with your reaction or assay.
Experimental Protocols
Protocol 1: Establishing a Stability-Indicating HPLC Method
This protocol outlines the steps to develop an HPLC method to monitor the stability of this compound.
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 245 nm.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 30% B
-
18-25 min: 30% B
-
-
-
Forced Degradation Study: To ensure the method is stability-indicating, perform a forced degradation study on a sample of this compound.
-
Acidic: 0.1 M HCl at 60°C for 2 hours.
-
Basic: 0.1 M NaOH at room temperature for 30 minutes.
-
Oxidative: 3% H₂O₂ at room temperature for 2 hours.
-
Thermal: Heat solid sample at 80°C for 24 hours.
-
Photolytic: Expose solution to UV light (254 nm) for 24 hours.
-
Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation products are resolved from the parent peak.
-
Protocol 2: Comparative Solvent Stability Study
This protocol allows you to determine the optimal solvent for your working solutions.
-
Preparation: Prepare 1 mg/mL solutions of this compound in a selection of high-purity solvents (e.g., acetonitrile, DMF, DMSO, ethanol, ethyl acetate).
-
Storage Conditions: Aliquot each solution into amber vials. Store one set of vials at -20°C (control) and another set under the intended experimental conditions (e.g., room temperature, protected from light).
-
Time Points: Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours, and 1 week) using the stability-indicating HPLC method described in Protocol 1.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0). Plot the percentage remaining versus time for each solvent to determine the degradation rate.
Data Summary & Visualization
Table 1: Solvent Properties and Stability Considerations
| Solvent | Type | Boiling Point (°C) | Polarity | Considerations for Stability |
| Acetonitrile | Polar Aprotic | 82 | High | Generally a good choice; relatively inert. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | High | High boiling point can make removal difficult; potential for basic impurities. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | High | High boiling point; can be difficult to remove. |
| Ethanol | Polar Protic | 78 | High | Can react with nitrene intermediates; may contain water. |
| Ethyl Acetate | Moderately Polar Aprotic | 77 | Medium | Lower polarity; can be a good choice for less polar applications. |
Diagrams
Caption: Primary degradation pathways of this compound.
Caption: A systematic workflow for enhancing solution stability.
References
- 1. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H7N3O | CID 10986553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Syntheses and transformations of α-azido ketones and related derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
interpreting the IR spectrum of 2-azido-1-phenylethanone for the azide peak
An Expert's Comparative Guide to Interpreting the IR Spectrum of 2-Azido-1-phenylethanone
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of synthetic chemistry, α-azido ketones serve as exceptionally versatile intermediates for synthesizing a wide array of nitrogen-containing heterocycles and other valuable organic molecules[1][2]. Among these, this compound (also known as phenacyl azide) is a cornerstone building block[3][4]. Accurate and unambiguous structural confirmation is paramount for any downstream application, and Infrared (IR) spectroscopy remains a first-line, powerful tool for this purpose.
This guide provides an in-depth analysis of the IR spectrum of this compound, with a specific focus on the characteristic azide (N₃) vibrational peak. We will move beyond simple peak identification to explore the subtle electronic and structural factors that dictate its spectral position, comparing it with related compounds to provide a robust, self-validating framework for interpretation.
The Azide Functional Group: A Vibrational Spectroscopy Perspective
The azide functional group (-N₃) is a linear system of three nitrogen atoms. Its most prominent feature in an IR spectrum is the intense, sharp absorption band arising from its asymmetric stretching vibration (νₐₛ). This vibrational mode falls within the so-called "triple-bond region" of the spectrum, typically between 2100 and 2250 cm⁻¹[5][6]. This region is relatively uncluttered by other common functional group absorptions, making the azide peak a highly diagnostic marker.
The precise wavenumber of the azide asymmetric stretch is sensitive to its local electronic environment. Factors such as conjugation, the electronegativity of adjacent atoms, and hydrogen bonding can shift the peak's position[7][8]. Understanding these influences is key to a sophisticated interpretation.
Experimental IR Spectrum of this compound
The experimental Fourier Transform Infrared (FT-IR) spectrum of this compound provides a clear fingerprint of its molecular structure. The key absorption bands are identified and assigned below.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~2105 cm⁻¹ | Strong, Sharp | Azide (N₃) | Asymmetric Stretch (νₐₛ) |
| ~1695 cm⁻¹ | Strong | Carbonyl (C=O) | Stretch (ν) |
| ~3060 cm⁻¹ | Medium | Aromatic C-H | Stretch (ν) |
| ~1600, ~1450 cm⁻¹ | Medium-Weak | Aromatic C=C | In-ring Stretch (ν) |
| ~1270 cm⁻¹ | Medium | Azide (N₃) | Symmetric Stretch (νₛ) |
| ~750, ~690 cm⁻¹ | Strong | Aromatic C-H | Out-of-plane Bend (γ) |
| (Note: Peak positions are approximate and based on representative spectra such as that found in published research[9]. Minor variations may occur based on sample preparation and instrumentation.) |
In-Depth Analysis: The Azide Peak in Context
In the spectrum of this compound, the azide asymmetric stretch is the most definitive peak, appearing around 2105 cm⁻¹[9]. Its high intensity and sharp profile are characteristic. The critical question for the discerning scientist is: why this specific frequency? To answer this, we must compare it to other azide-containing structures.
Comparative Analysis of Azide Stretching Frequencies
| Compound | Structure | Azide (νₐₛ) Wavenumber (cm⁻¹) | Key Influencing Factor |
| Methyl Azide (CH₃N₃) | Aliphatic | ~2140 cm⁻¹[6] | Simple alkyl group, no conjugation. |
| 3'-Azido-3'-deoxythymidine (AZT) | Aliphatic (secondary) | ~2100 cm⁻¹[6] | Attached to a saturated carbon ring system. |
| Azide-terminated Polymer | Aliphatic (terminal) | ~2110 cm⁻¹[10] | Attached to a polymer chain. |
| This compound | α-Keto | ~2105 cm⁻¹[9] | Conjugation with adjacent C=O group. |
| Azide Anion (in DMSO) | Ionic | ~2000 cm⁻¹[11] | Free ion, solvated. |
This comparison reveals a crucial insight: the position of the azide peak in this compound (~2105 cm⁻¹) is lower than that of a simple alkyl azide like methyl azide (~2140 cm⁻¹). This shift to a lower wavenumber (a "red shift") is attributable to the electronic influence of the adjacent carbonyl group. The electron-withdrawing nature of the ketone slightly weakens the N=N triple bond character within the azide moiety, lowering the energy required for the asymmetric stretch.
Diagram: Factors Influencing Azide Peak Position
Caption: Electronic factors affecting the azide IR peak in this compound.
A Self-Validating System: The Carbonyl Peak
Trustworthy spectral interpretation relies on corroborating evidence. In this case, the carbonyl (C=O) peak provides a perfect internal validation for the proposed structure.
-
Saturated Aliphatic Ketones: Typically absorb around 1715 cm⁻¹[12].
-
α,β-Unsaturated Ketones: Conjugation of the carbonyl with a double bond or aromatic ring lowers the absorption frequency to the 1685-1666 cm⁻¹ range[12][13].
In this compound, the carbonyl group is directly attached to a phenyl ring. This conjugation delocalizes the pi electrons, weakening the C=O double bond and lowering its stretching frequency. The observed peak at ~1695 cm⁻¹ falls squarely within the expected range for an aryl ketone, confirming the connectivity of the C=O and phenyl groups. The presence of both the azide peak at ~2105 cm⁻¹ and the conjugated carbonyl peak at ~1695 cm⁻¹ provides a definitive, self-validating confirmation of the α-azido ketone structure.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following protocol outlines the standard procedure for analyzing a solid sample like this compound using the KBr pellet method. This technique minimizes scattering and produces a high-quality spectrum.
Materials:
-
This compound (handle with care, as organic azides can be sensitive to shock and heat[3])
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die set
-
FT-IR Spectrometer
Procedure:
-
Drying: Gently dry the KBr powder in an oven at ~110°C for 2-4 hours and store in a desiccator. Moisture will cause a broad O-H peak around 3400 cm⁻¹ and can interfere with the sample.
-
Sample Preparation: Place ~100 mg of dry KBr into the agate mortar. Add ~1-2 mg of the this compound sample. The ratio should be approximately 100:1 (KBr:sample).
-
Grinding: Gently grind the mixture with the pestle for 1-2 minutes until a fine, homogeneous powder is obtained. The consistency should be like flour.
-
Pellet Pressing: Transfer a portion of the powder into the pellet die. Assemble the press and apply pressure (typically 7-10 tons) for ~2 minutes.
-
Pellet Inspection: Carefully release the pressure and extract the die. A good pellet will be thin and transparent or translucent.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder. Acquire a background spectrum of the empty sample compartment first. Then, run the sample spectrum.
-
Processing: The instrument software will automatically ratio the sample spectrum to the background, generating the final transmittance or absorbance spectrum.
Diagram: IR Spectrum Interpretation Workflow
Caption: A systematic workflow for the interpretation of the this compound IR spectrum.
Conclusion
The IR spectrum of this compound is characterized by two highly diagnostic peaks: the azide asymmetric stretch at approximately 2105 cm⁻¹ and the conjugated carbonyl stretch near 1695 cm⁻¹. A thorough interpretation goes beyond simple identification, leveraging a comparative analysis to understand how adjacent functional groups—specifically the electron-withdrawing ketone and the conjugating phenyl ring—modulate the vibrational frequencies. This dual-peak verification system provides a robust and trustworthy method for confirming the molecular structure, which is essential for researchers and professionals in drug development and synthetic chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Syntheses and transformations of α-azido ketones and related derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Cas 1816-88-2,Ethanone, 2-azido-1-phenyl- | lookchem [lookchem.com]
- 4. This compound | C8H7N3O | CID 10986553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. A Direct Comparison of Azide and Nitrile Vibrational Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to Azide-Containing Reagents: A Comparative Analysis of 2-Azido-1-phenylethanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and synthetic chemistry, the azide functional group stands as a cornerstone of "click chemistry," a suite of reactions prized for their efficiency and bioorthogonality. The choice of the azide-containing reagent is critical and can significantly impact reaction kinetics, yield, and the properties of the final product. This guide provides an in-depth comparison of 2-azido-1-phenylethanone (also known as phenacyl azide) with other commonly employed azide reagents, supported by scientific principles and experimental considerations.
Introduction to this compound: An Activated Azide
This compound is an α-azido ketone, a class of organic azides characterized by the presence of a carbonyl group adjacent to the azidomethyl group. This structural feature is not merely incidental; the electron-withdrawing nature of the carbonyl group plays a pivotal role in modulating the reactivity of the azide, making it a particularly interesting reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
The Principle of Electronic Activation in Azide Reactivity
The reactivity of an azide in a CuAAC reaction is influenced by its electronic properties. The reaction mechanism involves the coordination of the copper(I) catalyst to the alkyne, followed by the nucleophilic attack of the azide. Electron-withdrawing groups attached to the azide moiety can enhance its electrophilicity, thereby accelerating the rate of the cycloaddition.
This principle forms the basis of our comparative analysis. This compound, with its α-carbonyl group, is considered an "activated" azide. In contrast, reagents like benzyl azide are considered "non-activated" as the phenyl group is not directly electron-withdrawing from the azide. Sulfonyl azides, such as tosyl azide, represent another class with a strong electron-withdrawing sulfonyl group, which significantly influences their reactivity profile.
Comparative Analysis of Azide Reagents
To provide a clear comparison, we will evaluate this compound against two commonly used azide reagents: benzyl azide (a representative alkyl/aryl azide) and tosyl azide (a sulfonyl azide). The key performance indicators for this comparison are reactivity in CuAAC, stability and handling, and the utility of the resulting triazole product.
| Feature | This compound | Benzyl Azide | Tosyl Azide |
| Structure | C₆H₅C(O)CH₂N₃ | C₆H₅CH₂N₃ | CH₃C₆H₄SO₂N₃ |
| Class | α-Azido Ketone (Activated) | Alkyl/Aryl Azide (Non-activated) | Sulfonyl Azide (Activated) |
| Reactivity in CuAAC | High | Moderate | Low (in CuAAC for triazole synthesis) |
| Primary Application | Triazole synthesis via CuAAC | Triazole synthesis via CuAAC | Diazo-transfer reactions |
| Stability | Moderate; sensitive to light, heat, and shock.[1] | Generally stable but potentially explosive. | Thermally unstable; can be explosive. |
| Handling Precautions | Handle with care, avoid heat and shock.[1] | Standard precautions for azides. | Handle with extreme caution, often generated in situ. |
Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Benzyl azide, lacking such an activating group, exhibits moderate reactivity and is a widely used benchmark for CuAAC reactions. Tosyl azide, despite having a potent electron-withdrawing group, is generally a poor substrate for CuAAC reactions aimed at forming 1,2,3-triazoles. Its primary utility lies in diazo-transfer reactions, where it transfers a diazo group to an active methylene compound.
Stability and Handling
Organic azides as a class are energetic compounds and should be handled with caution. This compound is reported to be sensitive to light, heat, and shock, making it potentially explosive.[1] Benzyl azide is also a potentially explosive compound, though it is commonly used in solution. Tosyl azide is notoriously unstable and is often prepared and used in situ to minimize the risk of detonation. For all these reagents, it is imperative to use appropriate personal protective equipment and to work behind a blast shield, especially when working on a larger scale.
Utility of the Resulting Triazole Products
The choice of azide reagent also influences the properties and potential applications of the resulting triazole product. The 1,2,3-triazole ring formed via click chemistry is known for its high chemical stability and its ability to act as a rigid linker.
-
From this compound: The resulting triazole will contain a phenacyl substituent. This ketone functionality can be a handle for further chemical modifications or may be an integral part of a pharmacophore in medicinal chemistry applications. For example, β-keto-1,2,3-triazoles synthesized from this compound have been investigated for their biological activities.
-
From Benzyl Azide: The resulting triazole will bear a benzyl group. This is a common structural motif in many biologically active molecules and can influence the solubility and binding properties of the final compound.
-
From Tosyl Azide: When used in diazo-transfer reactions, the product is a diazo compound, not a triazole. These diazo compounds are valuable intermediates in organic synthesis, for example, in the synthesis of carbenes or in cyclopropanation reactions.
Experimental Protocols
To provide a practical context for this comparison, we present detailed protocols for the synthesis of this compound and a general procedure for its use in a CuAAC reaction.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from the corresponding α-bromo ketone, 2-bromo-1-phenylethanone.
Materials:
-
2-Bromo-1-phenylethanone (phenacyl bromide)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Acetone
-
Deionized Water
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-phenylethanone (1.0 equivalent) in DMF or acetone.
-
Add sodium azide (1.5 - 2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding cold deionized water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and follow all institutional safety protocols.
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the "click" reaction between an azide (e.g., this compound) and a terminal alkyne.
Materials:
-
Azide (e.g., this compound) (1.0 equivalent)
-
Terminal alkyne (1.0 - 1.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
-
Reaction vessel (e.g., vial or round-bottom flask)
-
Magnetic stirrer and stir bar
Procedure:
-
To a reaction vessel, add the azide and the terminal alkyne.
-
Dissolve the reactants in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by diluting with water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are then washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography, recrystallization, or distillation as appropriate.
Visualization of Key Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Synthetic route to this compound.
Caption: Key steps in the CuAAC reaction.
Conclusion
This compound is a valuable reagent in the synthetic chemist's toolbox, particularly for the construction of functionalized 1,2,3-triazoles via the CuAAC reaction. Its enhanced reactivity, attributed to the α-carbonyl group, offers a potential advantage over non-activated azides like benzyl azide, potentially leading to faster reaction times or allowing for milder reaction conditions. However, this increased reactivity must be balanced with considerations of its stability and handling requirements.
In contrast, while tosyl azide also possesses an activating group, its utility is primarily directed towards diazo-transfer reactions rather than triazole formation via CuAAC. The choice of azide reagent should therefore be a deliberate one, guided by the specific requirements of the synthetic target and the desired properties of the final product. For applications where rapid and efficient triazole formation is paramount and the resulting phenacyl substituent is tolerated or desired, this compound presents a compelling option.
References
A Comparative Guide to the Synthetic Validation of Substituted 2-Azido-1-phenylethanones
Introduction: The Synthetic Value of α-Azido Ketones
In the landscape of modern organic synthesis and drug discovery, α-azido ketones, particularly substituted 2-azido-1-phenylethanone scaffolds, represent a class of exceptionally versatile intermediates.[1][2] Their strategic importance stems from the dual reactivity of the azide and carbonyl functionalities. The azide group serves as a linchpin for "click" chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form stable 1,2,3-triazole rings—a privileged motif in medicinal chemistry.[1][3][4] Furthermore, the azide can be readily reduced to a primary amine, providing access to crucial α-amino ketones and their derivatives, while the carbonyl group offers a handle for a myriad of classical transformations.[1][5]
This guide provides an in-depth comparison of the primary synthetic routes to substituted 2-azido-1-phenylethanones. We will move beyond simple procedural descriptions to dissect the underlying mechanisms, evaluate the strategic advantages and limitations of each approach, and provide validated experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and implement the optimal synthetic strategy for their specific target molecules.
Route 1: The Classical Approach - Nucleophilic Substitution of α-Halo Ketones
The most traditional and direct method for synthesizing α-azido ketones is the nucleophilic substitution of a corresponding α-halo ketone, typically an α-bromoacetophenone derivative, with an azide salt like sodium azide (NaN₃).[3]
Mechanistic Rationale
The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The carbon alpha to the carbonyl group is rendered highly electrophilic by the electron-withdrawing nature of both the carbonyl oxygen and the halogen atom. The azide anion (N₃⁻) acts as a potent nucleophile, attacking this electrophilic carbon and displacing the halide leaving group.
Caption: Workflow for the classical Sɴ2 synthesis of α-azido ketones.
Experimental Protocol: Synthesis of this compound
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromoacetophenone (5.0 g, 25.1 mmol) in 50 mL of acetone.
-
Azide Addition: To this solution, add sodium azide (2.45 g, 37.7 mmol, 1.5 equiv.) in one portion.
-
Reaction: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 3-4 hours.
-
Work-up: Upon completion, filter the reaction mixture to remove the sodium bromide precipitate. Wash the solid with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in 50 mL of ethyl acetate and wash with 50 mL of water, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: The product, this compound, is often obtained in high purity. If necessary, it can be further purified by column chromatography on silica gel. The characteristic azide stretch can be observed in the IR spectrum around 2100-2110 cm⁻¹.[6]
Evaluation
-
Advantages: This method is operationally simple, utilizes readily available and inexpensive starting materials, and can provide excellent yields for non-sterically hindered phenacyl halides.[3]
-
Limitations: The primary drawback is its reliance on the availability of the corresponding α-halo ketone. The preparation of these precursors is not always regioselective for unsymmetrical ketones. Furthermore, the method is less effective for substrates with β-hydrogens, which can lead to competing elimination reactions.[3] Safety is also a major consideration, as sodium azide is highly toxic and potentially explosive.
Route 2: The Modern Approach - Hypervalent Iodine-Mediated Umpolung Azidation
A more advanced and often more efficient strategy involves the use of hypervalent iodine(III) reagents. This approach circumvents the need for α-halo ketone precursors by enabling the direct α-azidation of the ketone. A particularly elegant variation employs an umpolung (polarity inversion) strategy.[7][8]
Mechanistic Rationale: Inverting Reactivity
Normally, a ketone's α-position becomes nucleophilic upon deprotonation to form an enolate. The umpolung strategy inverts this reactivity. A hypervalent iodine reagent, in concert with a Lewis acid, reacts with a silyl enol ether (pre-formed from the ketone) to generate a highly reactive, electrophilic enolonium species .[7] This electrophilic intermediate is then readily attacked by the nucleophilic azide anion. This two-step, one-pot protocol offers exceptional control and efficiency.
Caption: Umpolung strategy for α-azidation using hypervalent iodine.
Experimental Protocol: Two-Step Umpolung Azidation
(Adapted from a general protocol for ketone umpolung)[7]
-
Silyl Enol Ether Formation: To a solution of the substituted 1-phenylethanone (1.0 mmol) in dry THF (5 mL) at -78 °C under an inert atmosphere (N₂ or Ar), add a strong base such as lithium diisopropylamide (LDA) (1.1 mmol, 1.1 equiv.). After stirring for 30 minutes, add trimethylsilyl chloride (TMSCl) (1.2 mmol, 1.2 equiv.) and allow the reaction to warm to room temperature. The formation of the silyl enol ether can be monitored by TLC or GC-MS.
-
Enolonium Formation: In a separate flask, prepare a solution of a hypervalent iodine reagent (e.g., Koser's reagent, [Hydroxy(tosyloxy)iodo]benzene) (1.1 mmol, 1.1 equiv.) in dry dichloromethane (5 mL) and cool to -78 °C.
-
Azidation: Add the previously prepared silyl enol ether solution to the hypervalent iodine reagent solution at -78 °C. The highly reactive enolonium species forms in situ. After stirring for 15-30 minutes, add trimethylsilyl azide (TMSN₃) (1.5 mmol, 1.5 equiv.).
-
Quenching and Work-up: Allow the reaction to stir for 1-2 hours at -78 °C. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the pure α-azido ketone.[7]
Evaluation
-
Advantages: This method offers broad substrate scope and avoids the direct handling of potentially unstable α-halo ketones. The umpolung strategy provides access to α-functionalized ketones that are inaccessible through classical enolate chemistry.[7] The reactions are often high-yielding and proceed under mild conditions.
-
Limitations: The primary drawback is the cost and availability of hypervalent iodine reagents, although they can be synthesized. The use of strong bases like LDA and low temperatures requires careful experimental setup. TMSN₃ is also toxic and requires careful handling.
Route 3: Catalytic Direct Oxidative Azidation
A greener and more atom-economical approach involves the direct catalytic α-azidation of carbonyl compounds. These methods often use an in-situ generated electrophilic species from a stable and inexpensive source, such as molecular iodine, in the presence of an oxidant.
Mechanistic Rationale
In a typical iodine-catalyzed system, an iodide source (e.g., TBAI) is oxidized to a more electrophilic iodine species (hypoiodite, I⁺).[9][10] This species facilitates the α-iodination of the ketone (via its enol or enolate form). The resulting α-iodo ketone is highly reactive and undergoes immediate nucleophilic substitution by the azide anion in a phase-transfer catalyzed process to yield the final product and regenerate the iodide catalyst.[9]
Caption: Simplified catalytic cycle for iodine-catalyzed α-azidation.
Experimental Protocol: Iodine-Catalyzed Oxidative Azidation of a β-Ketoester
(This protocol is illustrative for activated carbonyls like β-ketoesters, but the principle can be adapted)[9][10]
-
Setup: To a vial, add the β-ketoester (0.5 mmol), sodium azide (NaN₃) (1.0 mmol, 2.0 equiv.), and tetrabutylammonium iodide (TBAI) (0.05 mmol, 10 mol%).
-
Solvent and Oxidant: Add a suitable solvent such as dichloromethane (2 mL). To this mixture, add an oxidant like dibenzoyl peroxide (0.6 mmol, 1.2 equiv.).
-
Reaction: Seal the vial and stir the mixture at 40-50 °C for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired α-azido-β-ketoester.
Evaluation
-
Advantages: This method is catalytic, reducing waste and reagent cost. It avoids the preparation and isolation of halogenated intermediates. The use of mild oxidants and conditions makes it compatible with a wider range of functional groups.[10]
-
Limitations: The development of broadly applicable catalytic systems for simple, unactivated ketones like acetophenone is still an active area of research. The efficiency can be highly dependent on the substrate's electronic and steric properties.
Comparative Performance Summary
| Feature | Route 1: Classical SN2 | Route 2: Umpolung Azidation | Route 3: Catalytic Oxidation |
| Starting Material | α-Halo Ketone | Ketone / Silyl Enol Ether | Ketone (often activated) |
| Key Reagents | Sodium Azide | Hypervalent Iodine Reagent, TMSN₃ | Iodide Catalyst, Oxidant, NaN₃ |
| Typical Yields | Good to Excellent | Excellent | Moderate to Excellent |
| Substrate Scope | Limited by precursor availability | Broad | Substrate-dependent, best for activated C-H |
| Key Advantages | Simplicity, low cost | High efficiency, broad scope, avoids α-halo intermediates | Atom economy, mild conditions, catalytic |
| Key Disadvantages | Precursor synthesis needed, side reactions | Expensive reagents, cryogenic conditions | Can be slower, less general for simple ketones |
| Safety Profile | High (NaN₃ toxicity) | High (NaN₃, TMSN₃ toxicity) | Moderate (Azide handling, oxidant) |
Conclusion and Strategic Recommendations
The synthesis of substituted 2-azido-1-phenylethanones is a well-established field with multiple robust methodologies. The choice of the optimal route is a strategic decision dictated by the specific research context.
-
For large-scale synthesis where a specific α-bromo-phenylethanone is commercially available and inexpensive, the Classical SN2 route remains a viable and cost-effective option, provided stringent safety protocols for handling sodium azide are in place.
-
For medicinal chemistry programs requiring access to a diverse library of analogues from various ketone precursors, the Hypervalent Iodine-Mediated Umpolung strategy is superior. Its broad substrate scope and high efficiency justify the higher reagent cost and more demanding experimental setup.
-
As the field moves towards greener and more sustainable chemistry, Catalytic Oxidative Azidation methods are becoming increasingly attractive. While currently most effective for activated carbonyl compounds, ongoing research is likely to broaden their applicability to simple ketones, making them a leading choice for future synthetic endeavors.
Ultimately, a thorough evaluation of substrate availability, project scale, budget, and safety infrastructure will guide the discerning scientist to the most appropriate and effective synthetic validation.
References
- 1. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Azido-1-(4-methylphenyl)ethanone | 6595-30-8 | Benchchem [benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. A Two-Step Protocol for Umpolung Functionalization of Ketones Via Enolonium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic Acylation of o-Quinone Methides: An Umpolung Strategy for the Synthesis of α-Aryl Ketones and Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemo- and Enantioselective Oxidative α-Azidation of Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
kinetic studies of click reactions with 2-azido-1-phenylethanone vs benzyl azide
An In-Depth Guide to the Comparative Kinetics of 2-Azido-1-phenylethanone and Benzyl Azide in Click Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Azide in Click Chemistry
"Click chemistry," a concept championed by K.B. Sharpless, has become an indispensable tool in chemical synthesis, prized for its efficiency, high yields, and biocompatibility.[1] At the heart of its most prominent reactions—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—lies the azide functional group.[1][2] While often viewed as a simple "handle," the structural and electronic properties of the organic azide can significantly influence reaction kinetics, a critical parameter in applications ranging from drug discovery to materials science.
This guide provides a detailed kinetic comparison of two commonly employed azides: this compound (also known as phenacyl azide) and the benchmark benzyl azide. We will explore how the subtle difference of an adjacent carbonyl group versus a methylene group impacts their reactivity in both CuAAC and SPAAC, supported by mechanistic insights and detailed experimental protocols for comparative analysis.
A Tale of Two Azides: Structural and Synthetic Overview
The key difference between our two subjects lies in the group attached to the azide-bearing carbon. Benzyl azide features a simple phenyl ring attached to a CH₂ group, while this compound possesses a strongly electron-withdrawing carbonyl (C=O) group. This distinction is the primary driver of their differing reactivities.
Synthesis of Benzyl Azide: Benzyl azide is typically synthesized via a straightforward nucleophilic substitution (Sₙ2) reaction. Benzyl bromide or benzyl chloride is treated with sodium azide in a polar aprotic solvent like DMSO or DMF to afford the product in high yield.[3][4][5][6][7]
Synthesis of this compound: Similarly, this compound is prepared from its corresponding α-halo ketone, 2-bromo-1-phenylethanone (phenacyl bromide), by reaction with sodium azide.[8][9] The high reactivity of the α-haloketone facilitates this substitution.
Part 1: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the archetypal click reaction, proceeding through a mechanism that involves the formation of a copper-acetylide intermediate.[10][][12] The azide then coordinates to the copper, leading to the formation of a six-membered metallacycle that ultimately rearranges and, after protonolysis, yields the 1,4-disubstituted triazole product.[1][13]
Kinetic Comparison: The Electronic Effect
The rate of the CuAAC reaction is sensitive to the electronic properties of the azide. Electron-withdrawing groups adjacent to the azide functionality can accelerate the reaction.[14]
-
This compound : The powerful electron-withdrawing effect of the proximate carbonyl group decreases the electron density on the azide moiety. This electronic pull is thought to lower the energy of the transition state during the cycloaddition step, thereby increasing the reaction rate.[15]
-
Benzyl Azide : Serving as a common benchmark, benzyl azide has a phenyl group that is less electronically demanding than the phenacyl group. Its reactivity is considered robust and reliable.[16]
While direct, side-by-side kinetic studies are not extensively published, the established principles of physical organic chemistry strongly suggest that this compound will exhibit a faster reaction rate in CuAAC compared to benzyl azide under identical conditions.
Quantitative Data Summary for CuAAC
Precise rate constants are highly dependent on the specific alkyne, ligand, solvent, and temperature. However, a general comparison based on typical observations is presented below.
| Azide | Key Structural Feature | Expected Relative Reactivity in CuAAC | Typical Rate Constants (M⁻¹s⁻¹) |
| Benzyl Azide | Phenyl group on CH₂ | Baseline / Standard | 10¹ - 10³[17][18] |
| This compound | Electron-withdrawing C=O | Faster than Benzyl Azide | Expected > 10¹ - 10³ |
Note: The rate constant for this compound is an educated estimation based on the accelerating effect of electron-withdrawing groups.
CuAAC Reaction Mechanism
Caption: The dinuclear copper-mediated pathway is now the widely accepted mechanism for the CuAAC reaction.[10]
Part 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a metal-free click reaction that relies on the high ring strain of a cyclooctyne to achieve rapid cycloaddition with an azide.[2][] This bioorthogonal reaction proceeds via a concerted [3+2] dipolar cycloaddition.[2][20] The absence of a cytotoxic copper catalyst makes SPAAC exceptionally valuable for applications in living systems.[21][22]
Kinetic Comparison: Steric and Electronic Factors
In SPAAC, both steric and electronic factors are at play. The transition state involves the azide and cyclooctyne coming together, so steric hindrance can significantly slow the reaction.[14]
-
This compound : The phenacyl group is sterically bulkier than a benzyl group. This increased steric demand could potentially hinder its approach to the strained alkyne, possibly slowing the reaction rate compared to less bulky azides. However, the electron-withdrawing nature of the carbonyl group can still play a role in lowering the activation energy, similar to its effect in CuAAC.
-
Benzyl Azide : This azide presents a moderate steric profile and is a common reactant in SPAAC studies, with known reaction rates against various cyclooctynes.[23][24]
The kinetic outcome in SPAAC is a trade-off. The electronic acceleration from the carbonyl group in this compound may be counteracted by increased steric hindrance. The dominant effect will depend on the specific structure of the cyclooctyne used.
Quantitative Data Summary for SPAAC
SPAAC reaction rates are critically dependent on the structure of the strained alkyne.
| Azide | Key Structural Feature | Expected Relative Reactivity in SPAAC | Typical Rate Constants (M⁻¹s⁻¹) with DIBO/DBCO |
| Benzyl Azide | Moderate Steric Profile | Baseline / Standard | ~0.9 - 2.3[23][24] |
| This compound | Electron-withdrawing C=O, Higher Steric Bulk | Comparable or slightly slower than Benzyl Azide | Expected ~0.5 - 2.0 |
Note: The rate constant for this compound is an estimation based on balancing electronic and steric effects.
SPAAC Reaction Mechanism
Caption: SPAAC is a metal-free, concerted 1,3-dipolar cycloaddition driven by ring strain.[2]
Experimental Protocols for Comparative Kinetic Analysis
To empirically determine the relative reactivity of this compound and benzyl azide, a standardized kinetic experiment is essential. ¹H NMR spectroscopy is a powerful technique for this purpose, allowing for real-time monitoring of reactant consumption and product formation.
Protocol: Comparative Kinetic Analysis of Azides in CuAAC by ¹H NMR
1. Objective: To determine the second-order rate constants for the CuAAC reaction of benzyl azide and this compound with a standard alkyne (e.g., phenylacetylene).
2. Materials:
-
Benzyl azide
-
This compound
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., dimethyl sulfone)
-
NMR spectrometer
3. Stock Solution Preparation:
-
Azide Solutions (200 mM): Prepare separate solutions of benzyl azide and this compound in DMSO-d₆.
-
Alkyne Solution (200 mM): Prepare a solution of phenylacetylene in DMSO-d₆.
-
Internal Standard (50 mM): Prepare a solution of dimethyl sulfone in DMSO-d₆.
-
CuSO₄/THPTA (20 mM/100 mM): Prepare an aqueous solution of CuSO₄ and a separate aqueous solution of THPTA.
-
Sodium Ascorbate (100 mM): Prepare a fresh aqueous solution of sodium ascorbate.
4. Reaction Procedure (to be performed for each azide separately):
-
In an NMR tube, combine 200 µL of the azide solution, 200 µL of the alkyne solution, and 100 µL of the internal standard solution.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Prepare the catalyst premix: shortly before initiation, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio.[17]
-
To initiate the reaction, add a small, precise volume of the CuSO₄/THPTA premix (e.g., 10 µL for 1 mol% catalyst) followed immediately by the sodium ascorbate solution (e.g., 20 µL).
-
Quickly mix the contents and place the NMR tube in the spectrometer.
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes) for several hours.[25]
5. Data Analysis:
-
For each spectrum, integrate a characteristic, non-overlapping proton signal for one of the reactants (e.g., the methylene protons of the azide) and the signal for the internal standard.
-
Normalize the reactant integral to the constant integral of the standard.
-
Plot the natural logarithm of the normalized reactant concentration versus time. The slope of this line will be the pseudo-first-order rate constant, k_obs.
-
The second-order rate constant (k₂) can be calculated if the reaction is run under pseudo-first-order conditions (i.e., with a large excess of one reactant).
General Experimental Workflow
Caption: A generalized workflow for the kinetic analysis of a click reaction using NMR spectroscopy.[17]
Conclusion and Outlook
The choice between this compound and benzyl azide is more than a matter of synthetic convenience; it is a strategic decision that can modulate the kinetics of a click reaction.
-
For CuAAC reactions , this compound is predicted to be the more reactive partner due to the strong electron-withdrawing effect of its adjacent carbonyl group. This makes it an excellent candidate for applications requiring rapid ligation.
-
For SPAAC reactions , the outcome is less certain. The electronic advantage of this compound may be offset by its greater steric bulk. Its performance relative to benzyl azide will likely depend on the specific strained alkyne employed, necessitating empirical kinetic analysis for optimization.
By understanding the interplay of these electronic and steric factors, researchers can make more informed decisions in the design of their click chemistry experiments, leading to more efficient and successful outcomes in drug development, bioconjugation, and materials science.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl azide synthesis by azidonation [organic-chemistry.org]
- 4. BENZYL AZIDE synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Cas 1816-88-2,Ethanone, 2-azido-1-phenyl- | lookchem [lookchem.com]
- 10. benchchem.com [benchchem.com]
- 12. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 22. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Strain-promoted “click” chemistry for terminal labeling of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized 2-Azido-1-phenylethanone by HPLC
For researchers, scientists, and professionals in drug development, the precise determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control and a prerequisite for reliable downstream applications. 2-Azido-1-phenylethanone, a key building block in the synthesis of various heterocyclic compounds, including triazoles with potential therapeutic activities, is no exception. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for assessing the purity of this compound, offering field-proven insights and actionable protocols.
The Criticality of Purity in the Synthesis of this compound
The synthesis of this compound typically proceeds via the nucleophilic substitution of a halogenated precursor, most commonly 2-bromo-1-phenylethanone, with an azide salt. While seemingly straightforward, this reaction can be accompanied by the presence of unreacted starting materials and the formation of byproducts. The purity of the final this compound product is paramount, as impurities can interfere with subsequent reactions, lead to the formation of undesired side products, and compromise the biological activity and safety of the final compound. Therefore, a robust and reliable analytical method for purity assessment is not just a recommendation but a necessity.
Comparing HPLC Methodologies: A Dichotomy of Separation Principles
High-Performance Liquid Chromatography stands as the premier analytical technique for resolving and quantifying components in a mixture. For a molecule like this compound, which possesses a moderate polarity and a UV-active chromophore (the phenyl ketone moiety), two primary HPLC modes are of interest: Reversed-Phase HPLC for achiral purity assessment and Chiral HPLC for enantiomeric separation, particularly relevant if the downstream application involves stereospecific synthesis.
Reversed-Phase HPLC (RP-HPLC): The Workhorse for Purity and Impurity Profiling
RP-HPLC is the most common and versatile mode of HPLC, employing a nonpolar stationary phase and a polar mobile phase. Separation is based on the differential partitioning of the analyte and impurities between the two phases. For this compound, a C18 column is the stationary phase of choice due to its hydrophobicity, which allows for good retention and separation of aromatic ketones.
Causality Behind Experimental Choices in RP-HPLC:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its strong hydrophobic interactions with the phenyl ring of this compound and its potential impurities. This allows for effective separation based on differences in hydrophobicity.
-
Mobile Phase: A mixture of acetonitrile (ACN) and water is a standard choice. Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity compared to methanol. The ratio of ACN to water is a critical parameter for optimizing retention and resolution. A higher percentage of ACN will decrease retention times, while a lower percentage will increase them.
-
pH Control: While this compound is not readily ionizable, controlling the pH of the mobile phase with a buffer (e.g., phosphate buffer) can improve peak shape and reproducibility, especially if acidic or basic impurities are present.
-
Detection: The presence of the acetophenone chromophore allows for sensitive detection using a UV detector, typically in the range of 240-280 nm. A photodiode array (PDA) detector is highly recommended as it can provide spectral information, aiding in peak identification and purity assessment.
Chiral HPLC: A Specialized Tool for Enantiomeric Resolution
While this compound itself is achiral, it is a common precursor to chiral molecules, such as 2-azido-1-phenylethanol, through reduction of the ketone. If the synthesis aims for a specific enantiomer of the downstream product, it is crucial to employ a chiral HPLC method to assess the enantiomeric purity of any chiral intermediates or the final product. Chiral separations can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the analyte with a chiral agent to form diastereomers that can be separated on a standard achiral column.
Recommended RP-HPLC Protocol for Purity Assessment
This protocol provides a robust starting point for the purity analysis of this compound. It is designed to be a self-validating system, where peak shape, resolution, and reproducibility are key indicators of method performance.
Experimental Workflow:
Caption: Experimental workflow for the RP-HPLC analysis of this compound.
Detailed Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of HPLC-grade acetonitrile and water in a 60:40 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.
-
Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration similar to the standard solution. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.
-
Data Evaluation: Identify the peak corresponding to this compound by comparing the retention time with the standard. Calculate the purity of the synthesized product using the area percentage method. Identify and quantify any impurities present.
Comparative Data and Expected Results
The following table presents hypothetical data comparing the performance of two different RP-HPLC methods for the analysis of a synthesized this compound sample containing the starting material, 2-bromo-1-phenylethanone, as an impurity.
| Parameter | Method A (Optimized) | Method B (Sub-optimal) |
| Column | C18 (4.6 x 150 mm, 5 µm) | C8 (4.6 x 100 mm, 5 µm) |
| Mobile Phase | 60:40 ACN:Water | 80:20 ACN:Water |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Retention Time (this compound) | ~ 5.2 min | ~ 2.1 min |
| Retention Time (2-bromo-1-phenylethanone) | ~ 6.8 min | ~ 2.5 min |
| Resolution (between product and impurity) | > 2.0 | < 1.5 |
| Peak Shape (Asymmetry) | 1.0 - 1.2 | > 1.5 (tailing) |
Interpretation of Results:
Method A provides superior separation, as indicated by the longer retention times and, most importantly, the excellent resolution between the product and the key impurity. A resolution value greater than 1.5 is generally considered baseline separation. The good peak shape in Method A ensures accurate integration and quantification. In contrast, Method B results in poor resolution and peak tailing, which can lead to inaccurate purity assessment.
Visualizing the Separation:
Caption: Idealized HPLC separation of this compound from its precursor impurity.
Trustworthiness: A Self-Validating System
The described protocol incorporates elements of a self-validating system. Consistent retention times, sharp and symmetrical peaks, and a stable baseline are all indicators of a robust and reliable method. Any deviation from these parameters, such as peak splitting, tailing, or shifts in retention time, should prompt an investigation into the sample, mobile phase, or HPLC system itself. System suitability tests, such as injecting a standard solution multiple times to check for reproducibility of retention time and peak area, should be a routine part of the workflow to ensure the validity of the results.
Conclusion
The purity assessment of synthesized this compound is a critical step in ensuring the quality and reliability of this important chemical intermediate. A well-developed and optimized reversed-phase HPLC method, such as the one detailed in this guide, provides a robust and accurate means of quantifying the main component and profiling any impurities. By understanding the causality behind the selection of chromatographic parameters and implementing a self-validating protocol, researchers can have high confidence in their analytical results, paving the way for successful downstream applications in drug discovery and development.
A Senior Application Scientist's Guide to Bioconjugation: Staudinger Ligation vs. Click Chemistry
For researchers, scientists, and drug development professionals, the covalent linkage of molecules to biological targets is a foundational technique. The choice of bioconjugation chemistry is a critical decision that dictates the success of applications ranging from proteomic analysis and in-vivo imaging to the development of antibody-drug conjugates (ADCs). This guide provides an in-depth, objective comparison of two cornerstone bioorthogonal chemistries: the Staudinger ligation and the more recent family of "click" reactions. We will move beyond mere protocols to explore the causality behind experimental choices, empowering you to select and implement the optimal strategy for your specific research needs.
Chapter 1: The Staudinger Ligation - A Bioorthogonal Pioneer
The field of bioorthogonal chemistry—conducting chemical reactions in living systems without interfering with native processes—owes a significant debt to the Staudinger ligation.[1][2] Developed as a modification of the classical Staudinger reaction discovered in 1919, the Bertozzi group repurposed this chemistry in 2000 into a powerful tool for bioconjugation.[3][4]
The Chemical Principle: From Aza-ylide to Amide Bond
The Staudinger ligation is a metal-free reaction between an azide and a specifically engineered triarylphosphine bearing an ortho-ester group (an electrophilic trap).[][6] The reaction proceeds through two key stages:
-
Aza-ylide Formation: The phosphine nucleophilically attacks the terminal nitrogen of the azide. This is followed by the expulsion of dinitrogen gas (N₂) to form a highly reactive aza-ylide intermediate.
-
Intramolecular Cyclization and Hydrolysis: The aza-ylide is "trapped" by the adjacent ester group through an intramolecular cyclization. Subsequent hydrolysis of this cyclic intermediate yields a stable, native-like amide bond linking the two molecules and a phosphine oxide byproduct.[3]
A significant advancement is the "traceless" Staudinger ligation, which utilizes reagents like phosphinothiols.[3][7][8] In this variant, the phosphine oxide is not incorporated into the final product, resulting in a cleaner conjugate with only the desired amide linkage.[3][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Staudinger Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 4. Bio-Orthogonal Conjugation, the Staudinger Reaction, and the 2022 Nobel Prize in Chemistry [biosyn.com]
- 6. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-Azido-1-phenylethanone: Advantages in Bioconjugation and Photoaffinity Labeling
Abstract
In the fields of chemical biology and drug discovery, the precise chemical tools chosen for an experiment dictate the quality and reliability of its outcome. 2-Azido-1-phenylethanone, also known as phenacyl azide or α-azidoacetophenone, is a bifunctional molecule that offers significant advantages in specific applications.[1][2] Its chemical architecture, featuring a reactive α-azido ketone, positions it as a valuable reagent for two powerful methodologies: bioorthogonal "click chemistry" and photoaffinity labeling (PAL).[3][4] This guide provides an in-depth comparison of this compound against common alternatives in these applications. We will explore the causality behind experimental choices, present comparative data to inform your selection of reagents, and provide detailed, field-tested protocols to ensure the integrity and success of your research.
The Versatile Chemistry of this compound
This compound (C₈H₇N₃O) is a derivative of acetophenone where the α-carbon is substituted with an azide (N₃) group.[1] This structure is the key to its utility. The terminal azide is a bioorthogonal handle, meaning it is exceptionally stable in complex biological environments and does not react with native functional groups, ensuring high specificity in conjugation reactions.[5][6] This same azide group can be photochemically activated to generate a highly reactive nitrene intermediate, enabling its use in photo-crosslinking studies.[7][8]
Application I: A Potent Building Block in Click Chemistry
The primary and most robust application of this compound is as a key intermediate in the synthesis of 1,2,3-triazole derivatives via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][9] This reaction is exceptionally efficient and regioselective, forming a stable triazole linkage between the azide on the phenacyl core and a terminal alkyne on a target molecule.[10] The resulting triazole-containing compounds are of significant interest in medicinal chemistry, as the triazole ring can act as a bioisostere for amide bonds and is found in numerous biologically active molecules with antimicrobial, anti-inflammatory, and antitumor properties.[3][4][11]
Comparison with Alternative Bioconjugation Strategies
The choice of conjugation chemistry is critical and depends on the experimental context, particularly whether the reaction will be performed in vitro or in living systems.
| Strategy | Reagent/Linker Example | Mechanism | Key Advantages | Key Disadvantages |
| CuAAC | This compound + Alkyne | 1,3-Dipolar Cycloaddition | High efficiency & yield; fast kinetics; stable triazole product.[9][10] | Requires copper catalyst, which is cytotoxic , limiting its use in living cells.[12] |
| SPAAC | Azide-functionalized protein + DBCO-linker | Strain-Promoted Cycloaddition | Copper-free , ideal for live-cell labeling; high bioorthogonality.[9][13] | Slower kinetics than CuAAC; cyclooctyne reagents can be bulky and hydrophobic.[13] |
| Amine-Reactive | Protein (Lysine) + NHS Ester-linker | Nucleophilic Acyl Substitution | Simple, widely used, no special reagents required. | Low specificity (targets all accessible primary amines); can lead to heterogeneous products.[5][14] |
Causality in Experimental Choice: For synthesizing libraries of small molecule derivatives in vitro for drug screening, the speed and efficiency of CuAAC with this compound is a distinct advantage. However, for labeling a protein in a living cell, the cytotoxicity of copper is prohibitive, making a SPAAC-based approach the superior choice.[12][13] While NHS ester chemistry is simple, it lacks the precision of click chemistry, often resulting in a heterogeneous mixture of conjugates that can complicate downstream analysis and reduce the efficacy of therapeutics like antibody-drug conjugates (ADCs).[12][14]
Application II: Photoaffinity Labeling (PAL) for Target Identification
Photoaffinity labeling (PAL) is a powerful technique used to identify unknown protein targets of small molecules or to map ligand-binding sites.[7][15] The methodology relies on a photoreactive group which, upon UV irradiation, generates a highly reactive intermediate that covalently crosslinks to nearby amino acid residues.[8] The azide group in this compound, like other aryl azides, can serve this purpose, generating a reactive nitrene upon photolysis.[7]
Head-to-Head Comparison of Photoreactive Probes
While functional, the α-azido ketone of our topic compound is one of several classes of photoreactive probes. The choice of probe is a critical parameter that significantly impacts crosslinking efficiency and the potential for non-specific labeling.[16]
| Photoreactive Group | Example Probe | Reactive Intermediate | Crosslinking Efficiency | Reactivity with Water | Irradiation Needs | Product Profile |
| Aryl Azide | 4-Azidobenzoyl group | Nitrene | Moderate-High[16] | Low-Moderate[16] | Short UV (254-300 nm)[7] | Can form non-uniform products via rearrangement.[16] |
| Benzophenone | Benzoylphenylalanine (Bpa) | Diradical | Low-Moderate | Extremely Low [16] | Prolonged UV (~350 nm)[16][17] | Can create a variety of products.[16] |
| Phenyl-Diazirine | (Tmd)Phenylalanine | Carbene | High [16] | High (major drawback)[16] | Short UV (~350 nm)[18] | Forms uniform crosslinking products.[16] |
Causality in Experimental Choice:
-
Diazirines are often favored for their high efficiency and the clean, uniform nature of their crosslinking products. However, their high reactivity with water means that in aqueous buffers, a significant portion of the probe may be quenched before it can label the target protein, necessitating higher probe concentrations.[16]
-
Benzophenones are the reagent of choice when working in highly aqueous environments where quenching is a major concern, due to their extremely low reactivity with water.[16] The trade-off is their lower crosslinking efficiency and the need for longer UV exposure, which can potentially damage biological samples.[16][17]
-
Aryl Azides , the class to which this compound belongs, represent a practical balance. They exhibit lower reactivity with water than diazirines and require less UV exposure than benzophenones.[16] This makes them a versatile tool, though researchers must be aware of the potential for rearrangements of the nitrene intermediate, which can lead to a more complex product mixture.[16]
Experimental Protocols
The following protocols are designed to be self-validating systems, including necessary controls and characterization steps.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis from its common precursor, 2-bromo-1-phenylethanone.
Materials:
-
2-Bromo-1-phenylethanone
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Acetone
-
Deionized water (cold)
-
Ethyl acetate or Diethyl ether
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (optional)
-
TLC plates
Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood and avoid contact with acids and metals.[3]
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-phenylethanone (1.0 eq) in DMF or acetone.
-
Add sodium azide (1.5 - 3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Validation: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
-
Quench the reaction by slowly adding cold deionized water to the flask.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3x volumes).
-
Combine the organic layers and wash with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate.[3]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Characterization/Purification: If necessary, purify the crude this compound by column chromatography on silica gel. Confirm product identity using IR spectroscopy (strong azide stretch ~2100 cm⁻¹) and NMR.[19]
Protocol 2: General Protocol for CuAAC using this compound
Materials:
-
This compound (1.0 eq)
-
Alkyne-containing molecule of interest (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent (e.g., t-BuOH/H₂O 1:1 mixture)
-
Deionized water
-
Ethyl acetate
Procedure:
-
In a reaction vial, dissolve this compound and the alkyne-containing molecule in the chosen solvent system.
-
In a separate vial, prepare fresh solutions of CuSO₄ and sodium ascorbate in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The reaction should turn color as Cu(I) is generated.
-
Stir the reaction at room temperature.
-
Validation: Monitor the reaction by TLC or LC-MS to confirm the formation of the triazole product.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Characterization/Purification: Purify the resulting triazole derivative by column chromatography or recrystallization. Confirm the structure via NMR and Mass Spectrometry.
Protocol 3: General Protocol for Photoaffinity Labeling
Materials:
-
Target protein in a suitable buffer (e.g., PBS, HEPES). Avoid buffers with nucleophiles like DTT or β-mercaptoethanol.
-
Photoaffinity probe (e.g., a derivative of this compound)
-
Competitor ligand (the non-photoreactive parent molecule) for control experiments.
-
UV lamp (e.g., 300-365 nm, depending on the probe)
-
SDS-PAGE analysis reagents.
Procedure:
-
Setup: Prepare three sets of samples in microcentrifuge tubes on ice:
-
Sample A (Experimental): Target protein + Photoaffinity probe.
-
Sample B (Competition Control): Target protein + Photoaffinity probe + excess (50-100 fold) competitor ligand.
-
Sample C (No UV Control): Target protein + Photoaffinity probe (kept in the dark).
-
-
Incubate all samples on ice for 15-30 minutes to allow for binding.
-
Irradiation: Place Samples A and B under the UV lamp on ice. Keep Sample C wrapped in foil. Irradiate for a predetermined time (e.g., 5-15 minutes). The optimal time should be determined empirically.
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze all three samples by SDS-PAGE followed by an appropriate detection method (e.g., Western blot for the target protein, autoradiography if the probe is radiolabeled, or fluorescence if the probe contains a fluorophore).
-
Validation: Successful, specific labeling is indicated by a band shift (higher molecular weight) for the target protein in Sample A that is significantly reduced or absent in Sample B (due to competition) and completely absent in Sample C (proving light-dependency).[17]
Conclusion
This compound is a highly versatile and valuable reagent for researchers in drug discovery and chemical biology. Its primary advantage lies in its role as a robust and efficient building block for synthesizing diverse molecular libraries of potential therapeutic agents via CuAAC click chemistry.[3] In this application, its performance is excellent for in vitro work where reaction speed and yield are paramount.
In the context of photoaffinity labeling, it serves as a functional probe, offering a middle-ground performance between the highly efficient but water-labile diazirines and the highly stable but less efficient benzophenones.[16] The ultimate decision between this compound and its alternatives should be driven by the specific demands of the experiment. For complex in vivo or live-cell applications, more advanced, specialized reagents may be required. However, for a wide range of synthetic and targeted labeling applications, this compound provides a powerful combination of reactivity, specificity, and accessibility.
References
- 1. Cas 1816-88-2,Ethanone, 2-azido-1-phenyl- | lookchem [lookchem.com]
- 2. This compound | C8H7N3O | CID 10986553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoaffinity labeling - Wikipedia [en.wikipedia.org]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
- 10. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Bioconjugation application notes [bionordika.fi]
- 13. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Comparison of the photochemical behavior of four different photoactivatable probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The α-Azido Ketone: A Versatile Linchpin in Modern Organic Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the quest for efficient and versatile building blocks is perpetual. Among these, α-azido ketones have emerged as powerful and multifaceted intermediates, enabling the construction of a diverse array of complex molecular architectures. Their unique combination of a reactive carbonyl group and a versatile azide moiety provides a gateway to a wide range of chemical transformations, from intricate heterocyclic syntheses to strategic molecular rearrangements. This guide offers an in-depth exploration of the applications of α-azido ketones, providing a comparative analysis of their utility against alternative synthetic strategies, supported by experimental data and detailed protocols.
I. The Schmidt Rearrangement: A Gateway to Amides and Lactams
The Schmidt rearrangement stands as a classic and powerful application of α-azido ketones, facilitating their conversion into valuable amides and lactams.[1][2][3] This acid-catalyzed transformation involves the migration of an alkyl or aryl group from the carbonyl carbon to the adjacent nitrogen of the azide, with concomitant expulsion of dinitrogen gas.
Mechanistic Rationale
The accepted mechanism of the Schmidt reaction of ketones commences with the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the azide.[2][4] The resulting azidohydrin intermediate then undergoes dehydration to form a diazoiminium ion. Subsequently, a 1,2-alkyl or aryl shift from the carbon to the nitrogen atom occurs, leading to the loss of dinitrogen and the formation of a nitrilium intermediate. Trapping of this intermediate by water furnishes the final amide or lactam product.[4]
Caption: The mechanistic pathway of the Schmidt rearrangement of α-azido ketones.
Comparative Analysis with the Beckmann Rearrangement
The Schmidt rearrangement is often compared to the Beckmann rearrangement of oximes, as both transformations convert ketones into amides.[5][6][7] However, key differences in their mechanistic pathways and experimental conditions offer distinct advantages and disadvantages.
| Feature | Schmidt Rearrangement | Beckmann Rearrangement |
| Nitrogen Source | Hydrazoic acid (HN₃) or alkyl azides | Hydroxylamine (NH₂OH) via an oxime intermediate |
| Key Intermediate | Protonated azidohydrin/diazoiminium ion | Oxime |
| Stereochemistry | Less defined stereochemical requirement for migration | Strictly anti-periplanar migration of the group to the leaving group on the oxime |
| Byproducts | Nitrogen gas (N₂) | Water (H₂O) |
| Scope | Broader for ketones, also applicable to carboxylic acids and alcohols | Primarily for aldehydes and ketones |
| Safety Concerns | Hydrazoic acid is highly toxic and explosive | Hydroxylamine can be unstable |
Table 1. A comparative overview of the Schmidt and Beckmann rearrangements.[5]
The broader substrate scope of the Schmidt reaction, which extends to carboxylic acids and alcohols, provides a significant advantage.[8] However, the use of the highly toxic and explosive hydrazoic acid necessitates stringent safety precautions.[8]
Experimental Protocol: Intramolecular Schmidt Reaction
The intramolecular version of the Schmidt reaction is a particularly powerful tool for the synthesis of lactams, which are prevalent in many natural products and pharmaceuticals.[9]
Synthesis of Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one: [10]
-
A solution of the starting keto chloride (1.78 mmol) and N,N,N,N-tetrabutylammonium azide (1.96 mmol) in acetonitrile (0.89 mL) is prepared.
-
This solution is passed through a microwave-assisted continuous flow organic synthesis (MACOS) apparatus at a flow rate of 50 µL/min with a microwave power of 125 W to form the corresponding α-azido ketone in situ.
-
The effluent containing the α-azido ketone is then combined with a stream of trifluoroacetic acid (TFA) at a flow rate of 50 µL/min.
-
The reaction mixture is passed through a heated reaction coil to effect the Schmidt rearrangement.
-
The product, hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one, is obtained after appropriate workup and purification.
II. The Hemetsberger Indole Synthesis: A Pathway to a Privileged Scaffold
The indole nucleus is a ubiquitous structural motif in a vast number of natural products and pharmaceuticals. The Hemetsberger indole synthesis offers a valuable route to this privileged scaffold, proceeding via the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which is typically derived from an α-azido ketone precursor.[11][12][13]
Mechanistic Insights
While the precise mechanism of the Hemetsberger indole synthesis remains a subject of investigation, it is postulated to proceed through the formation of a nitrene intermediate upon thermal extrusion of dinitrogen from the azide.[11][12] This highly reactive nitrene can then undergo an intramolecular cyclization onto the adjacent aromatic ring, followed by rearrangement to afford the indole-2-carboxylic ester. The isolation of azirine intermediates in some cases suggests an alternative or competing pathway.[11]
Caption: Postulated mechanistic pathway for the Hemetsberger indole synthesis.
Comparison with Other Indole Syntheses
The Hemetsberger synthesis provides a valuable alternative to more traditional indole syntheses, such as the Fischer and Bischler methods.
| Synthesis Method | Starting Materials | Key Transformation | Advantages | Disadvantages |
| Hemetsberger | Aryl aldehydes, ethyl azidoacetate | Thermal decomposition of an α-azido-β-arylacrylate | Good yields (typically >70%)[12] | Lack of stability and difficulty in synthesizing starting material[12] |
| Fischer | Arylhydrazines, aldehydes/ketones | Acid-catalyzed cyclization of an arylhydrazone | Wide applicability, readily available starting materials | Harsh acidic conditions, potential for side reactions |
| Bischler | α-Halo ketones, anilines | Cyclization of an α-arylaminoketone | Access to a variety of substituted indoles | Requires α-halo ketones, can be low yielding |
Table 2. A comparative overview of common indole synthesis methods.
Experimental Protocol: Knoevenagel–Hemetsberger Reaction Sequence
A common approach to the Hemetsberger synthesis involves a two-step sequence: a Knoevenagel condensation to form the α-azido-β-arylacrylate, followed by thermal cyclization.[14][15]
General Procedure for the Synthesis of Substituted Indoles: [14]
-
To a solution of sodium ethoxide in ethanol, add the aromatic aldehyde and ethyl azidoacetate.
-
The reaction mixture is stirred to facilitate the Knoevenagel condensation, forming the corresponding ethyl α-azido-β-arylacrylate.
-
The crude α-azido-β-arylacrylate is then subjected to thermolysis in a high-boiling solvent (e.g., xylene) to induce the Hemetsberger cyclization.
-
The resulting indole-2-carboxylic ester is isolated and purified.
III. Synthesis of Oxazoles via Intramolecular Aza-Wittig Reaction
Oxazoles are another important class of five-membered heterocycles with a wide range of biological activities. α-Azido ketones serve as excellent precursors for the synthesis of substituted oxazoles through an intramolecular aza-Wittig reaction.[10][16][17]
Mechanistic Rationale
This transformation typically begins with the conversion of the α-azido ketone into a (Z)-β-(acyloxy)vinyl azide through selective enol acylation.[17] The resulting vinyl azide then reacts with a phosphine (e.g., triphenylphosphine or triethyl phosphite) in a Staudinger reaction to form an iminophosphorane.[17][18][19] This intermediate subsequently undergoes an intramolecular aza-Wittig reaction, where the iminophosphorane nitrogen attacks the ester carbonyl, leading to the formation of the oxazole ring and the liberation of a phosphine oxide byproduct.[17][18]
Caption: Synthesis of oxazoles from α-azido ketones via an intramolecular aza-Wittig reaction.
Comparison with Other Oxazole Syntheses
The aza-Wittig approach offers a mild and efficient alternative to other common methods for oxazole synthesis, such as the Robinson-Gabriel and van Leusen reactions.
| Synthesis Method | Starting Materials | Key Transformation | Advantages | Disadvantages |
| Aza-Wittig | α-Azido ketones, acylating agents, phosphines | Intramolecular cyclization of an iminophosphorane | Mild, non-acidic conditions, good yields[17] | Requires multi-step sequence |
| Robinson-Gabriel | α-Acylamino ketones | Cyclodehydration | One-pot reaction | Often requires harsh dehydrating agents |
| van Leusen | Aldehydes, TosMIC | Cyclization with tosylmethyl isocyanide | Access to 5-substituted oxazoles | TosMIC is malodorous |
Table 3. A comparative overview of common oxazole synthesis methods.
Experimental Protocol: Synthesis of Oxazoles from α-Azido Ketones
General Procedure for the Synthesis of Oxazole Derivatives: [17]
-
The α-azido ketone is treated with a suitable base (e.g., LDA) and an acylating agent (e.g., acetic anhydride) to form the (Z)-β-(acyloxy)vinyl azide.
-
The isolated vinyl azide is then dissolved in a suitable solvent (e.g., cyclohexane) and treated with a phosphite (e.g., triethyl phosphite).
-
The reaction mixture is stirred at room temperature to facilitate the Staudinger and subsequent intramolecular aza-Wittig reactions.
-
The resulting oxazole is purified by chromatography.
IV. [3+2] Cycloaddition Reactions: The Power of "Click Chemistry"
The azide functionality of α-azido ketones makes them ideal partners in [3+2] cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][16] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which have found widespread applications in medicinal chemistry and materials science.[16]
Mechanistic Considerations: CuAAC vs. SPAAC
The CuAAC reaction proceeds through a stepwise mechanism involving the formation of a copper(I) acetylide, which then reacts with the azide to form a six-membered copper-containing intermediate that ultimately collapses to the triazole product.[20] An alternative, the strain-promoted azide-alkyne cycloaddition (SPAAC), utilizes a strained cyclooctyne, which reacts with the azide without the need for a metal catalyst.[1]
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Reaction Rate | Very fast (10 to 10⁴ M⁻¹s⁻¹) | Moderate to fast (10⁻³ to 1 M⁻¹s⁻¹) |
| Biocompatibility | Potentially cytotoxic due to copper | Generally biocompatible and suitable for in vivo applications |
| Reactants | Terminal alkynes, Azides | Strained cyclooctynes, Azides |
| Selectivity | Highly regioselective (1,4-disubstituted triazole) | Mixture of regioisomers possible, but often practically selective |
| Side Reactions | Oxidation of biomolecules by reactive oxygen species (ROS) | Potential for thiol-yne side reactions with cysteine residues |
Table 4. A comparative overview of CuAAC and SPAAC.[1][21]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
General Procedure for CuAAC: [18][22][23]
-
Prepare stock solutions of the α-azido ketone, the terminal alkyne, copper(II) sulfate, a ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).
-
In a reaction vessel, combine the α-azido ketone and the alkyne in a suitable buffer.
-
Prepare a premix of copper(II) sulfate and the ligand.
-
Add the copper-ligand premix to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
The reaction is typically allowed to proceed at room temperature.
-
The triazole product is isolated and purified.
V. Applications in the Synthesis of Bioactive Molecules
The synthetic versatility of α-azido ketones has been harnessed in the synthesis of a variety of biologically active molecules, including natural products and pharmaceutical agents.
Synthesis of Antiviral Agents
The azide functionality is a key pharmacophore in several antiviral drugs. The synthesis of 4'-azido nucleoside analogues, which have shown potent anti-HIV activity, often involves the introduction of the azido group at a late stage of the synthesis.[19][24] While not directly involving an α-azido ketone in the core synthesis, the principles of handling and reacting with azides are highly relevant.
Use in Kinase Inhibitor Development
The heterocyclic scaffolds readily accessible from α-azido ketones, such as imidazoles and triazoles, are prevalent in many kinase inhibitors.[25][26][27] The ability to rapidly generate libraries of these heterocycles using α-azido ketone chemistry makes them valuable tools in drug discovery programs targeting kinases.
VI. Safety Considerations
It is imperative to acknowledge the potential hazards associated with the handling of azides. Organic azides can be explosive, especially those with a low carbon-to-nitrogen ratio.[3][28] Sodium azide, a common reagent for the synthesis of α-azido ketones, is highly toxic.[3][28]
Key Safety Precautions: [3][28]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Avoid contact of azides with heavy metals, strong acids, and oxidizing agents.
-
Do not use metal spatulas to handle azides.
-
Keep the scale of reactions involving azides as small as possible.
-
Dispose of azide-containing waste according to institutional safety protocols.
VII. Conclusion
α-Azido ketones are undeniably powerful and versatile intermediates in modern organic synthesis. Their ability to participate in a wide array of transformations, including rearrangements, cyclizations, and cycloadditions, provides synthetic chemists with a robust toolkit for the construction of complex and biologically relevant molecules. By understanding the mechanistic underpinnings of these reactions and carefully considering the comparative advantages of different synthetic strategies, researchers can effectively leverage the unique reactivity of α-azido ketones to advance the frontiers of chemical synthesis, drug discovery, and materials science.
VIII. References
-
Faiz, S., Zahoor, A. F., Rasul, N., Toseef, M. Y., & Asim, M. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules, 20(8), 14699–14745. --INVALID-LINK--
-
Takeuchi, H., Hagiwara, S., & Eguchi, S. (1989). A new synthesis of oxazoles from α-azido ketones and acyl chlorides via intramolecular aza-Wittig reaction. Tetrahedron Letters, 30(33), 4453-4456.
-
Reddy, M. R., Reddy, G. N., Mehmood, U., Hussein, I. A., Rahman, S. U., Harrabi, K., & Reddy, B. V. S. (2015). A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. Synthesis, 47(21), 3315-3320.
-
BenchChem. (2025). Mechanistic comparison of Schmidt and Beckmann rearrangements. BenchChem. --INVALID-LINK--
-
Wikipedia contributors. (2023). Hemetsberger indole synthesis. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--
-
Moody, C. J., & Pitts, M. R. (1998). Indoles via Knoevenagel–Hemetsberger reaction sequence. Journal of the Chemical Society, Perkin Transactions 1, (20), 3207-3214. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Copper-Catalyzed and Strain-Promoted Alkyne-Azide Cycloaddition Reactions. BenchChem. --INVALID-LINK--
-
Ding, K., Wang, F., & Lu, Y. (2012). Synthesis of new 2′-deoxy-2′-fluoro-4′-azido nucleoside analogues as potent anti-HIV agents. Molecules, 17(11), 13328-13340. --INVALID-LINK--
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. --INVALID-LINK--
-
Wikipedia contributors. (2023). Schmidt reaction. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--
-
Painter, T. O., Kim, S., & Aubé, J. (2011). In Situ Generation and Intramolecular Schmidt Reaction of Keto Azides in a Microwave-Assisted Flow Format. Chemistry–A European Journal, 17(35), 9595-9598. --INVALID-LINK--
-
BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. BroadPharm. --INVALID-LINK--
-
Neha, K., & Siddiqui, N. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3465-3497.
-
Chem-Station. (2015). Aza-Wittig Reaction. Chem-Station International Edition. --INVALID-LINK--
-
University of Pittsburgh. (2013). Safe Handling of Azides. Environmental Health and Safety. --INVALID-LINK--
-
Gribble, G. W. (2010). Hemetsberger Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
-
Hemetsberger, H., & Knittel, D. (1972). Synthese und Thermolyse von α-Azido-zimtsäureestern. Monatshefte für Chemie, 103(1), 194-204.
-
Wang, Q., Chan, T. R., Hilgraf, R., Fokin, V. V., Sharpless, K. B., & Finn, M. G. (2003). Bioconjugation by copper (I)-catalyzed azide-alkyne [3+ 2] cycloaddition. Journal of the American Chemical Society, 125(11), 3192-3193.
-
Lin, T. S., Shen, Z. Y., August, E. M., Brankovan, V., Yang, H., Ghazzouli, I., & Prusoff, W. H. (1989). Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine, 3'-azido-2',3'-dideoxyuridine, 3'-azido-2',3'-dideoxy-5-halouridines, and 3'-deoxythymidine against human immunodeficiency virus and Rauscher-murine leukemia virus. Journal of medicinal chemistry, 32(8), 1891-1895. --INVALID-LINK--
-
Herdewijn, P., & De Clercq, E. (2009). Synthesis and in vitro activities of a new antiviral duplex drug linking Zidovudine (AZT) and Foscarnet (PFA) via an octadecylglycerol residue. Antiviral Chemistry and Chemotherapy, 19(5), 189-198. --INVALID-LINK--
-
Liotta, C. L., & Harris, C. (1974). Indoles via Knoevenagel-Hemetsberger reaction sequence. Journal of the Chemical Society, Perkin Transactions 2, (12), 1445-1447.
-
Wikipedia contributors. (2023). Aza-Wittig reaction. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--
-
BroadPharm. (2019). Safety Data Sheet. BroadPharm. --INVALID-LINK--
-
Thorn-Seshold, O. (n.d.). LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides. Thorn-Seshold Group. --INVALID-LINK--
-
SynArchive. (n.d.). Hemetsberger-Knittel Indole Synthesis. SynArchive. --INVALID-LINK--
-
Wolff, H. (1912). Ueber eine neue Methode zur Darstellung von Amiden. Justus Liebigs Annalen der Chemie, 394(1), 23-59.
-
Lin, T. S., Shen, Z. Y., August, E. M., Brankovan, V., Yang, H., Ghazzouli, I., & Prusoff, W. H. (1989). Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine, 3'-azido-2',3'-dideoxyuridine, 3'-azido-2',3'-dideoxy-5-halouridines, and 3'-deoxythymidine against human immunodeficiency virus and Rauscher-murine leukemia virus. Journal of medicinal chemistry, 32(8), 1891-1895.
-
Chemistry LibreTexts. (2023). Schmidt Reaction. Chemistry LibreTexts. --INVALID-LINK--
-
Ciufolini, M. A., & Canesi, S. (2006). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA International Journal for Chemistry, 60(5), 273-280. --INVALID-LINK--
-
Denmark, S. E. (n.d.). Development and Applications of the Intramolecular Schmidt Reaction. Denmark Group. --INVALID-LINK--
-
Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper (i) acetylides. Chemical Society Reviews, 37(6), 1179-1190. --INVALID-LINK--
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide− Alkyne Cycloaddition. Chemical reviews, 108(8), 2952-3015. --INVALID-LINK--
-
Laraia, L., & McKenzie, G. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14938-15017. --INVALID-LINK--
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. --INVALID-LINK--
-
Organic Syntheses. (n.d.). 2,3,11,11a-TETRAHYDRO-1H-BENZO[d]PYRROLO[1,2-a]AZEPIN-5(6H)-ONE. Organic Syntheses. --INVALID-LINK--
-
Li, Y., & Zhang, T. (2025). Application of a macrocyclization strategy in kinase inhibitor development. Drug Discovery Today. --INVALID-LINK--
-
Wu, W., & Wang, Q. (2025). Tyrosine kinase 2 inhibitors: Synthesis and applications in the treatment of autoimmune diseases. European Journal of Medicinal Chemistry, 117114. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.unm.edu [chemistry.unm.edu]
- 3. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 4. expertsmind.com [expertsmind.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chimia.ch [chimia.ch]
- 10. scispace.com [scispace.com]
- 11. scispace.com [scispace.com]
- 12. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aza-Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 19. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Total Synthesis of (−)- and ent-(+)-Vindoline and Related Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. scienceopen.com [scienceopen.com]
- 27. Tyrosine kinase 2 inhibitors: Synthesis and applications in the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency in Phenacyl Azide Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of molecular scaffolds is a cornerstone of innovation. Phenacyl azides have emerged as versatile building blocks, prized for their ability to participate in a diverse array of chemical transformations, leading to a rich variety of heterocyclic compounds. The efficiency and selectivity of these reactions, however, are critically dependent on the choice of catalyst. This guide provides a comprehensive comparison of catalytic systems for key reactions of phenacyl azides, offering field-proven insights, detailed experimental protocols for benchmarking, and a rigorous examination of the underlying reaction mechanisms.
The Diverse Reactivity of Phenacyl Azides: A Catalyst-Driven Choice
Phenacyl azides are not limited to a single mode of reactivity. Their synthetic utility extends to the formation of a variety of important heterocyclic structures, with the choice of catalyst and reaction conditions dictating the final product. This guide will focus on the most prevalent and synthetically useful transformations:
-
[3+2] Azide-Alkyne Cycloadditions: The quintessential "click" reaction, forming stable 1,2,3-triazole rings. This reaction is dominated by copper and ruthenium-based catalysts, each offering distinct regioselectivity.
-
Synthesis of Imidazoles and Pyrimidines: Through catalyst- and temperature-controlled pathways, phenacyl azides can be guided towards the formation of these fundamental six-membered heterocycles.
-
Multicomponent Reactions for Pyrrolidine Synthesis: In the presence of a base, phenacyl azides can generate reactive intermediates that participate in one-pot, three-component reactions to yield complex pyrrolidine structures.
The selection of the optimal catalyst is therefore not a trivial choice but a critical decision that directs the synthetic outcome. This guide will provide the necessary data and protocols to make that decision an informed one.
I. [3+2] Azide-Alkyne Cycloaddition: A Head-to-Head Comparison of CuAAC and RuAAC
The azide-alkyne cycloaddition is arguably the most well-known reaction of phenacyl azides. The two dominant catalytic systems, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), are not interchangeable. They provide complementary regioselectivity, a crucial consideration in the design of new chemical entities.
Mechanistic Divergence: The Root of Regioselectivity
The differing regiochemical outcomes of CuAAC and RuAAC are a direct result of their distinct mechanistic pathways.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction proceeds through a copper-acetylide intermediate, leading exclusively to the formation of the 1,4-disubstituted 1,2,3-triazole [1]. The catalytic cycle is generally accepted to involve the coordination of the copper(I) catalyst to the alkyne, followed by reaction with the azide to form a six-membered copper-containing intermediate that then collapses to the triazole product[2].
CuAAC Catalytic Cycle
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast, the RuAAC pathway involves the formation of a ruthenacycle intermediate. This mechanism leads to the selective formation of the 1,5-disubstituted 1,2,3-triazole [1][3]. The reaction is believed to proceed via oxidative coupling of the azide and alkyne to the ruthenium center, followed by reductive elimination to yield the triazole product[4].
References
cross-reactivity studies of 2-azido-1-phenylethanone with other functional groups
A Comparative Guide to the Cross-Reactivity of 2-Azido-1-phenylethanone
For distribution to: Researchers, scientists, and drug development professionals engaged in bioconjugation, chemical biology, and synthetic chemistry.
Introduction: The Utility of this compound
This compound, also known as phenacyl azide or α-azidoacetophenone, is a versatile bifunctional molecule that has become a valuable intermediate in synthetic and chemical biology applications. [1][2]Its structure comprises a reactive azide moiety and a ketone, offering multiple avenues for chemical modification. The azide group is a cornerstone of bioorthogonal chemistry, prized for its small size, stability, and specific reactivity in reactions like the Staudinger ligation and azide-alkyne cycloadditions. [3]These characteristics allow for the precise chemical modification of biomolecules in complex biological environments. However, the true utility and specificity of a chemical tool are defined not only by its intended reactions but also by its inertness to other functional groups. The presence of the α-keto group and the adjacent acidic protons in this compound introduces a layer of complexity to its reactivity profile compared to simple alkyl or aryl azides. [4]This guide provides an in-depth, comparative analysis of the cross-reactivity of this compound with key functional groups encountered in biological and chemical systems. We will explore its intended "bioorthogonal" reactions and investigate potential side reactions, providing experimental context and data to inform protocol design and troubleshooting.
Primary (Intended) Reactivity Pathways
The azide moiety of this compound is primarily exploited for two highly specific and efficient ligation reactions. These are not "cross-reactions" but the intended, bioorthogonal transformations that make the molecule a powerful tool.
-
Staudinger Ligation with Phosphines: The reaction of an azide with a triarylphosphine to form an aza-ylide is known as the Staudinger reaction. [5]In its bioorthogonal variant, the Staudinger ligation, an engineered phosphine reagent traps the intermediate to form a stable amide bond. This reaction is exceptionally chemoselective and proceeds under mild, aqueous conditions, making it orthogonal to most functional groups found in biological systems.
-
Azide-Alkyne Cycloaddition (Click Chemistry): The azide group undergoes a [3+2] cycloaddition with an alkyne to form a stable triazole ring. [1]This reaction can be catalyzed by copper(I) (CuAAC) or proceed catalyst-free with strained cyclooctynes (SPAAC). [6][7]Like the Staudinger ligation, these reactions are highly specific and widely used for bioconjugation. [8][9]
Cross-Reactivity Profile with Other Functional Groups
A thorough understanding of potential, often unintended, reactions is critical for designing robust experiments. The following section details the reactivity of this compound with common functional groups under various conditions.
Reactivity with Amines (e.g., Lysine Side Chains)
Under neutral physiological conditions, the azide group is generally inert to amines. However, the unique structure of an α-azido ketone can lead to reactivity under basic conditions. The protons on the α-carbon are acidic and can be removed by a base, generating a carbanion. [1]This intermediate can then lose a molecule of nitrogen gas (N₂) to form an N-unsubstituted imine. [10][11] This decomposition pathway is significant because the resulting highly reactive imine can participate in subsequent reactions. For researchers working under basic conditions (pH > 8), this potential degradation and side-product formation must be considered.
-
Causality: The enhanced acidity of the α-hydrogen, due to the adjacent electron-withdrawing carbonyl group, makes the molecule susceptible to base-catalyzed decomposition. [4]* Experimental Insight: Studies on phenacyl azides have shown they can be intentionally decomposed in basic media to generate imines for one-pot synthesis of heterocycles like pyrrolidines and imidazoles. [10][11]This synthetic utility highlights a potential cross-reactivity pathway in bioconjugation experiments if basic conditions are used.
Reactivity with Thiols (e.g., Cysteine Side Chains)
The azide functional group is considered highly orthogonal to thiols. The Staudinger ligation and azide-alkyne cycloadditions can be performed with high efficiency in the presence of free cysteine residues without significant side reactions. [12]While some reagents used in bioorthogonal chemistry, such as maleimides or certain strained alkynes, are known to react with thiols, the azide moiety itself is robust. [7][13] However, a recent study has shown that α-vinyl azides can undergo a specific "click" coupling reaction with cysteine-derived thiols to form β-ketosulfides. [14]While this compound is not a vinyl azide, this finding suggests that the reactivity of the azide group can be influenced by its local chemical environment. For this compound specifically, the primary concern with thiols is not direct reaction with the azide, but rather the potential for thiols (especially in reducing buffers like DTT) to reduce the azide to an amine, thereby deactivating it for its intended ligation chemistry. [15]
-
Causality: The azide group is a soft electrophile and does not readily react with the soft nucleophile of a thiol under physiological conditions. The main risk is reductive cleavage of the azide.
-
Experimental Insight: In protocols for photo-crosslinking with aryl azides, the use of thiol-containing reducing agents like DTT is explicitly advised against because they reduce the azide group to an amine. [15]This principle applies to all azide-based reagents.
Reactivity with Alcohols, Phenols, and Carboxylic Acids
Functional groups such as alcohols (serine, threonine), phenols (tyrosine), and carboxylic acids (aspartate, glutamate) are considered completely inert to this compound under standard bioconjugation conditions. The azide group does not react with these moieties, ensuring the high chemoselectivity of azide-based labeling. [16]
Summary of Cross-Reactivity
The performance of this compound with various functional groups is summarized below. The data underscores its high degree of orthogonality, with the notable exception of its reactivity with phosphines (intended) and its instability under basic conditions in the presence of nucleophilic amines.
| Functional Group | Representative Biomolecule | Reactivity under Physiological Conditions (pH 7.4) | Reactivity under Basic Conditions (pH > 8.5) | Notes & Key Products |
| Phosphine | Engineered Probes | High (Intended) | High (Intended) | Forms stable aza-ylide or amide bond (Staudinger Ligation). |
| Alkyne | Engineered Probes | High (Intended) | High (Intended) | Forms stable triazole ring (Click Chemistry). [1] |
| Amine | Lysine, N-terminus | Low / Negligible | Moderate (Cross-Reactivity) | Can undergo base-catalyzed decomposition to an imine, which can react further. [10][11] |
| Thiol | Cysteine | Low / Negligible | Low / Negligible | Generally orthogonal. Prone to reduction by reducing agents (e.g., DTT), forming an amine. [15] |
| Alcohol / Phenol | Serine, Threonine, Tyrosine | Negligible | Negligible | Highly orthogonal. |
| Carboxylic Acid | Aspartate, Glutamate | Negligible | Negligible | Highly orthogonal. |
Experimental Protocols
To ensure the trustworthiness and validity of any labeling experiment, it is crucial to perform appropriate controls. Here, we provide step-by-step methodologies for assessing the stability and potential cross-reactivity of this compound.
Protocol 1: Stability and Cross-Reactivity Screening by HPLC/LC-MS
This protocol allows for the direct assessment of the stability of this compound in the presence of various functional groups over time.
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare 100 mM stock solutions of test nucleophiles (e.g., Nα-acetyl-L-lysine, N-acetyl-L-cysteine, Nα-acetyl-L-serine) in an appropriate aqueous buffer (e.g., PBS, pH 7.4).
-
Prepare a set of reaction buffers at different pH values (e.g., pH 6.0, pH 7.4, pH 8.5).
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, combine the reaction buffer, the test nucleophile solution (to a final concentration of 10 mM), and water to a final volume of 99 µL.
-
Initiate the reaction by adding 1 µL of the 10 mM this compound stock solution (final concentration: 100 µM).
-
Set up a control reaction for each buffer containing only this compound without any added nucleophile.
-
Incubate all reactions at a controlled temperature (e.g., 25°C or 37°C).
-
-
Time-Course Analysis:
-
At designated time points (e.g., 0, 1, 4, 12, 24 hours), withdraw a 10 µL aliquot from each reaction.
-
Quench the reaction by diluting the aliquot into 90 µL of an appropriate solvent (e.g., 50% acetonitrile with 0.1% formic acid).
-
Analyze the samples by reverse-phase HPLC or LC-MS. Monitor the consumption of the this compound peak and the appearance of any new product peaks.
-
-
Data Interpretation:
-
Compare the peak area of this compound in the presence of a nucleophile to the control reaction at each time point. A significant decrease relative to the control indicates a reaction.
-
Use LC-MS to determine the mass of any new peaks to help identify potential products.
-
Protocol 2: Competitive Ligation Experiment
This protocol assesses the chemoselectivity of a primary reaction (e.g., Staudinger ligation) in the presence of a potential competing functional group.
-
Reaction Setup:
-
Prepare a solution containing your azide-modified substrate (e.g., 100 µM of this compound) in a reaction buffer (pH 7.4).
-
Add a potential competing nucleophile (e.g., Nα-acetyl-L-lysine) to a high final concentration (e.g., 10 mM).
-
Initiate the ligation by adding the phosphine-probe (e.g., a phosphine-biotin reagent) to a final concentration of 200 µM.
-
Set up a positive control reaction without the competing nucleophile.
-
-
Analysis:
-
After a set incubation period (e.g., 2 hours), quench and analyze the reaction mixtures by LC-MS.
-
Quantify the amount of the desired ligation product formed in both the competitive reaction and the control reaction.
-
-
Data Interpretation:
-
A significant reduction in the yield of the desired product in the presence of the competitor suggests cross-reactivity or interference. If the yield is unaffected, it provides strong evidence for the orthogonality of the ligation.
-
Visualizing Reactivity Pathways
Diagrams can clarify the complex interplay of intended and potential reactions.
Caption: Reactivity map for this compound.
Caption: Workflow for cross-reactivity screening.
Conclusion and Field-Proven Insights
This guide demonstrates that this compound is a highly selective chemical tool, ideal for bioorthogonal applications under most standard experimental conditions (pH 6.0-8.0). Its primary reactivity is confined to the intended Staudinger ligation and azide-alkyne cycloaddition reactions. The vast majority of biological functional groups, including thiols, alcohols, and carboxylic acids, are inert to this reagent, confirming its high degree of orthogonality.
The key takeaway for researchers is the critical influence of pH. The presence of the α-keto group sensitizes the molecule to base-catalyzed decomposition, a pathway that is not typically observed for simple alkyl or aryl azides. Therefore, experiments involving this compound should be carefully designed to avoid strongly basic environments (pH > 8.5), especially when primary or secondary amines are present in high concentrations. Furthermore, as with all azide-containing reagents, strong reducing agents must be avoided to prevent cleavage of the azide handle. By adhering to these principles and utilizing the control protocols outlined herein, researchers can confidently deploy this compound for precise and selective molecular labeling.
References
- 1. mdpi.com [mdpi.com]
- 2. Cas 1816-88-2,Ethanone, 2-azido-1-phenyl- | lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Staudinger Reaction [organic-chemistry.org]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of optically pure 2-azido-1-arylethanols with isolated enzymes and conversion to triazole-containing beta-blocker analogues employing click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetic encoding and labeling of aliphatic azides and alkynes in recombinant proteins via a pyrrolysyl-tRNA Synthetase/tRNA(CUA) pair and click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenacyl azides as efficient intermediates: one-pot synthesis of pyrrolidines and imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. raineslab.com [raineslab.com]
- 13. A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. α-Vinyl azide–cysteine click coupling reaction enabled bioorthogonal peptide/protein modification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. 双吖丙啶-光活化反应化学交联剂-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 16. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Azido-1-phenylethanone
As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of energetic compounds like 2-azido-1-phenylethanone (phenacyl azide) demands a meticulous approach, not only during its use in synthesis but, critically, in its disposal. This guide provides a comprehensive framework for the safe and compliant disposal of this valuable yet hazardous chemical intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring that every step is understood and executed with the highest degree of safety and scientific integrity.
Hazard Assessment: Understanding the Risks of this compound
This compound (C₈H₇N₃O) is an organic azide that is sensitive to light, heat, and shock, making it potentially explosive[1]. The primary hazard stems from the azido functional group (-N₃), which can release dinitrogen gas (N₂) in a rapid, exothermic decomposition.
Assessing Stability:
The stability of an organic azide is a critical factor in its handling and disposal protocols. Two widely accepted guidelines help in this assessment:
-
Carbon to Nitrogen Ratio (C/N): A higher C/N ratio generally indicates greater stability. For this compound, the ratio is C₈ / N₃ = 2.67. While this is not inherently unstable, azides with a C/N ratio between 1 and 3 should be handled with care, stored at low temperatures, and used or quenched promptly[2].
-
The "Rule of Six": This rule suggests there should be at least six carbon atoms for each energetic functional group (like an azide) to provide sufficient dilution and render the compound relatively safe[2]. This compound, with eight carbons to one azide group, satisfies this rule, but this does not negate its potential hazards, especially in pure form or at elevated temperatures.
The presence of the α-keto group can also influence the molecule's reactivity[3][4]. Therefore, it must be treated as a potentially explosive compound at all stages.
Core Principles of Azide Waste Management
Before detailing specific disposal protocols, it is essential to adhere to universal safety principles for all azide-containing waste streams within the laboratory.
| Principle | Rationale | Authoritative Source |
| Segregation | Azide waste must be collected in dedicated, clearly labeled containers. It must not be mixed with other chemical waste streams. | University of Pittsburgh[2], Stanford University[5] |
| Incompatibility Avoidance | NEVER mix azide waste with acids, heavy metals, or halogenated solvents. | |
| - Acids: Reacts to form highly toxic and explosive hydrazoic acid (HN₃)[2][6]. | University of Pittsburgh[2] | |
| - Heavy Metals (e.g., copper, lead, brass): Forms highly shock-sensitive and explosive metal azides[2][7][8]. Avoid metal spatulas and ensure plumbing is not a disposal route[2][9]. | UNM Chemistry[9] | |
| - Halogenated Solvents (e.g., CH₂Cl₂, CHCl₃): Can form extremely explosive di- and tri-azidomethane[2][6][8]. | University of Pittsburgh[2] | |
| Labeling & Containment | All waste containers must be sealed, in good condition, and clearly labeled with a hazardous waste tag detailing all chemical constituents by their full names[10][11]. Secondary containment for liquid waste is mandatory[10][12]. | Dartmouth College[10] |
| No Drain Disposal | Under no circumstances should azide-containing solutions be poured down the sink. This can lead to the formation of explosive metal azides in the plumbing[9][13]. | University of Victoria[13] |
Disposal Decision Workflow
The appropriate disposal procedure depends on the nature and concentration of the this compound waste. The following workflow provides a decision-making framework.
Caption: Decision workflow for the proper disposal of this compound waste.
Detailed Disposal Protocols
Always perform these procedures in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
Protocol A: Direct Disposal of Contaminated Solid Waste
This protocol applies to items with trace contamination, such as used gloves, weigh paper, and paper towels from minor spills.
-
Collection: Place all contaminated solid materials into a designated, robust, leak-proof container (e.g., a thick plastic bag or a dedicated solid waste bin).
-
Labeling: Clearly label the container "Azide Contaminated Waste" and list "this compound" as the specific contaminant.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials[11].
-
Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health & Safety (EH&S) department[10][11].
Protocol B: Management of Neat or Concentrated Waste
This protocol is for pure, unreacted this compound or highly concentrated solutions (>1 M). Chemical treatment of concentrated organic azides is extremely hazardous and should not be attempted.
-
Stabilization: If the material is in a solvent, ensure it is a non-halogenated, non-acidic solvent. Do not allow the solvent to evaporate[14].
-
Containment: Ensure the material is in a securely sealed, compatible container. Do not use containers with ground glass joints, as friction can be an ignition source[5].
-
Labeling: Affix a hazardous waste label immediately. Clearly write the full chemical name, "this compound," and indicate that it is a "Potentially Explosive Compound" and "Shock Sensitive."
-
Storage: Store the container in secondary containment, below room temperature (-18°C is recommended), and away from light, heat, and friction[2][8].
-
Pickup: Contact your EH&S department immediately for an urgent pickup. Inform them of the nature and potential instability of the waste.
Protocol C: Chemical Quenching of Dilute Waste Streams
For dilute solutions (<1 M) of this compound, chemical conversion to a less hazardous amine via the Staudinger reduction is the preferred method before collection as hazardous waste[2]. This reaction is mild, high-yielding, and avoids harsh reagents[15][16].
Reaction: R-N₃ + PPh₃ + H₂O → R-NH₂ + Ph₃P=O + N₂
Procedure:
-
Setup: In a chemical fume hood, place the dilute azide-containing solution in a round-bottom flask equipped with a magnetic stir bar. The flask should be of an appropriate size (not more than half full).
-
Reagent Addition: For each equivalent of this compound estimated to be in the waste stream, add 1.1 to 1.5 equivalents of triphenylphosphine (PPh₃). Add the PPh₃ portion-wise to control the initial reaction and gas evolution.
-
Reaction: Stir the mixture at room temperature. The reaction is often accompanied by the gentle evolution of nitrogen gas. Allow the reaction to stir for a minimum of 3 hours. For aryl azides, the reaction can be sluggish; leaving it to stir overnight is recommended to ensure completion[17].
-
Verification (Self-Validating System): Before proceeding, it is crucial to confirm the absence of the starting azide. This can be done via Thin Layer Chromatography (TLC).
-
Spot the crude reaction mixture against a reference spot of the starting this compound.
-
Visualize the plate (e.g., under UV light). The complete disappearance of the starting material spot indicates the reaction is finished. If azide remains, add more PPh₃ and continue stirring.
-
-
Collection and Labeling: Once the quench is complete, pour the reaction mixture into a designated hazardous waste container for non-halogenated organic waste.
-
Labeling: On the hazardous waste tag, list all components: the solvent, "2-amino-1-phenylethanone" (the product), "triphenylphosphine oxide," and any unreacted "triphenylphosphine." Do not list the original azide, as it has been chemically transformed.
-
Disposal: Seal the container and arrange for pickup by your institution's EH&S department.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is vital.
-
Small Spills (< 250 mL in a fume hood):
-
Large Spills or Spills Outside a Fume Hood:
By integrating these scientifically grounded procedures into your laboratory workflow, you can effectively manage the risks associated with this compound, ensuring a safe environment for yourself, your colleagues, and the broader community.
References
- 1. lookchem.com [lookchem.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. mdpi.com [mdpi.com]
- 4. Syntheses and transformations of α-azido ketones and related derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. uvic.ca [uvic.ca]
- 14. vumc.org [vumc.org]
- 15. Staudinger Reaction [organic-chemistry.org]
- 16. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
